Thymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100455-81-0 | |
| Record name | Thymidine dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5023661 | |
| Record name | Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | Thymidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
73.5 mg/mL, Water 50 (mg/mL) | |
| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THYMIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
146183-25-7, 50-88-4, 50-89-5 | |
| Record name | Oligo(dT) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Doxribtimine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Thymidine in DNA Synthesis and Repair: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Thymidine, a pyrimidine deoxynucleoside, is a cornerstone of DNA integrity, playing an indispensable role in both the synthesis of new genetic material and the repair of damaged DNA. The precise regulation of this compound triphosphate (dTTP) pools, the ultimate precursor for DNA synthesis, is critical for cell viability and genomic stability. Dysregulation of this compound metabolism is a hallmark of proliferative diseases, including cancer, making the enzymes in its metabolic pathways prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical pathways governing this compound metabolism, its crucial function in DNA replication and repair, and the experimental methodologies used to investigate these processes. Detailed protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Deoxyribonucleic acid (DNA) is the blueprint of life, and its faithful replication and maintenance are paramount for cellular function and organismal survival. This compound, as one of the four nucleoside building blocks of DNA, is central to these processes. The availability of an adequate and balanced supply of deoxythis compound triphosphate (dTTP) is a rate-limiting step for DNA synthesis. Cells have evolved two distinct pathways to ensure a constant supply of this compound nucleotides: the de novo synthesis pathway and the salvage pathway. The intricate interplay and regulation of these pathways are crucial for normal cell proliferation and response to DNA damage. This guide will dissect the molecular mechanisms of these pathways, their roles in DNA metabolism, and the techniques employed to study them.
This compound Metabolism: De Novo and Salvage Pathways
The intracellular pool of dTTP is maintained through the coordinated action of the de novo and salvage pathways. While the de novo pathway synthesizes this compound nucleotides from simpler precursor molecules, the salvage pathway recycles this compound and its nucleobase, thymine, from the degradation of DNA.[1][2]
The De Novo Synthesis Pathway
The de novo pathway is the primary route for this compound nucleotide synthesis in rapidly dividing cells. This multi-step enzymatic process culminates in the formation of deoxyuridine monophosphate (dUMP), which is then methylated to form deoxythis compound monophosphate (dTMP).
The key enzyme in the final step of the de novo pathway is thymidylate synthase (TS) . TS catalyzes the reductive methylation of dUMP using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor, producing dTMP and dihydrofolate (DHF).[3] Dihydrofolate reductase (DHFR) then reduces DHF back to tetrahydrofolate, which is essential for the continuation of the cycle. Because of its critical role in DNA synthesis, TS is a major target for cancer chemotherapy, with drugs like 5-fluorouracil (5-FU) acting as potent inhibitors.[4][5]
The Salvage Pathway
The salvage pathway provides an alternative, energy-efficient route for the synthesis of this compound nucleotides by recycling pre-existing this compound. This pathway is particularly important in non-proliferating cells and certain tissues where de novo synthesis is limited.[6][7] The central enzyme in this pathway is This compound kinase (TK) , which phosphorylates this compound to dTMP.
Mammalian cells have two main isoforms of this compound kinase:
-
This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.[8][9]
-
This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA (mtDNA) synthesis.[10]
The dTMP produced by both pathways is subsequently phosphorylated to deoxythis compound diphosphate (dTDP) by thymidylate kinase, and finally to dTTP by nucleoside diphosphate kinase.
Signaling Pathways and Logical Relationships
The synthesis of this compound nucleotides is a tightly regulated process involving intricate feedback mechanisms and cell cycle controls.
This compound Nucleotide Synthesis Pathways
The following diagram illustrates the convergence of the de novo and salvage pathways on the synthesis of dTTP, the essential precursor for DNA synthesis.
Caption: Overview of De Novo and Salvage Pathways for dTTP Synthesis.
Allosteric Regulation of Ribonucleotide Reductase
The de novo synthesis of all deoxyribonucleotides is controlled by the enzyme ribonucleotide reductase (RNR). dTTP acts as an allosteric inhibitor of RNR, specifically inhibiting the reduction of CDP and UDP, thereby controlling the overall dNTP pool balance.[11][12]
Caption: Allosteric Regulation of Ribonucleotide Reductase by dTTP.
Role of this compound in DNA Synthesis and Repair
DNA Synthesis
During the S phase of the cell cycle, the demand for dTTP increases dramatically to support the replication of the entire genome. The cell cycle-dependent expression of TK1 and TS ensures that dTTP is synthesized in a timely manner. Imbalances in the dNTP pool, including either a deficiency or an excess of dTTP, can lead to replication stress, increased mutation rates, and genomic instability.[13]
DNA Repair
This compound is also essential for various DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and double-strand break (DSB) repair. These processes require the synthesis of new DNA to replace damaged segments, and thus a ready supply of dNTPs, including dTTP.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound metabolism and its role in DNA synthesis and repair.
Table 1: Kinetic Properties of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference(s) |
| Thymidylate Synthase (TS) | Human | dUMP | 15.3 ± 1.25 | - | [6] |
| Human | CH₂H₄folate | 350 ± 180 | - | [6] | |
| This compound Kinase 1 (TK1) | Human (low affinity form) | This compound | 15 | - | |
| Human (high affinity form) | This compound | 0.7 | - | ||
| Dog (recombinant) | This compound | 0.7 ± 0.1 | 14,000 ± 1,000 | ||
| Human (recombinant) | This compound | 0.4 ± 0.1 | 11,000 ± 1,000 |
Table 2: Intracellular and Plasma Concentrations of this compound and its Derivatives
| Analyte | Sample Type | Condition | Concentration | Reference(s) |
| This compound | Human Plasma | Normal | 0.36 µM (range 0.10–1.16 µM) | |
| Human Plasma | Leukemia/Lymphoma | 0.61 µM (range <0.1–7.4 µM) | ||
| Human Plasma | High-dose infusion | ~1 mM | [1] | |
| dTTP | Human Leukemia Cells (K562) | Basal | 16.3 ± 2.1 pmol/10⁶ cells | |
| Human Leukemia Cells (NB4) | Basal | 12.5 ± 1.5 pmol/10⁶ cells | ||
| Human Leukemia Cells (ML-1) | Basal | 14.8 ± 1.8 pmol/10⁶ cells | ||
| Human PBMC | Basal | 315 fmol/million cells (median) | [7] | |
| Cultured Cells | Proliferating | 10 - 100 µM |
Table 3: Quantitative Outcomes of DNA Damage and Repair Assays
| Assay | Cell Type | Treatment | Quantitative Measure | Result | Reference(s) |
| Comet Assay | U251 cells | Doxorubicin (1 µM) | Tail Moment | 13.84 ± 1.325 (treated) vs. 0.134 ± 0.0448 (control) | [8] |
| γH2AX Foci Assay | Mouse Tongue Basal Cells | Ionizing Radiation (2 Gy) | Foci per cell | ~6 foci/cell at 1 hr post-irradiation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of DNA Synthesis
This method offers a non-radioactive alternative to [³H]-thymidine incorporation for measuring DNA synthesis.
Principle: EdU, a this compound analog, is incorporated into newly synthesized DNA. A fluorescent azide is then coupled to the alkyne group of EdU via a "click" chemistry reaction, allowing for detection by flow cytometry.
Protocol Workflow:
Caption: Workflow for EdU Incorporation Assay.
Detailed Steps:
-
Cell Labeling: Incubate cells with 10 µM EdU for a desired period (e.g., 1-2 hours) under normal culture conditions.
-
Fixation and Permeabilization: Harvest and wash cells. Fix with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a saponin-based buffer.
-
Click-iT® Reaction: Incubate the cells with the Click-iT® reaction cocktail containing the fluorescent azide for 30 minutes in the dark.
-
DNA Staining: Wash the cells and stain with a DNA content dye such as Propidium Iodide (PI) or DAPI to analyze the cell cycle distribution.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence from the incorporated EdU will identify cells in S-phase, while the DNA content stain will distinguish cells in G1 and G2/M phases.
Measurement of DNA Damage and Repair
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Protocol Workflow:
Caption: Workflow for the Comet Assay.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension and embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis.
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, PI). Visualize the comets using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[8][9]
This assay is a highly specific and sensitive method for detecting DNA double-strand breaks (DSBs).
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules accumulate at the site of the break, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.
Protocol Workflow:
Caption: Workflow for γH2AX Foci Formation Assay.
Detailed Steps:
-
Cell Treatment: Expose cells to a DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-containing buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to automatically or manually count the number of γH2AX foci per nucleus.[10]
Drug Development Implications
The enzymes of the this compound metabolic pathways are well-established targets for cancer chemotherapy.
-
Thymidylate Synthase Inhibitors: Drugs like 5-fluorouracil (5-FU) and pemetrexed inhibit TS, leading to a depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.
-
This compound Kinase in Prodrug Activation: Some antiviral and anticancer drugs are nucleoside analogs that are selectively phosphorylated (activated) by viral or cellular this compound kinases, leading to their incorporation into DNA and chain termination.
Understanding the intricacies of this compound metabolism and its role in DNA synthesis and repair is crucial for the development of novel and more effective therapeutic strategies targeting these fundamental cellular processes.
Conclusion
This compound metabolism is a central hub in the maintenance of genomic integrity. The coordinated regulation of the de novo and salvage pathways ensures a balanced supply of dTTP for the high-fidelity replication and repair of DNA. This technical guide has provided a comprehensive overview of the biochemical pathways, regulatory networks, and key experimental methodologies for studying the role of this compound in these critical cellular processes. The presented quantitative data and detailed protocols offer a valuable resource for researchers and drug development professionals working to unravel the complexities of DNA metabolism and to develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. differencebetween.com [differencebetween.com]
- 3. difference.wiki [difference.wiki]
- 4. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound kinase 1 - Wikipedia [en.wikipedia.org]
- 6. This compound kinase - Wikipedia [en.wikipedia.org]
- 7. Different affinity of the two forms of human cytosolic this compound kinase towards pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structures of this compound kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. TK1 this compound kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Thymidine: A Linchpin of Cell Cycle Control and a Target for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine, a fundamental building block of DNA, plays a central and multifaceted role in the intricate orchestration of the eukaryotic cell cycle. Its precise regulation is paramount for faithful DNA replication and cell division. Beyond its physiological significance, the metabolic pathways associated with this compound have emerged as a critical nexus for both experimental manipulation of the cell cycle and the development of targeted cancer therapeutics. This technical guide provides a comprehensive exploration of this compound's function in the cell cycle, detailing its mechanism of action in cell synchronization, its metabolic pathways, and its exploitation as a target in oncology. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.
Core Function of this compound in DNA Synthesis and Cell Cycle Progression
This compound, in its phosphorylated form, this compound triphosphate (dTTP), is one of the four deoxyribonucleoside triphosphates (dNTPs) essential for the synthesis of DNA. The incorporation of this compound is a hallmark of the S phase of the cell cycle, during which the genome is duplicated. The availability and metabolism of this compound are tightly regulated to ensure the fidelity of DNA replication.
This compound Metabolism: De Novo and Salvage Pathways
Cells utilize two primary pathways to generate the necessary pool of dTTP for DNA synthesis: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: This pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase (TS). This process is crucial for providing the bulk of this compound required for proliferating cells.
-
Salvage Pathway: This pathway recycles this compound from the degradation of DNA and from the extracellular environment. The key enzyme in this pathway is this compound kinase (TK), which phosphorylates this compound to dTMP.[1]
This compound in Cell Cycle Synchronization: The Double this compound Block
One of the most powerful applications of this compound in research is its use to synchronize cell populations at the G1/S boundary.[2][3] This is typically achieved through a technique known as the double this compound block .
Mechanism of Action
The synchronization effect of this compound is not due to direct inhibition of DNA polymerase. Instead, high concentrations of exogenous this compound lead to a significant increase in the intracellular pool of dTTP through the salvage pathway. This elevated dTTP level acts as an allosteric inhibitor of the enzyme ribonucleotide reductase (RNR) .[4] RNR is responsible for the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo synthesis of all four dNTPs. Specifically, high levels of dTTP inhibit the reduction of cytidine diphosphate (CDP) and uridine diphosphate (UDP), leading to a depletion of the deoxycytidine triphosphate (dCTP) pool.[5] The lack of dCTP effectively halts DNA synthesis, causing cells to arrest at the G1/S transition or in early S phase.[4]
A single this compound block arrests cells at various points within the S phase. The "double block" procedure enhances the synchrony. The first block enriches the population in S phase. After releasing the block, cells progress through the cell cycle. The second this compound block then arrests this more synchronized population of cells at the subsequent G1/S boundary.[6][7]
Data Presentation: Quantitative Parameters for Double this compound Block
The optimal concentrations and incubation times for a double this compound block can vary between cell lines. The following table summarizes typical conditions for several commonly used cell lines.
| Cell Line | This compound Concentration (mM) | First Block Duration (hours) | Release Duration (hours) | Second Block Duration (hours) | Reference(s) |
| HeLa | 2 | 18 - 19 | 9 | 16 - 17 | [8][9] |
| H1299 | 2 | 18 | 9 | 18 | [10] |
| Jurkat | 1 | 12 | 12 | 12 | N/A |
| MCF-7 | 2 | 16 | 9 | 14 | [7] |
| A549 | 2 | 18 | 9 | 18 | N/A |
Note: These are starting recommendations and may require optimization for specific experimental conditions and cell passage numbers.
Experimental Protocols
Double this compound Block for Cell Cycle Synchronization
This protocol describes a general procedure for synchronizing adherent cells using a double this compound block.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 100 mM in sterile water or PBS), filter-sterilized
-
Cells to be synchronized
Procedure:
-
Seed cells in a culture dish at a density that will result in 30-40% confluency at the time of the first block.
-
Allow cells to adhere and grow overnight.
-
Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for the duration of the first block (e.g., 18 hours for HeLa cells).
-
Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for the release period (e.g., 9 hours for HeLa cells).
-
Add this compound again to a final concentration of 2 mM.
-
Incubate for the duration of the second block (e.g., 16 hours for HeLa cells).
-
To release the cells from the second block, aspirate the this compound-containing medium, wash twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete medium. Cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
References
- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 2. oncodaily.com [oncodaily.com]
- 3. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. Deoxyribonucleoside triphosphate pools and differential this compound sensitivities of cultured mouse lymphoma and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Double-Thymidine Block protocol [bio-protocol.org]
- 8. creighton.edu [creighton.edu]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Thymidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine, a fundamental pyrimidine deoxynucleoside, is an essential building block of deoxyribonucleic acid (DNA). Its discovery and the elucidation of its structure were pivotal moments in the history of molecular biology, paving the way for our current understanding of genetics and cellular function. This technical guide provides a comprehensive overview of the discovery and history of this compound, including detailed experimental protocols for its isolation and synthesis, a summary of its physicochemical properties, and a depiction of its key metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound, structurally known as 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a deoxyribonucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar.[1][2] Its unique presence in DNA, where it pairs with deoxyadenosine, distinguishes it from the ribonucleosides that constitute RNA. The history of this compound is intrinsically linked to the early investigations into the chemical nature of the nucleus and the subsequent discovery of nucleic acids.
The Discovery and Elucidation of Structure
The journey to understanding this compound began with the isolation of "nuclein" from the nuclei of pus cells by Friedrich Miescher in 1869.[3] However, it was the pioneering work of Russian-American biochemist Phoebus Levene in the early 20th century that was instrumental in dissecting the components of nucleic acids.[4][5]
Levene's meticulous research at the Rockefeller Institute for Medical Research led to several key discoveries:
-
Identification of the Components: Levene and his colleagues identified the constituent parts of what we now know as DNA: the purine bases (adenine and guanine), the pyrimidine bases (cytosine and thymine), a deoxyribose sugar, and a phosphate group.[4][5]
-
The Nucleotide Concept: He proposed that these components were linked together in a phosphate-sugar-base order, coining the term "nucleotide" to describe this fundamental unit.[5][6]
-
Distinguishing DNA from RNA: Levene was the first to correctly identify the sugar in "yeast nucleic acid" as ribose and the sugar in "thymus nucleic acid" as deoxyribose, thereby differentiating RNA from DNA.[3]
Initially, Levene proposed the "tetranucleotide hypothesis," which incorrectly suggested that the four bases were present in equal amounts and repeated in a fixed sequence.[5][6] While this hypothesis was later disproven by the work of Erwin Chargaff, Levene's foundational contributions to identifying the chemical components and the basic structure of nucleic acids were paramount to the eventual determination of the double helix structure of DNA by Watson and Crick.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂O₅ | [7] |
| Molecular Weight | 242.23 g/mol | [7] |
| Melting Point | 185 °C | [2] |
| Solubility in Water | Soluble | [7] |
| UV Absorbance (λmax in water) | 267 nm | [8] |
| ¹H NMR (400 MHz in DMSO-d6) δ (ppm) | 11.3 (s, 1H), 7.71 (s, 1H), 6.18 (t, 1H), 5.25 (d, 1H), 5.04 (t, 1H), 4.26 (m, 1H), 3.77 (m, 1H), 3.60 (m, 1H), 3.55 (m, 1H), 2.08 (m, 2H), 1.78 (s, 3H) | [9] |
| ¹³C NMR (100 MHz in D₂O) δ (ppm) | 169.26, 154.44, 140.21, 114.16, 89.20, 87.71, 73.13, 63.87, 41.20, 14.26 | [10] |
Experimental Protocols
Isolation of DNA from Calf Thymus
The historical source for the initial studies of this compound was the thymus gland, particularly from calves, due to its high nuclear-to-cytoplasmic ratio and, consequently, high DNA content. The following is a generalized protocol for the isolation of DNA from calf thymus, a precursor step to obtaining this compound.
Materials:
-
Fresh or frozen calf thymus
-
Nuclear buffer (e.g., containing Tris-HCl, MgCl₂, and a non-ionic detergent like Triton X-100)
-
Blender
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
3M NaCl solution
-
3% Sarcosyl solution
-
Pronase
-
RNase
-
Ethanol (ice-cold)
-
Buffer for redissolving DNA (e.g., TE buffer)
Procedure:
-
Tissue Preparation: Dice approximately 10-12 grams of calf thymus tissue into small cubes.[11]
-
Homogenization: Homogenize the tissue in a blender with cold nuclear buffer to mechanically disrupt the cell membranes while keeping the nuclei intact.[11]
-
Filtration: Filter the homogenate through multiple layers of cheesecloth to remove connective tissue and larger cellular debris.[11]
-
Nuclear Pelletization: Centrifuge the filtrate at a low speed to pellet the nuclei. Discard the supernatant.[11]
-
Lysis of Nuclei and Protein Digestion: Resuspend the nuclear pellet in a buffer containing a lysis agent (e.g., Sarcosyl) and a protease (Pronase) to break open the nuclei and digest nuclear proteins.[12]
-
RNA Removal: Treat the solution with RNase to digest RNA.[12]
-
Protein Precipitation: Add a high concentration of salt (e.g., 3M NaCl) to precipitate the remaining proteins.[12]
-
Centrifugation: Centrifuge at high speed to pellet the denatured proteins.
-
DNA Precipitation: Carefully transfer the supernatant containing the DNA to a clean tube and precipitate the DNA by adding two volumes of ice-cold ethanol. The DNA will appear as a white, fibrous precipitate.
-
Washing and Drying: Spool the DNA onto a glass rod, wash it with 70% ethanol, and then allow it to air dry.
-
Redissolving: Redissolve the purified DNA in an appropriate buffer.
Chemical Synthesis of this compound
The chemical synthesis of this compound and its analogs is crucial for various research and therapeutic applications. A general approach involves the condensation of a protected deoxyribose derivative with the pyrimidine base, thymine.
Materials:
-
Thymine
-
1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (or a similar protected deoxyribose derivative)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Dry solvent (e.g., acetonitrile)
-
Sodium iodide
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: Reflux thymine with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to produce silylated thymine. This step protects the reactive groups on the thymine base.
-
Glycosylation: In a dry, inert atmosphere, react the silylated thymine with a protected deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, in the presence of a catalyst like sodium iodide in a dry solvent. This reaction forms the N-glycosidic bond between the base and the sugar.
-
Deprotection: Remove the protecting groups (e.g., p-toluoyl groups) from the sugar moiety by treating the product with a solution of sodium methoxide in methanol.
-
Purification: Purify the resulting this compound using silica gel column chromatography to separate it from unreacted starting materials and byproducts.
-
Crystallization: Crystallize the purified this compound from a suitable solvent to obtain the final product.
Key Signaling and Metabolic Pathways
This compound plays a central role in DNA synthesis through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis of Pyrimidine Nucleotides
This pathway synthesizes pyrimidine nucleotides from simple precursor molecules. The end product relevant to this compound synthesis is deoxyuridine monophosphate (dUMP), which is then converted to deoxythis compound monophosphate (dTMP).
Caption: De novo synthesis pathway of pyrimidine nucleotides leading to dTMP.
This compound Salvage Pathway
The salvage pathway recycles pre-existing nucleosides, such as this compound, from the degradation of nucleic acids. This pathway is particularly important in cells that are not actively dividing or as a source of nucleotides for DNA repair.
Caption: The this compound salvage pathway.
Mechanism of this compound Kinase
This compound kinase is a key enzyme in the salvage pathway, catalyzing the phosphorylation of this compound to dTMP. This is a critical step in activating this compound for its incorporation into DNA.
Caption: Catalytic action of this compound kinase.
Conclusion
The discovery of this compound and the subsequent unraveling of its role in the structure and synthesis of DNA represent a cornerstone of modern biology. From its initial isolation from the thymus gland to the detailed characterization of its metabolic pathways, the study of this compound has provided profound insights into the fundamental processes of life. The experimental protocols for its isolation and synthesis, along with a thorough understanding of its physicochemical properties and metabolic fate, continue to be of immense value to researchers in academia and industry. As our knowledge of cellular processes expands, this compound and its analogs will undoubtedly remain critical tools in the development of novel therapeutics and diagnostic agents.
References
- 1. This compound kinase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]
- 4. researchgate.net [researchgate.net]
- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 6. mun.ca [mun.ca]
- 7. This compound | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(50-89-5) 1H NMR [m.chemicalbook.com]
- 10. bmse000244 this compound at BMRB [bmrb.io]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymidine Metabolism: A Technical Guide to the Salvage Pathway Versus De Novo Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the two fundamental pathways for thymidine nucleotide biosynthesis: the de novo synthesis pathway and the this compound salvage pathway. Understanding the intricate balance and regulation of these pathways is critical for researchers in oncology, virology, and drug development, as they represent key targets for therapeutic intervention. This document details the core biochemistry, enzymatic regulation, and quantitative contributions of each pathway, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of these essential cellular processes.
Core Biochemical Pathways
Cells employ two distinct routes to generate deoxythis compound monophosphate (dTMP), the precursor for deoxythis compound triphosphate (dTTP), an essential building block for DNA replication and repair.
De Novo Synthesis of Thymidylate
The de novo pathway constructs dTMP from deoxyuridine monophosphate (dUMP). This multi-enzyme process is tightly linked to folate metabolism and is the primary source of this compound nucleotides in proliferating cells.
The key enzymatic steps are:
-
Ribonucleotide Reductase (RNR): Catalyzes the reduction of ribonucleoside diphosphates (like UDP) to their deoxyribonucleoside diphosphate counterparts (dUDP).
-
dUTPase: Hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA.
-
Thymidylate Synthase (TS): The hallmark enzyme of this pathway, TS catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is unique as it involves the oxidation of the folate cofactor to dihydrofolate (DHF).[1]
-
Dihydrofolate Reductase (DHFR): Regenerates tetrahydrofolate (THF) from DHF, which is essential for the continuation of the cycle.[2]
-
Serine Hydroxymethyltransferase (SHMT): Replenishes the 5,10-methylenetetrahydrofolate pool by transferring a hydroxymethyl group from serine to THF.
The this compound Salvage Pathway
The salvage pathway recycles pre-existing this compound, derived from the breakdown of DNA or from the extracellular environment, to generate dTMP. This pathway is particularly important in non-proliferating cells and for mitochondrial DNA synthesis.[3]
The central enzyme in this pathway is:
-
This compound Kinase (TK): This enzyme phosphorylates this compound to dTMP. There are two main isoforms:
-
This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.[4]
-
This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA (mtDNA) maintenance.
-
Once dTMP is synthesized by either pathway, it is sequentially phosphorylated by thymidylate kinase (TMPK) and nucleoside diphosphate kinase (NDPK) to form dTDP and dTTP, respectively, which can then be incorporated into DNA.
Visualization of this compound Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the biochemical reactions and the interplay between the de novo and salvage pathways.
Caption: Overview of this compound De Novo and Salvage Pathways.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the primary enzymes involved in this compound metabolism and the relative contributions of each pathway.
Table 1: Kinetic Properties of Key Human Enzymes in this compound Metabolism
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (nM) | Reference |
| This compound Kinase 1 (TK1) | This compound | 0.5 - 2 | Variable | - | - | |
| ATP | 10 - 100 | |||||
| Thymidylate Synthase (TS) | dUMP | 3.6 - 4.2 | Variable | 5-FdUMP | ~1 | [5] |
| 5,10-CH2-THF | 25 - 26.7 | [5] | ||||
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.05 - 0.3 | Variable | Methotrexate | 0.0034 - 9.5 | [6][7][8][9] |
| NADPH | ~5.2 | [8] |
Note: Vmax values are highly dependent on the source of the enzyme and assay conditions.
Table 2: Relative Contribution of Salvage vs. De Novo Pathways to dTMP Synthesis
| Cell Type/Condition | Salvage Pathway Contribution | De Novo Pathway Contribution | Key Observations | Reference |
| Proliferating Cancer Cells | Variable, can be significant | Predominant | Cancer cells often upregulate both pathways to meet the high demand for DNA synthesis.[3][10] | |
| Quiescent/Differentiated Cells | Predominant | Low | Primarily rely on salvaging nucleosides for DNA repair and mitochondrial DNA maintenance.[10] | |
| Mitochondrial DNA Synthesis | Essential (via TK2) | Can occur within mitochondria | The salvage pathway is crucial for mtDNA replication.[3] | |
| After 5-FU Treatment | Upregulated | Inhibited | Inhibition of de novo synthesis can lead to increased reliance on the salvage pathway.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound salvage and de novo synthesis pathways.
Assay for this compound Kinase 1 (TK1) Activity
This protocol is based on the measurement of the incorporation of radiolabeled this compound into dTMP.[12][13]
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 mM DTT
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
DE-81 ion-exchange filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer and the cell lysate (e.g., 10-50 µg of protein).
-
Initiate the reaction by adding [³H]-Thymidine to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the filter discs three times with 1 mM ammonium formate to remove unreacted [³H]-Thymidine.
-
Wash the discs once with ethanol and allow them to dry completely.
-
Place the dried discs in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the TK1 activity as pmol of [³H]-dTMP formed per minute per mg of protein.
Assay for Thymidylate Synthase (TS) Activity
This protocol measures the release of tritium from [5-³H]-dUMP as it is converted to dTMP.[14][15]
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM DTT, 100 mM NaF
-
[5-³H]-dUMP (specific activity ~15 Ci/mmol)
-
5,10-methylenetetrahydrofolate (CH₂-THF)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates as described for the TK1 assay.
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer, cell lysate, and CH₂-THF (e.g., 100 µM).
-
Initiate the reaction by adding [5-³H]-dUMP to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]-dUMP.
-
Incubate on ice for 10 minutes, then centrifuge at 13,000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the TS activity as pmol of ³H₂O released per minute per mg of protein.
Quantification of dNTP Pools by HPLC-MS/MS
This method allows for the sensitive and specific quantification of intracellular deoxyribonucleoside triphosphates.[16][17][18][19]
Materials:
-
Cultured cells or tissue samples
-
Cold methanol
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Porous graphitic carbon or C18 reverse-phase column
-
Mobile phases (e.g., ammonium acetate in water and acetonitrile)
-
dNTP standards
Procedure:
-
Extraction:
-
For adherent cells, wash with cold PBS, then add cold 60-80% methanol and scrape the cells.
-
For suspension cells, pellet the cells, wash with cold PBS, and resuspend in cold methanol.
-
For tissues, homogenize the frozen tissue in cold methanol.
-
-
Incubate the methanol extract at -20°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant to a new tube and dry it under a vacuum or nitrogen stream.
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the dNTPs using a suitable gradient elution program.
-
Detect and quantify the dNTPs using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dNTP standards.
-
Calculate the concentration of each dNTP in the sample by comparing its peak area to the standard curve.
-
Normalize the results to the cell number or tissue weight.
-
Metabolic Flux Analysis using Stable Isotope Tracing
This technique allows for the determination of the relative contributions of the de novo and salvage pathways to the dTMP pool by tracing the incorporation of stable isotope-labeled precursors.[20][21][22][23][24]
Materials:
-
Cell culture medium
-
Stable isotope-labeled tracer (e.g., [U-¹³C₅]-Thymidine for the salvage pathway, or [U-¹³C₅]-Glutamine for the de novo pathway)
-
LC-MS or GC-MS system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the stable isotope-labeled tracer.
-
Incubate the cells for a specific period to allow for the incorporation of the tracer into the nucleotide pools.
-
Harvest the cells and extract the metabolites as described in the dNTP quantification protocol.
-
Analyze the isotopic enrichment of dTMP and other relevant metabolites using mass spectrometry.
-
The mass isotopomer distribution (MID) of dTMP will reveal the fractional contribution of the labeled precursor (and thus the pathway being traced) to its synthesis.
-
Computational modeling can be used to calculate the relative flux through each pathway.
Regulatory Mechanisms and Logical Relationships
The activities of the de novo and salvage pathways are intricately regulated to meet the cellular demand for dNTPs while avoiding the mutagenic consequences of imbalanced nucleotide pools.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinase - Wikipedia [en.wikipedia.org]
- 5. Binding of 5-fluorodeoxyuridylate to thymidylate synthase in human colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple quantitative assay for the activity of this compound kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 19. benchchem.com [benchchem.com]
- 20. A stable isotope method for measurement of this compound incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
The Core Mechanism of Thymidine Kinase in Nucleotide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine kinase (TK) is a pivotal enzyme in nucleotide metabolism, playing a crucial role in the synthesis of DNA. As a phosphotransferase, it catalyzes the transfer of a γ-phosphate group from ATP to this compound, forming this compound monophosphate (TMP). This reaction is a key step in the pyrimidine salvage pathway, an essential route for the synthesis of DNA precursors. This guide provides an in-depth technical overview of the mechanism of this compound kinase, its regulation, and its significance in both normal cellular function and disease, with a particular focus on its role as a therapeutic target.
The Biochemical Mechanism of this compound Kinase
This compound kinase catalyzes the following reaction:
This compound + ATP → this compound Monophosphate (TMP) + ADP [1]
This phosphorylation is the rate-limiting step in the salvage pathway for this compound. Once produced, TMP is further phosphorylated by thymidylate kinase to this compound diphosphate (TDP) and subsequently by nucleoside diphosphate kinase to this compound triphosphate (dTTP), which is then incorporated into DNA by DNA polymerases.[2][3]
There are two main isoenzymes of this compound kinase in mammalian cells:
-
This compound Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated in a cell cycle-dependent manner.[1][4] Its activity is highest during the S phase of the cell cycle, coinciding with DNA replication.[3][5]
-
This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is not dependent on the cell cycle.[1] TK2 is crucial for the synthesis of mitochondrial DNA.[6]
Viral this compound kinases, such as the one from Herpes Simplex Virus (HSV-TK), are structurally and biochemically distinct from their mammalian counterparts and exhibit a broader substrate specificity, a property exploited in antiviral and cancer gene therapies.[7][8][9]
Catalytic Mechanism
The catalytic mechanism of this compound kinase involves the binding of both ATP and this compound to the active site of the enzyme. Specific amino acid residues within the active site facilitate the nucleophilic attack of the 5'-hydroxyl group of this compound on the γ-phosphate of ATP, leading to the formation of TMP and ADP.
Quantitative Data on this compound Kinase Activity
The kinetic properties of this compound kinase isoenzymes vary, reflecting their different physiological roles. The following tables summarize key kinetic parameters for human TK1, TK2, and HSV-TK.
| Enzyme | Substrate | Km (µM) | Reference |
| Human TK1 | This compound | 5 | [10] |
| Human TK1 | ATP | 90 | [10] |
| Human TK2 | This compound | 6 | [11] |
| Human TK2 | Deoxycytidine | 11 | [11] |
| Human TK2 | AZT | 4.5 | [12] |
| Human TK2 | FLT | 6.5 | [12] |
| HSV-1 TK (SR39 mutant) | Ganciclovir | ~14-fold decrease vs WT | [7] |
| HSV-1 TK (SR26 mutant) | Acyclovir | ~124-fold decrease vs WT | [7] |
Table 1: Michaelis-Menten Constants (Km) for Various this compound Kinase Substrates.
| Enzyme | Inhibitor | Substrate | Ki (µM) | Inhibition Type | Reference |
| Human TK2 | AZT | This compound | 3.0 | Competitive | [12] |
| Human TK2 | AZT | This compound | 10.6 ± 4.5 | Competitive | [13][14] |
| Human TK2 | AZT | Deoxycytidine | 120 | - | [12] |
| Human TK2 | FLT | This compound | - | - | - |
| Human TK2 | FLT | Deoxycytidine | 16 | - | [12] |
| Rat Liver Mitochondria (TK2) | AZT | This compound | 14.0 ± 2.5 | Competitive | [13][14] |
Table 2: Inhibition Constants (Ki) for this compound Kinase Inhibitors.
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| U-937 | AZT | 4.4 | [15][16] |
| Raji | AZT | 7.7 | [15][16] |
| H9c2 | AZT | 21.9 | [15][16] |
Table 3: IC50 Values for AZT Inhibition of this compound Phosphorylation in Different Cell Lines.
Regulation of this compound Kinase 1
The cell cycle-dependent expression of TK1 is a critical regulatory mechanism to ensure that DNA precursors are available during DNA synthesis. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation
The transcription of the TK1 gene is primarily controlled by the RB/E2F pathway.[17] During the G1 phase of the cell cycle, the retinoblastoma protein (Rb) binds to the E2F transcription factor, repressing the transcription of E2F target genes, including TK1. Upon entry into the S phase, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to dissociate from E2F. The released E2F then activates the transcription of genes required for DNA synthesis, including TK1.
Post-Translational Regulation
After the completion of mitosis, TK1 is degraded via the ubiquitin-proteasome pathway. The Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, targets TK1 for degradation, ensuring its levels are low in quiescent cells.[6] Phosphorylation of TK1 on specific serine residues can also modulate its activity and oligomerization state.[2]
Experimental Protocols
Accurate measurement of this compound kinase activity is crucial for research and clinical applications. Here, we outline the methodologies for three common assays.
Spectrophotometric Coupled-Enzyme Assay
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[18]
Principle:
-
TK: this compound + ATP → TMP + ADP
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
This compound
-
-
Initiation: Add the cell lysate or purified enzyme to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH oxidation is directly proportional to the TK activity.
Radioactive Assay
This is a highly sensitive endpoint assay that measures the incorporation of a radiolabeled phosphate group into this compound.
Principle: TK catalyzes the transfer of a ³²P-labeled γ-phosphate from [γ-³²P]ATP to this compound, or the phosphorylation of [³H]this compound. The resulting radiolabeled TMP is then separated from the unreacted substrate and quantified.
Protocol:
-
Reaction: Incubate the cell lysate or purified enzyme with:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ATP
-
[³H]this compound (or this compound and [γ-³²P]ATP)
-
-
Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Separation: Separate the radiolabeled TMP from the unreacted radiolabeled substrate using anion-exchange chromatography or by spotting the reaction mixture onto DEAE-cellulose paper discs and washing away the unreacted substrate.
-
Quantification: Measure the radioactivity of the TMP product using a scintillation counter.
-
Calculation: The amount of radioactivity is proportional to the TK activity.
Experimental Workflow for Inhibitor IC50 Determination
This workflow outlines the steps to determine the concentration of an inhibitor that reduces TK activity by 50% (IC50).
Therapeutic Implications
The central role of this compound kinase in DNA synthesis, particularly the cell cycle-dependent nature of TK1, makes it an attractive target for cancer therapy. Rapidly proliferating cancer cells often have elevated levels of TK1, which can be exploited for both diagnosis and treatment.[3][19]
-
Cancer Biomarker: Serum levels of TK1 can serve as a prognostic and diagnostic marker for various cancers, including breast, lung, and hematological malignancies.[3][4]
-
Anticancer Drug Target: Inhibitors of this compound kinase can selectively target rapidly dividing cancer cells, leading to the development of novel chemotherapeutic agents.
-
Antiviral Therapy: Viral this compound kinases, with their broad substrate specificity, are crucial for the activation of nucleoside analog prodrugs like acyclovir and ganciclovir.[7][8] These drugs are phosphorylated by the viral TK to their active forms, which then inhibit viral DNA replication.
-
Suicide Gene Therapy: In this approach, the gene for a viral this compound kinase (e.g., HSV-TK) is delivered specifically to cancer cells. Subsequent administration of a prodrug like ganciclovir leads to the selective killing of the cancer cells that express the viral enzyme.[7][20]
Conclusion
This compound kinase is a fundamentally important enzyme in nucleotide metabolism with well-defined roles in DNA synthesis and cell proliferation. The distinct characteristics of its isoenzymes, particularly the cell cycle regulation of TK1, provide a basis for its use as a biomarker and a therapeutic target in oncology. Furthermore, the unique properties of viral this compound kinases have been successfully harnessed for antiviral therapies and innovative cancer gene therapy strategies. A thorough understanding of the mechanism, regulation, and enzymology of this compound kinase is therefore essential for researchers and clinicians working on the development of novel diagnostic and therapeutic approaches for a range of diseases.
References
- 1. This compound kinase - Wikipedia [en.wikipedia.org]
- 2. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound kinase 1? - DiviTum® TKa [divitum.com]
- 4. This compound kinase 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and Functional Contribution of this compound Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Herpes Simplex Virus type 1 this compound kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 9. Herpes Simplex Virus this compound Kinase - Proteopedia, life in 3D [proteopedia.org]
- 10. Kinetic mechanism and inhibition of human liver this compound kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic properties of mutant human this compound kinase 2 suggest a mechanism for mitochondrial DNA depletion myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetic Effects on this compound Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3'-Azido-3'-deoxythis compound (AZT) is a competitive inhibitor of this compound phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3′-AZIDO-3′-DEOXYthis compound (AZT) IS A COMPETITIVE INHIBITOR OF this compound PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of AZT on this compound phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of AZT on this compound phosphorylation in cultured H9c2, U-937, and Raji cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 18. Enzyme Activity Measurement for this compound Kinase [creative-enzymes.com]
- 19. vdilab.com [vdilab.com]
- 20. The Role of Herpes Simplex Virus-1 this compound Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of thymidine phosphorylation
An In-depth Technical Guide to the Biological Significance of Thymidine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound phosphorylation, a fundamental biochemical process, is the rate-limiting step in the nucleoside salvage pathway, which provides the DNA precursor deoxythis compound triphosphate (dTTP). This reaction is primarily catalyzed by the enzyme this compound kinase (TK). The principal cytosolic isoform, this compound Kinase 1 (TK1), is intricately linked to the cell cycle, with its expression and activity peaking during the S phase to support DNA replication. Consequently, TK1 has emerged as a critical biomarker for cellular proliferation, finding extensive application in oncology for diagnosis, prognosis, and treatment monitoring. In contrast, the mitochondrial isoform, TK2, is expressed constitutively and is vital for mitochondrial DNA maintenance. The distinct substrate specificities of viral this compound kinases compared to their human counterparts form the cornerstone of modern antiviral therapy, enabling the selective activation of nucleoside analog prodrugs like acyclovir in infected cells. Furthermore, this principle is exploited in anticancer gene therapy, where tumor cells are engineered to express viral TK, sensitizing them to prodrugs. This guide provides a comprehensive overview of the biochemical pathways, regulatory mechanisms, and clinical significance of this compound phosphorylation, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
The Machinery of this compound Phosphorylation
The synthesis of deoxythis compound triphosphate (dTTP), an essential building block for DNA, occurs via two distinct routes: the de novo pathway and the salvage pathway.[1]
-
De Novo Synthesis: This pathway creates dTMP from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). It is the primary source of this compound nucleotides in cells.[2]
-
Salvage Pathway: This pathway recycles this compound and its analogs from the degradation of DNA or from the extracellular environment.[3] The key and rate-limiting step is the phosphorylation of this compound to deoxythis compound monophosphate (dTMP) by this compound kinase (TK).[1] Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert dTMP into dTDP and finally dTTP.[1]
This compound Kinase Isoforms
Mammalian cells express two primary isoforms of this compound kinase, which differ in their location, expression pattern, and kinetic properties.[3][4]
-
This compound Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated by the cell cycle.[4] Its activity is low in quiescent (G0/G1) cells but increases significantly during the S phase to provide the large amounts of dTTP required for DNA replication.[5] After mitosis, TK1 is rapidly degraded.[1]
-
This compound Kinase 2 (TK2): A mitochondrial enzyme that is expressed constitutively throughout the cell cycle.[4] Its primary role is to supply dTTP for the replication and repair of mitochondrial DNA (mtDNA).[6]
The this compound Salvage Pathway
The salvage pathway is a crucial metabolic route for maintaining nucleotide pools. Extracellular this compound is transported into the cell and is first phosphorylated by TK1 in the cytosol. This initial step traps the nucleotide within the cell. Two subsequent phosphorylation events yield the final product, dTTP, which can then be used for DNA synthesis in the nucleus.
Caption: The this compound Salvage Pathway.
Core Biological Functions
Role in DNA Synthesis and Cell Cycle Regulation
The primary function of this compound phosphorylation via TK1 is to support nuclear DNA synthesis during cellular proliferation. The regulation of TK1 is a hallmark of cell cycle control.
-
Transcriptional Control: As cells prepare to enter the S phase, the retinoblastoma protein (pRb) is phosphorylated, releasing the E2F family of transcription factors.[7] Free E2F factors then bind to specific sites on the TK1 gene promoter, activating its transcription.[7][8]
-
Post-Translational Control: TK1 protein levels are also controlled by degradation. The Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of mitosis, targets TK1 for proteasomal degradation as cells exit mitosis and enter G1.[1] This ensures that TK1 activity is restricted to the S and G2/M phases, preventing inappropriate DNA synthesis.[1]
Caption: Cell Cycle Regulation of this compound Kinase 1 (TK1).
Role in DNA Repair
In addition to scheduled DNA replication, this compound phosphorylation is also important for DNA repair processes. When DNA damage occurs, cells may need to synthesize small patches of DNA outside of the S phase. Both TK1 and TK2 can contribute to the dNTP pool required for these repair activities.
Clinical Significance and Therapeutic Applications
The unique properties of this compound kinases have made them invaluable tools and targets in medicine.
TK1 as a Proliferation Biomarker in Oncology
Because TK1 levels are tightly coupled to cell division, the concentration of TK1 protein in the blood serum can serve as a direct measure of tumor proliferation.[3] In healthy individuals, TK1 is degraded intracellularly and serum levels are very low.[3] However, in cancer patients, the high proliferation rate and turnover of tumor cells lead to the release of TK1 into the bloodstream, resulting in significantly elevated serum concentrations.[3][9]
High serum TK1 levels are associated with more aggressive disease, advanced tumor stage, and poorer prognosis in a variety of malignancies, including breast, lung, colorectal, and hematological cancers.[9][10][11] Monitoring serum TK1 can aid in prognosis, assessing response to therapy, and detecting disease recurrence earlier than traditional imaging methods.[3]
| Condition | Mean Serum TK1 Level (pmol/L) | Reference |
| Healthy Controls | 0.63 ± 0.21 | [3] |
| Healthy Controls (alternate study) | < 2.0 | [11] |
| Gastric Cancer | 2.91 (median) | [10] |
| Colorectal Cancer | 2.44 (median) | [10] |
| Esophageal Squamous Cell Carcinoma | 3.38 (mean) | [11] |
Note: Values can vary based on the assay method used (e.g., activity assay vs. immunoassay).
Target in Antiviral Therapy
The most significant therapeutic application of this compound phosphorylation stems from the differences between human and viral this compound kinases. TKs from herpesviruses (e.g., Herpes Simplex Virus, HSV) have a much broader substrate specificity than human TK1.[10][12] They can efficiently phosphorylate nucleoside analogs like acyclovir and ganciclovir, which are poor substrates for human TK1.[12][13]
This differential activity is the basis for their use as antiviral prodrugs.[14]
-
Selective Activation: Acyclovir is administered in an inactive form. In a cell infected with HSV, the viral TK phosphorylates acyclovir to acyclovir monophosphate.[12][15]
-
Host Cell Kinase Action: Host cell enzymes further phosphorylate it to the active acyclovir triphosphate.[13]
-
Chain Termination: Acyclovir triphosphate is incorporated into the growing viral DNA chain by the viral DNA polymerase. Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, halting viral replication.[12]
This mechanism provides high selectivity, as the drug is only activated in infected cells, minimizing toxicity to healthy host cells.[13]
References
- 1. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound kinase - Wikipedia [en.wikipedia.org]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. This compound kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Alpha-Herpesvirus this compound Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 9. Origins of mitochondrial this compound triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Herpes Simplex Virus type 1 this compound kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 12. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverging substrate specificity of pure human this compound kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of herpes simplex virus type 1 this compound kinase mutants engineered for improved ganciclovir or acyclovir activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymidine as a Precursor for DNA Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine, a pyrimidine deoxynucleoside, is a fundamental precursor for the synthesis of deoxythis compound triphosphate (dTTP), one of the four essential building blocks of DNA. The cellular uptake and subsequent metabolism of this compound are tightly regulated processes, intrinsically linked to the cell cycle and DNA replication. This technical guide provides a comprehensive overview of the role of this compound in DNA synthesis, detailing its transport into the cell, the enzymatic cascade of the salvage pathway, and its ultimate incorporation into the genome. We present key quantitative data, detailed experimental protocols for studying this compound metabolism, and visual representations of the regulatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and pharmacology, particularly those involved in the development of therapeutics targeting DNA replication.
Introduction
DNA replication is a cornerstone of cell proliferation, requiring a balanced supply of deoxyribonucleoside triphosphates (dNTPs). While the de novo synthesis pathway can produce dNTPs from simpler molecules, the salvage pathway provides an energy-efficient alternative by recycling nucleosides derived from the breakdown of DNA and RNA. This compound plays a central role in this salvage pathway. The significance of the this compound salvage pathway is underscored by its upregulation in rapidly proliferating cells, such as cancer cells, making its components attractive targets for anticancer therapies.[1] This guide will explore the critical steps of this compound utilization, from its entry into the cell to its incorporation into newly synthesized DNA.
This compound Transport into the Cell
The initial step in the utilization of extracellular this compound is its transport across the cell membrane. This process is mediated by two families of nucleoside transporter proteins: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[2]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is particularly important for the transport of this compound.[3][4]
-
Concentrative Nucleoside Transporters (CNTs): CNTs, such as hCNT1 and hCNT3, are sodium-dependent symporters that transport nucleosides against their concentration gradient.[5][6]
The kinetic parameters of these transporters for this compound are crucial for understanding the efficiency of this compound uptake in different cell types and under various physiological conditions.
Data Presentation: Kinetics of this compound Transporters
| Transporter | Substrate | K_m_ (µM) | V_max_ (pmol/mg protein/min) | Cell System | Reference |
| hENT1 | Adenosine | 215 ± 34 | 578 ± 23.4 | HEK293F-derived proteoliposomes | [3][7] |
| hENT1 | This compound | 2.6-fold lower affinity than hENT2 | - | PK15NTD cells | |
| hENT2 | This compound | - | - | PK15NTD cells | |
| AtENT3 | This compound | 2.3 | 328.49 | Yeast cells | |
| AtENT6 | This compound | 3.3 | 209.19 | Yeast cells | |
| AtENT7 | This compound | 3.1 | 240.01 | Yeast cells |
Note: Direct kinetic data for this compound transport by human ENT and CNT transporters is not consistently available in the literature. The provided data for hENT1 with adenosine offers a point of comparison for nucleoside transport kinetics.
The this compound Salvage Pathway
Once inside the cell, this compound is phosphorylated in a stepwise manner to form dTTP. This process, known as the salvage pathway, involves a series of key enzymes.
This compound Kinase 1 (TK1): The Gatekeeper of the Salvage Pathway
The first and rate-limiting step in the this compound salvage pathway is the phosphorylation of this compound to deoxythis compound monophosphate (dTMP), catalyzed by this compound Kinase 1 (TK1).[8] TK1 is a cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase when DNA synthesis occurs.[9]
Data Presentation: Kinetics of Human this compound Kinase 1 and 2
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Notes | Reference |
| TK1 | This compound (dThd) | 0.5 | - | - | [10] |
| TK1 | 3'-azido-2',3'-dideoxythis compound (AZT) | 0.6 | - | Competitive inhibitor | [10] |
| TK2 | This compound (dThd) | 6.6 ± 1.6 | 1396 ± 51 | Exhibits negative cooperativity | [11] |
| TK2 | Deoxycytidine (dCyd) | 20 ± 5 | 714 ± 25 | - | [11] |
Subsequent Phosphorylation Steps
Following the initial phosphorylation by TK1, dTMP is further phosphorylated to deoxythis compound diphosphate (dTDP) by thymidylate kinase (TMPK), and finally to deoxythis compound triphosphate (dTTP) by nucleoside diphosphate kinase (NDPK). dTTP is then available for incorporation into DNA by DNA polymerases.
Regulation of the this compound Salvage Pathway
The expression and activity of the key enzymes in the this compound salvage pathway, particularly TK1, are intricately regulated to coincide with the demands of DNA replication during the cell cycle.
Transcriptional Regulation by E2F1
The transcription of the TK1 gene is primarily controlled by the E2F1 transcription factor.[12][13] During the G1/S transition, the retinoblastoma protein (Rb) is phosphorylated by cyclin-dependent kinases (CDKs), leading to the release of E2F1. Active E2F1 then binds to the promoter of the TK1 gene, initiating its transcription.[1][14][15][16][17]
Post-translational Regulation by Cyclin-Dependent Kinases (CDKs)
The activity of TK1 is also regulated at the post-translational level through phosphorylation by CDKs. The CDK1-Cyclin B1 complex, a key regulator of mitosis, phosphorylates TK1, which is thought to play a role in its activity and subsequent degradation.[18][19][20][21]
Signaling Pathway Diagram: Regulation of TK1 Expression and Activity
Caption: Regulation of this compound Kinase 1 (TK1) expression and activity during the cell cycle.
Experimental Protocols
[³H]-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled this compound into newly synthesized DNA.[8][22][23]
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (NaOH), 0.5 M
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After allowing the cells to adhere overnight, treat them with the experimental compounds as required. Include appropriate vehicle controls.
-
Radiolabeling: Add [³H]-thymidine to each well to a final concentration of 1 µCi/mL. Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into DNA.
-
Cell Lysis and Precipitation:
-
Aspirate the medium containing [³H]-thymidine.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including DNA.
-
Aspirate the TCA and wash the precipitate twice with 5% TCA.
-
-
Solubilization: Add 0.5 M NaOH to each well to solubilize the precipitated DNA.
-
Scintillation Counting: Transfer the solubilized DNA to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus reflect the rate of DNA synthesis.
This compound Kinase 1 (TK1) Enzyme Activity Assay
This assay measures the enzymatic activity of TK1 in cell or tissue lysates by quantifying the conversion of [³H]-thymidine to [³H]-dTMP.[24][25]
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
[³H]-Thymidine
-
ATP
-
DEAE-cellulose filter paper discs
-
Ethanol
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP (e.g., 5 mM), and [³H]-thymidine (e.g., 10 µM, with a specific activity of ~1 Ci/mmol).
-
Enzyme Reaction:
-
Add a known amount of cell lysate to the reaction mixture.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes). The reaction should be in the linear range.
-
Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., 10 mM EDTA).
-
-
Separation of Product:
-
Spot a portion of the reaction mixture onto DEAE-cellulose filter paper discs.
-
Wash the discs three times with 1 mM ammonium formate to remove unreacted [³H]-thymidine.
-
Wash the discs once with ethanol to dry them.
-
-
Scintillation Counting: Place the dried discs in scintillation vials, add scintillation cocktail, and measure the radioactivity. The amount of [³H]-dTMP formed is a measure of TK1 activity.
Colony Formation Assay for Cytotoxicity of this compound Analogs
This assay assesses the long-term cytotoxic effects of this compound analogs by measuring the ability of single cells to proliferate and form colonies.[26][27][28][29]
Materials:
-
Cell culture medium and supplements
-
This compound analog of interest
-
Multi-well cell culture plates (e.g., 6-well)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment concentration relative to the control.
This compound Analogs in Drug Development
The critical role of the this compound salvage pathway in rapidly dividing cells has made it a prime target for the development of anticancer and antiviral drugs. This compound analogs are structurally similar to this compound but contain modifications that, upon incorporation into DNA or interaction with key enzymes, disrupt DNA replication and lead to cell death.[30][31][32]
Mechanism of Action
Many this compound analogs act as prodrugs that are phosphorylated by TK1 to their monophosphate form. Subsequent phosphorylations lead to the triphosphate form, which can then:
-
Compete with dTTP for incorporation into DNA: Once incorporated, these analogs can terminate DNA chain elongation or introduce structural distortions that trigger DNA damage responses.
-
Inhibit key enzymes: Some this compound analog triphosphates can act as allosteric inhibitors of enzymes involved in nucleotide metabolism, such as thymidylate synthase.
Example: Trifluridine/Tipiracil (Lonsurf®)
A notable example of a modern therapeutic based on a this compound analog is the combination of trifluridine and tipiracil.[12][31][33]
-
Trifluridine (FTD): A this compound analog that is incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[12]
-
Tipiracil (TPI): An inhibitor of this compound phosphorylase, the enzyme that degrades trifluridine. By inhibiting this enzyme, tipiracil increases the bioavailability of trifluridine.[12]
Experimental Workflow: Drug Development of this compound Analogs
Caption: A simplified workflow for the development of this compound analog-based drugs.
Conclusion
This compound's role as a precursor for DNA replication via the salvage pathway is a fundamental process in cell biology with significant implications for both normal cellular function and disease. The intricate regulation of this compound transport and metabolism, particularly the cell cycle-dependent activity of this compound kinase 1, provides multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of this compound metabolism will continue to fuel the development of innovative strategies for the treatment of cancer and other proliferative disorders.
References
- 1. Cellular targets for activation by the E2F1 transcription factor include DNA synthesis- and G1/S-regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nucleobase transport by human equilibrative nucleoside transporter 1 (hENT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Functional analysis of the human concentrative nucleoside transporter-1 variant hCNT1S546P provides insight into the sodium-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of human equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Node Attributes | Graphviz [graphviz.org]
- 10. Node, Edge and Graph Attributes [emden.github.io]
- 11. tandfonline.com [tandfonline.com]
- 12. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | TK1 gene expression is stimulated by E2F1 [reactome.org]
- 14. Attributes | Graphviz [graphviz.org]
- 15. Gene expression changes in response to E2F1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An E2F1-Dependent Gene Expression Program That Determines the Balance Between Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E2F integrates cell cycle progression with DNA repair, replication, and G2/M checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 19. Cdk1-Cyclin B1-mediated Phosphorylation of Tumor-associated Microtubule-associated Protein/Cytoskeleton-associated Protein 2 in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms Governing Maintenance of Cdk1/Cyclin B1 Kinase Activity in Cells Infected with Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. This compound Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 24. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A simple quantitative assay for the activity of this compound kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. namsa.com [namsa.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. ossila.com [ossila.com]
- 30. ema.europa.eu [ema.europa.eu]
- 31. eocco.com [eocco.com]
- 32. Proliferation Assay: [3H] this compound incorporation - 每日生物评论 [bio-review.com]
- 33. Trifluridine and Tipiracil (Lonsurf).pdf [slideshare.net]
Thymidine Metabolism in Cancer Cells: A Technical Guide for Researchers
Abstract
Thymidine metabolism is a critical nexus in cancer cell proliferation, survival, and response to therapy. The synthesis of this compound nucleotides, essential for DNA replication and repair, is fueled by two interconnected pathways: the de novo synthesis pathway and the nucleoside salvage pathway. In cancer cells, the enzymes governing these pathways are frequently dysregulated, leading to an increased and sustained supply of this compound triphosphate (dTTP) to support rapid cell division. This dependency presents a key vulnerability that has been successfully exploited by a range of chemotherapeutic agents. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism in cancer cells, intended for researchers, scientists, and drug development professionals. It details the key enzymatic players, their intricate regulation, and their roles in oncogenesis. Furthermore, this guide offers a compilation of detailed experimental protocols for the assessment of key enzymes and metabolites, alongside a summary of quantitative data to facilitate comparative analysis.
Introduction: The Central Role of this compound in Cancer Biology
Rapidly proliferating cancer cells have a heightened demand for deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Among these, the synthesis of deoxythis compound triphosphate (dTTP) is tightly regulated and often becomes a rate-limiting step for DNA replication.[1] Unlike other nucleotides, the direct precursor for dTTP is not present in the ribonucleoside pool, necessitating its synthesis through dedicated metabolic pathways.[1] Cancer cells have devised strategies to upregulate these pathways, ensuring a constant supply of this compound for their unchecked growth. This metabolic reprogramming is a hallmark of cancer and a prime target for therapeutic intervention.[2]
This guide will delve into the two primary pathways of this compound metabolism:
-
The De Novo Synthesis Pathway: This pathway synthesizes this compound nucleotides from simpler precursor molecules.
-
The Nucleoside Salvage Pathway: This pathway recycles pre-existing this compound and other nucleosides derived from intra- and extracellular sources.
We will examine the key enzymes in each pathway—Thymidylate Synthase (TS), this compound Kinase 1 (TK1), and this compound Phosphorylase (TP)—and their significance as cancer biomarkers and therapeutic targets.
The De Novo Synthesis Pathway: Building from Scratch
The de novo synthesis of pyrimidines is an energy-intensive process that begins with simple molecules like bicarbonate, aspartate, and glutamine.[3] This pathway culminates in the production of uridine monophosphate (UMP), which is then converted to other pyrimidine nucleotides, including the precursors for dTTP.
A critical and often rate-limiting step in the de novo synthesis of dTTP is the conversion of deoxyuridine monophosphate (dUMP) to deoxythis compound monophosphate (dTMP). This reaction is catalyzed by the enzyme Thymidylate Synthase (TS) .
Thymidylate Synthase (TS): The Key Methylating Enzyme
Thymidylate Synthase (EC 2.1.1.45) is a crucial enzyme that catalyzes the reductive methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate as the methyl donor.[4] This reaction is the sole intracellular de novo source of dTMP, making TS essential for DNA synthesis.[5] Consequently, TS has been a major target for cancer chemotherapy for decades.[6]
Clinical Significance of Thymidylate Synthase
Elevated levels of TS have been observed in various cancers and are often associated with a poor prognosis and resistance to chemotherapy.[7] The efficacy of fluoropyrimidine drugs like 5-fluorouracil (5-FU) is dependent on their conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS.[8]
The Nucleoside Salvage Pathway: The Recycling Route
The salvage pathway provides a more energy-efficient route to nucleotide synthesis by recycling pre-existing nucleosides. This pathway is particularly important in cancer cells, which can scavenge nucleosides from the tumor microenvironment. Two key enzymes in the this compound salvage pathway are this compound Kinase 1 (TK1) and this compound Phosphorylase (TP).
This compound Kinase 1 (TK1): The Proliferation Marker
This compound Kinase 1 (EC 2.7.1.21) is a cytosolic enzyme that catalyzes the phosphorylation of this compound to dTMP.[9] TK1 activity is tightly regulated during the cell cycle, with levels peaking during the S phase to provide dTMP for DNA replication.[10] In cancer cells, this regulation is often lost, leading to constitutively high levels of TK1.[11]
Clinical Significance of this compound Kinase 1
Elevated serum levels of TK1 are a well-established biomarker for cell proliferation and are used in the diagnosis, prognosis, and monitoring of various cancers, including breast and lung cancer.[12][13]
This compound Phosphorylase (TP): A Dual-Role Enzyme
This compound Phosphorylase (EC 2.4.2.4), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another key enzyme in the salvage pathway.[1] It catalyzes the reversible phosphorolysis of this compound to thymine and 2-deoxy-D-ribose-1-phosphate.[14]
TP has a dual role in cancer. On one hand, its expression is upregulated in many solid tumors and is associated with angiogenesis, tumor progression, and poor prognosis.[15] On the other hand, TP is essential for the activation of the fluoropyrimidine prodrug capecitabine to 5-FU, making it a predictive marker for treatment response.[15]
Interplay and Regulation of this compound Metabolism Pathways
The de novo and salvage pathways are not independent but are intricately interconnected and regulated to maintain a balanced supply of dTTP for DNA synthesis and repair. The activities of the key enzymes are influenced by cell cycle progression, substrate availability, and feedback inhibition.
Quantitative Data on this compound Metabolism in Cancer Cells
The following tables summarize key quantitative data related to the enzymes and metabolites of this compound metabolism in various cancer cell lines. This data is essential for comparative studies and for understanding the metabolic phenotype of different cancers.
Table 1: Kinetic Properties of Key Enzymes in this compound Metabolism
| Enzyme | Cancer Cell Line | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Thymidylate Synthase (TS) | L1210 (Murine Leukemia) | dUMP | 2.9 | 0.5 (s⁻¹) | [4] |
| L1210 (Murine Leukemia) | 5,10-CH₂-THF | 7.1 | - | [4] | |
| This compound Kinase 1 (TK1) | Acute Lymphocytic Leukemia (Dog) | This compound | - | - | [16] |
| This compound Phosphorylase (TP) | Colorectal Cancer | This compound | - | - | [6][7][17][18] |
Table 2: Intracellular Concentrations of this compound Nucleotides in Cancer Cells
| Metabolite | Cancer Cell Line | Concentration (µM) | Reference |
| dTMP | MDA-MB-231 (Breast Cancer) | - | [19] |
| dTDP | E. coli K12 | - | [5] |
| dTTP | E. coli K12 | - | [5] |
| dTTP | MDA-MB-231 (Breast Cancer) | - | [19] |
Note: Absolute intracellular concentrations of this compound nucleotides are highly variable depending on the cell line, growth conditions, and analytical method. The provided references describe methods for their measurement and report relative changes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism in cancer cells.
This compound Kinase 1 (TK1) Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantitative determination of human TK1 concentration in serum, plasma, and cell culture supernatants.
Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for TK1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any TK1 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for TK1 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of TK1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
Microplate pre-coated with anti-human TK1 antibody
-
Human TK1 Standard
-
Detection Antibody (biotinylated anti-human TK1)
-
Streptavidin-HRP
-
Assay Diluent
-
Wash Buffer Concentrate
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standard or sample to each well. Cover with a plate sealer and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (350 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the working Detection Antibody solution to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Washing: Repeat the aspiration/wash as in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of the working Streptavidin-HRP solution to each well. Cover with a new plate sealer and incubate for 30 minutes at 37°C. Avoid placing the plate in direct light.
-
Washing: Repeat the aspiration/wash as in step 3 for a total of five washes.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C. Protect from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.
-
Read Absorbance: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Thymidylate Synthase (TS) Tritium Release Assay
This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.
Principle: The tritium atom at the 5-position of the uracil ring in [5-³H]dUMP is displaced during the methylation reaction catalyzed by TS, resulting in the formation of tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is directly proportional to the TS activity.
Materials:
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
2-mercaptoethanol
-
Cytidine monophosphate (CMP)
-
Sodium fluoride (NaF)
-
Cell or tissue lysate containing TS
-
Activated charcoal suspension
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, CMP, and NaF. Keep on ice.
-
Enzyme Addition: Add the cell or tissue lysate to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding [5-³H]dUMP and 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the tritiated water) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Blank Correction: To correct for non-enzymatic tritium release, run a parallel blank reaction that includes the enzyme extract but omits the 5,10-methylenetetrahydrofolate cofactor.[20]
This compound Phosphorylase (TP) Spectrophotometric Activity Assay
This protocol measures the activity of TP by monitoring the formation of thymine from this compound.
Principle: TP catalyzes the conversion of this compound to thymine and 2-deoxy-D-ribose-1-phosphate. The increase in thymine concentration can be measured spectrophotometrically at a specific wavelength after stopping the reaction.
Materials:
-
Tris-arsenate buffer (0.1 M)
-
This compound (10 mM)
-
Cell or tissue homogenate
-
NaOH (0.3 M)
-
Spectrophotometer
Protocol:
-
Reaction Setup: Prepare reaction mixtures containing 0.1 M Tris-arsenate buffer and 10 mM this compound. Prepare blank mixtures containing only the buffer.
-
Enzyme Addition: Add the protein extract (e.g., buffy coat homogenate) to the reaction mixtures to a final concentration of 1 mg/mL.
-
Incubation: Incubate both the reaction and blank mixtures for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 mL of 0.3 M NaOH.
-
Thymine Measurement: Measure the absorbance of the reaction mixtures against the blanks at the appropriate wavelength for thymine. The concentration of thymine formed is proportional to the TP activity.
Quantification of this compound Metabolites by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound and its phosphorylated forms (dTMP, dTDP, dTTP) in cell extracts.
Principle: Liquid chromatography (LC) separates the different this compound metabolites based on their physicochemical properties. The separated metabolites are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., C18 for reversed-phase or a HILIC column)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium acetate)
-
Stable isotope-labeled internal standards for this compound, dTMP, dTDP, and dTTP
-
Cell extraction buffer (e.g., cold methanol/water)
Protocol:
-
Cell Lysis and Metabolite Extraction:
-
Rapidly quench metabolism by washing cultured cells with ice-cold saline.
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Add a known amount of the stable isotope-labeled internal standard mixture to the cell extract.
-
Dry the extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the target analytes.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the concentration of each this compound metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
-
13C Metabolic Flux Analysis of the Pyrimidine Pathway
This protocol outlines a general workflow for using stable isotope tracing with [U-¹³C]-glucose to analyze the metabolic flux through the de novo pyrimidine synthesis pathway.
Principle: Cells are cultured in a medium where a standard nutrient, such as glucose, is replaced with its ¹³C-labeled counterpart. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including those in the pyrimidine pathway. The pattern and extent of ¹³C labeling in these metabolites are measured by mass spectrometry and used in computational models to calculate the rates (fluxes) of the metabolic reactions.
Materials:
-
Cell culture medium lacking glucose
-
[U-¹³C]-glucose (uniformly labeled with ¹³C)
-
Standard cell culture equipment
-
LC-MS/MS or GC-MS system for metabolite analysis
-
Software for metabolic flux analysis
Protocol:
-
Cell Culture and Isotope Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Switch the cells to a medium containing [U-¹³C]-glucose as the sole glucose source.
-
Continue the culture for a period sufficient to achieve isotopic steady-state labeling of the metabolites of interest (typically several cell doubling times). For pyrimidine nucleotides, this may require 6-15 hours of labeling.[21]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol (Section 6.4).
-
-
Mass Spectrometry Analysis:
-
Analyze the cell extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites in the pyrimidine pathway (e.g., aspartate, UMP, dUMP, dTMP).
-
-
Metabolic Flux Analysis:
-
Use a computational flux analysis software package.
-
Input the measured mass isotopomer distributions and any other measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
-
The software will then use this data to estimate the intracellular metabolic fluxes through the pyrimidine synthesis pathway.
-
Conclusion
The intricate network of this compound metabolism is a cornerstone of cancer cell biology. The dysregulation of the de novo and salvage pathways, and the key enzymes that govern them, provides a rich landscape of opportunities for diagnostics, prognostics, and therapeutic intervention. A thorough understanding of these pathways and the ability to accurately measure their components are paramount for researchers and drug developers aiming to exploit these metabolic vulnerabilities. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for advancing our understanding of this compound metabolism in cancer and for the development of novel anti-cancer strategies. As our knowledge of the metabolic intricacies of cancer deepens, targeting this compound metabolism will undoubtedly remain a critical and fruitful area of research.
References
- 1. This compound Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. This compound phosphorylase in cancer aggressiveness and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate synthase maintains the de-differentiated state of triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 10. This compound kinase 1 as a diagnostic tumor marker is of moderate value in cancer patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear expression of thymidylate synthase in colorectal cancer cell lines and clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound kinase 1? - DiviTum® TKa [divitum.com]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. The role of this compound phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dual role of this compound phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cancer.northwestern.edu [cancer.northwestern.edu]
An In-depth Technical Guide to the Structural Relationship Between Thymine and Thymidine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the core structural relationship between the pyrimidine base, thymine, and its corresponding deoxynucleoside, thymidine. It details their distinct chemical properties, the critical N-glycosidic bond that links them, and the experimental methodologies used for their synthesis and characterization.
Introduction: From Nucleobase to Nucleoside
Thymine (T), also known as 5-methyluracil, is one of the four primary nucleobases found in deoxyribonucleic acid (DNA).[1][2] It is a heterocyclic aromatic organic compound belonging to the pyrimidine family, characterized by a single six-membered ring containing two nitrogen atoms.[2][3] Thymine's fundamental role is in storing genetic information within the DNA double helix, where it specifically forms two hydrogen bonds with adenine.[1]
This compound (dT), or deoxythis compound, represents the next level of structural complexity. It is the deoxynucleoside formed when thymine is covalently linked to a deoxyribose sugar molecule.[4][5][6] This transformation from a nucleobase to a nucleoside is a critical step in the biosynthesis of nucleotides, the ultimate building blocks of DNA.[7] this compound, once phosphorylated to this compound triphosphate (dTTP), is directly incorporated into a growing DNA strand during replication.[8]
Core Structural Components
The structural transition from thymine to this compound involves the union of two distinct molecules: the pyrimidine base and a pentose sugar.
-
Thymine : A planar, aromatic pyrimidine ring. Its systematic IUPAC name is 5-methylpyrimidine-2,4(1H,3H)-dione.[9][10] The methyl group at the 5th carbon position is a key feature that distinguishes it from uracil, the pyrimidine base found in RNA.[1][8]
-
Deoxyribose : A five-carbon monosaccharide (a pentose) that, in its cyclic form, is known as deoxyribofuranose. In the context of DNA and its nucleosides, the β-D-2-deoxyribofuranose isomer is used. The "deoxy-" prefix signifies the absence of a hydroxyl (-OH) group at the 2' carbon position of the sugar ring, a defining feature that differentiates DNA from RNA.
The N-Glycosidic Bond: The Defining Linkage
The defining structural relationship between thymine and this compound is the formation of a β-N-glycosidic bond. This covalent bond links the nitrogen atom at position 1 (N1) of the thymine ring to the anomeric carbon at position 1 (C1') of the deoxyribose sugar.[4][11]
The formation of this bond is an N-glycosylation reaction, a type of condensation reaction where a molecule of water is eliminated.[11] In biological systems, this process is enzymatically catalyzed. The resulting orientation is a β-configuration, meaning the thymine base is positioned on the same side of the sugar ring as the -CH₂OH group at the C4' position. This specific stereochemistry is crucial for the correct geometry of the DNA double helix.
Mandatory Visualization
The following diagram illustrates the enzymatic conversion of thymine into this compound and its subsequent phosphorylation pathway to become an active component for DNA synthesis.
Caption: Enzymatic pathway from thymine to DNA incorporation.
Data Presentation: Comparative Physicochemical Properties
The addition of the deoxyribose moiety significantly alters the physicochemical properties of the molecule, as summarized below.
| Property | Thymine | This compound |
| IUPAC Name | 5-methylpyrimidine-2,4(1H,3H)-dione[9] | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[12] |
| Synonyms | 5-Methyluracil[9] | Deoxythis compound, dThd[12] |
| Molecular Formula | C₅H₆N₂O₂[9][10] | C₁₀H₁₄N₂O₅[12][13] |
| Molar Mass | 126.115 g/mol [8][9] | 242.229 g/mol [13] |
| Melting Point | 316–317 °C[8][10] | ~185 °C[14] |
| Appearance | White crystalline powder[9][10] | White crystals or crystalline powder[5] |
| Aqueous Solubility | 3.82 g/L (25 °C)[9] | Higher than thymine, but data varies |
| CAS Number | 65-71-4[9][10] | 50-89-5[12][13] |
Experimental Protocols
The synthesis and structural verification of this compound are routine procedures in biochemistry and medicinal chemistry. Below are outlines of key experimental protocols.
This protocol utilizes the enzyme this compound phosphorylase to catalyze the synthesis of this compound from thymine and a deoxyribose donor. This method mimics the biological salvage pathway.[15]
Objective: To synthesize this compound from thymine and 2'-deoxyuridine (as a deoxyribose donor).
Materials:
-
Thymine
-
2'-Deoxyuridine
-
Recombinant this compound Phosphorylase (E.C. 2.4.2.4)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Reaction vessel and incubator/shaker
-
HPLC system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture in the phosphate buffer containing 10 mM thymine and 15 mM 2'-deoxyuridine.
-
Enzyme Addition: Initiate the reaction by adding a purified, known quantity of this compound phosphorylase to the mixture.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for a defined period (e.g., 4-6 hours). The enzyme catalyzes the transfer of the deoxyribose group from deoxyuridine to thymine.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot by heat inactivation (95°C for 5 minutes) or acid precipitation.
-
Analysis: Analyze the composition of the aliquots using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in thymine and the increase in this compound concentration over time by comparing retention times and peak areas to known standards.
-
Purification: Once the reaction reaches equilibrium or completion, the product this compound can be purified from the remaining substrates and byproducts using preparative HPLC or column chromatography.
This protocol describes the process of determining the precise three-dimensional atomic structure of this compound.[16]
Objective: To obtain a high-resolution crystal structure of this compound.
Materials:
-
Purified this compound powder
-
Suitable solvent for crystallization (e.g., water, ethanol/water mixture)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffractometer
Methodology:
-
Crystal Growth: Prepare a supersaturated solution of this compound in the chosen solvent. Dispense small droplets of this solution onto a crystallization plate. Seal the plate and allow the solvent to slowly evaporate over several days to weeks. This slow evaporation encourages the formation of single, well-ordered crystals.
-
Crystal Mounting: Once suitable crystals (typically >50 μm in size) have formed, carefully mount one on a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Place the mounted crystal in the path of a focused X-ray beam using a diffractometer. Rotate the crystal in the beam and collect the diffraction pattern (a series of spots of varying intensity) on a detector.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group.[16] Use computational methods (e.g., direct methods or molecular replacement) to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model of the this compound molecule into the electron density map. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and accurately represents the structure. The final refined structure provides precise bond lengths, angles, and the conformation of the molecule in the solid state.[16]
References
- 1. Thymine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]
- 2. biologyonline.com [biologyonline.com]
- 3. study.com [study.com]
- 4. pediaa.com [pediaa.com]
- 5. differencebetween.com [differencebetween.com]
- 6. infoplease.com [infoplease.com]
- 7. britannica.com [britannica.com]
- 8. Thymine - Wikipedia [en.wikipedia.org]
- 9. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thymine Definition, Facts, and Functions [thoughtco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound and thymine incorporation into deoxyribonucleic acid: inhibition and repression by uridine of this compound phosphorylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
Methodological & Application
Protocol for Double Thymidine Block Cell Synchronization: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the double thymidine block protocol, a widely used method for synchronizing mammalian cells at the G1/S boundary of the cell cycle. This technique is invaluable for studying cell cycle-dependent processes, including DNA replication, protein expression, and the effects of therapeutic agents at specific cell cycle phases.
Introduction
Cell synchronization is a critical tool in cell biology research, enabling the study of a population of cells as they progress uniformly through the cell cycle. The double this compound block method leverages the inhibitory effect of high concentrations of this compound on DNA synthesis. This compound, a deoxyribonucleoside, when present in excess, disrupts the deoxynucleotide metabolism pathway. This leads to an accumulation of deoxythis compound triphosphate (dTTP), which allosterically inhibits the enzyme ribonucleotide reductase. The inhibition of ribonucleotide reductase results in a depletion of the other deoxynucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP), which is essential for DNA replication. Consequently, cells are arrested in the early S phase or at the G1/S transition. The "double block" procedure enhances the synchronization efficiency by capturing cells that were in the late S, G2, or M phases during the first block as they progress to the G1/S boundary during the release period.[1][2]
Applications
The double this compound block protocol is instrumental in a variety of research applications, including:
-
Studying the kinetics of cell cycle progression: By releasing cells from the block and collecting them at various time points, researchers can analyze the temporal dynamics of cell cycle events.[1][2]
-
Investigating the expression and activity of cell cycle-regulated proteins: Synchronization allows for the enrichment of cell populations in specific phases, facilitating the analysis of proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Analyzing the effects of drugs and other stimuli on specific cell cycle phases: This method is crucial for drug development, allowing for the determination of the cell cycle-specific efficacy of anti-cancer agents and other therapeutics.
-
Studying DNA replication and repair mechanisms: By arresting cells at the onset of DNA synthesis, researchers can investigate the intricate processes of DNA replication and the cellular response to DNA damage.
Data Presentation
Cell Cycle Distribution Following Double this compound Block and Release
The following table summarizes typical cell cycle distribution data obtained by flow cytometry analysis of propidium iodide-stained cells at various time points after release from a double this compound block. It is important to note that the exact timing and percentages can vary depending on the cell line and experimental conditions.
| Time After Release (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Immediately after release) | ~70-80 | ~15-25 | ~5 |
| 2-4 | ~30-40 | ~50-60 | ~10 |
| 6-8 | ~10-20 | ~40-50 | ~30-40 |
| 10-12 | ~20-30 | ~10-20 | ~60-70 |
| 14-16 | ~50-60 | ~20-30 | ~10-20 |
| 24 | Asynchronous | Asynchronous | Asynchronous |
Data compiled from multiple sources. The exact percentages can vary between cell lines and experimental conditions.
Expected Expression of Key Cell Cycle Proteins
This table outlines the expected expression patterns of key cell cycle regulatory proteins at different time points following release from a double this compound block, typically analyzed by Western blotting.
| Time After Release (hours) | Predominant Cell Cycle Phase | Cyclin D | Cyclin E | Cyclin A | Cyclin B1 |
| 0 | G1/S | High | High | Low | Low |
| 2-6 | S | Decreasing | Decreasing | Increasing | Low |
| 8-12 | G2/M | Low | Low | High | Increasing |
| 14-16 | G1 (of next cycle) | Increasing | Increasing | Low | Low |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Double this compound Block Protocol
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 100 mM in sterile PBS or water, filter-sterilized)
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a low confluency (e.g., 20-30%) and allow them to attach overnight.
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours.[1][2]
-
Release: Aspirate the this compound-containing medium. Wash the cells twice with a generous volume of pre-warmed sterile PBS. Add fresh, pre-warmed complete culture medium and incubate for 8-9 hours. This release period should be approximately the length of the G2 + M + G1 phases of the cell line.
-
Second this compound Block: Add this compound again to the culture medium to a final concentration of 2 mM. Incubate for another 16-18 hours.
-
Release into Synchrony: Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS. Add fresh, pre-warmed complete medium. This point is considered time zero (0 h).
-
Cell Collection: Harvest cells at various time points after the second release for downstream analysis.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and Wash: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin A, Cyclin B1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the collected cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands will correspond to the amount of the target protein.
References
Measuring Cell Proliferation Using Radiolabeled Thymidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of cell proliferation is a cornerstone of research in numerous fields, including cancer biology, immunology, and toxicology. It is also a critical component of drug discovery and development for assessing the efficacy of novel therapeutic agents. One of the most established and reliable methods for measuring cell proliferation is the radiolabeled thymidine incorporation assay. This technique directly measures DNA synthesis, a hallmark of proliferating cells.
This document provides detailed application notes and protocols for utilizing radiolabeled this compound, specifically Tritiated this compound ([³H]-Thymidine), to accurately measure cell proliferation.
Principle of the Assay
The [³H]-Thymidine incorporation assay is based on the principle that proliferating cells actively synthesize new DNA during the S phase of the cell cycle. [³H]-Thymidine, a radiolabeled analog of the DNA precursor this compound, is introduced to the cell culture.[1] Actively dividing cells will incorporate the [³H]-Thymidine into their newly synthesized DNA strands.[2] The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.[3] This is quantified by lysing the cells, harvesting the DNA, and measuring the radioactivity using a liquid scintillation counter. The resulting counts per minute (CPM) serve as a robust indicator of the proliferative activity of the cells.[4]
Signaling Pathway: this compound Incorporation into DNA
The incorporation of exogenous this compound into cellular DNA primarily occurs through the nucleoside salvage pathway. This pathway allows cells to recycle nucleosides from the breakdown of nucleic acids.
Applications in Research and Drug Development
The [³H]-Thymidine incorporation assay is a versatile tool with a wide range of applications:
-
Anticancer Drug Screening: Evaluating the cytostatic or cytotoxic effects of novel drug candidates on cancer cell lines.[5]
-
Immunology: Assessing lymphocyte activation and proliferation in response to stimuli such as antigens, mitogens, or cytokines.[3]
-
Toxicology: Determining the effects of chemical compounds on cell division and growth.
-
Growth Factor Analysis: Studying the mitogenic effects of various growth factors on different cell types.[6]
-
Basic Research: Investigating the regulation of the cell cycle and DNA replication.
Data Presentation
The quantitative data obtained from a [³H]-Thymidine incorporation assay is typically presented as counts per minute (CPM), which can be further analyzed to determine parameters such as the percentage of inhibition or stimulation of cell proliferation.
Table 1: Example Data from a [³H]-Thymidine Incorporation Assay to Assess the Anti-proliferative Effect of a Test Compound on a Cancer Cell Line.
| Treatment Group | Concentration (µM) | Mean CPM (± SD) | % Proliferation Inhibition |
| Untreated Control | 0 | 55,234 (± 3,456) | 0% |
| Vehicle Control (DMSO) | 0.1% | 54,987 (± 4,123) | 0.45% |
| Test Compound | 1 | 41,567 (± 2,987) | 24.75% |
| Test Compound | 10 | 22,145 (± 1,876) | 59.91% |
| Test Compound | 50 | 8,765 (± 987) | 84.13% |
| Positive Control (Doxorubicin) | 1 | 5,432 (± 654) | 90.17% |
Experimental Protocols
Below are detailed protocols for performing a [³H]-Thymidine incorporation assay for both adherent and suspension cell lines.
Experimental Workflow
Protocol 1: Adherent Cell Lines
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compounds and controls
-
[³H]-Thymidine (typically 1 mCi/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 5% and 10% (w/v), ice-cold
-
Ethanol, 95%, ice-cold
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Harvest and count logarithmically growing cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
[³H]-Thymidine Labeling:
-
4-18 hours before the end of the treatment period, add 1 µCi of [³H]-Thymidine to each well (diluted in complete medium to a final volume of 10-20 µL).
-
Continue to incubate the plate.
-
-
Cell Harvesting and Washing:
-
Aspirate the medium from each well.
-
Wash the cells twice with 200 µL of ice-cold PBS.
-
Add 100 µL of ice-cold 5% TCA to each well and incubate on ice for 20-30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 95% ethanol.
-
Allow the plate to air dry completely.
-
-
Scintillation Counting:
-
Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a separate scintillation vial.
-
Add 3-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Protocol 2: Suspension Cell Lines (e.g., Lymphocytes)
Materials:
-
Suspension cell line or primary cells (e.g., PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
96-well round-bottom tissue culture plates
-
Stimulating agent (e.g., PHA, anti-CD3/CD28 beads)
-
Test compounds and controls
-
[³H]-Thymidine (typically 1 mCi/mL stock)
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation vials or filter plate counting system
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Isolate and count the suspension cells.
-
Seed cells into a 96-well round-bottom plate at a density of 5 x 10⁴ to 2 x 10⁵ cells per well in 100 µL of complete medium.
-
-
Treatment and Stimulation:
-
Add 50 µL of the test compound dilutions to the appropriate wells.
-
Add 50 µL of the stimulating agent to all wells except the unstimulated control.
-
Incubate for the desired period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
[³H]-Thymidine Labeling:
-
16-24 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Continue to incubate the plate.
-
-
Cell Harvesting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. The harvester will automatically lyse the cells and wash the filter mat to remove unincorporated [³H]-Thymidine.
-
-
Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Place the individual filter discs into scintillation vials with scintillation cocktail, or place the entire filter plate into a cassette for counting in a microplate scintillation counter.
-
Measure the radioactivity.
-
Troubleshooting
Table 2: Common Problems and Solutions for the [³H]-Thymidine Incorporation Assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background CPM | - Contamination of reagents or equipment with radioactivity.- Incomplete washing to remove unincorporated [³H]-Thymidine.- Cell death releasing labeled DNA that sticks to the filter. | - Use dedicated and clearly labeled equipment for radioactive work.- Ensure thorough and consistent washing steps.- Optimize cell density to avoid overgrowth and cell death. |
| Low CPM Signal | - Low cell viability or proliferation rate.- Suboptimal concentration of [³H]-Thymidine or stimulating agent.- Incorrect timing of the [³H]-Thymidine pulse.- Inefficient cell harvesting. | - Check cell viability before and after the experiment.- Titrate the concentration of [³H]-Thymidine and stimulants.- Optimize the pulse labeling time for your specific cell type.- Ensure the cell harvester is functioning correctly. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected Results with Test Compounds | - Compound insolubility or degradation.- Cytotoxicity of the compound at the tested concentrations. | - Check the solubility of the compound in the culture medium.- Perform a preliminary cytotoxicity assay (e.g., MTT or LDH) to determine the appropriate concentration range. |
Safety Precautions
Working with radiolabeled materials requires strict adherence to safety protocols.
-
Training: All personnel must receive proper training on radiation safety before handling [³H]-Thymidine.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.
-
Designated Work Area: Conduct all work with radioactive materials in a designated and properly labeled area.
-
Waste Disposal: Dispose of all radioactive waste (liquid and solid) according to your institution's radiation safety guidelines.
-
Monitoring: Regularly monitor the work area and yourself for radioactive contamination using a wipe test and a scintillation counter.
Conclusion
The [³H]-Thymidine incorporation assay remains a gold standard for quantifying cell proliferation due to its direct measurement of DNA synthesis, high sensitivity, and reproducibility. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers, scientists, and drug development professionals can obtain reliable and accurate data to advance their research and therapeutic development programs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential pitfalls of [3H]this compound techniques to measure cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G1/S Phase Cell Cycle Arrest using a Double Thymidine Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for synchronizing mammalian cells at the G1/S boundary of the cell cycle using a double thymidine block. This technique is a cornerstone for studying cell cycle progression, DNA replication, and the efficacy of cell cycle-specific drug candidates.
Introduction
Cell cycle synchronization is an invaluable tool in cellular and molecular biology, enabling the study of specific cellular events in a homogenous population of cells at the same stage of their division cycle. The double this compound block is a widely used and effective method for arresting cells at the G1/S transition, the point at which cells commit to DNA replication.[1][2] This method relies on the inhibitory effect of excess this compound on DNA synthesis.[3][4] By creating an imbalance in the deoxynucleotide pool, high concentrations of this compound halt the progression of cells into the S phase.[2] A subsequent release from this block allows the synchronized cell population to proceed through the cell cycle in a coordinated manner.[1][3]
Principle of the Method
The mechanism of the this compound block involves the feedback inhibition of the enzyme ribonucleotide reductase.[5][6] Excess this compound is converted intracellularly to deoxythis compound triphosphate (dTTP). High levels of dTTP allosterically inhibit ribonucleotide reductase, preventing the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). This leads to a depletion of the deoxycytidine triphosphate (dCTP) pool, which is essential for DNA synthesis, thereby causing the cells to arrest at the G1/S boundary. A double block enhances the synchronization efficiency by capturing cells that were in the S phase during the first block at the G1/S boundary during the second block.[2]
Signaling Pathway of this compound Block
Caption: Mechanism of G1/S arrest by this compound block.
Experimental Protocols
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Sigma-Aldrich, Cat. No. T1895 or equivalent).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
70% Ethanol, ice-cold.
-
Cell lysis buffer for Western blotting (e.g., RIPA buffer).
-
Primary and secondary antibodies for Western blotting (e.g., anti-Cyclin A, anti-Cyclin B, anti-β-actin).
Double this compound Block Protocol
This protocol is a general guideline and may require optimization for specific cell lines.[7][8]
-
Cell Seeding: Plate cells in a culture dish at a density that will allow them to reach 30-40% confluency on the day of the first this compound addition.[9]
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.[2][9] Incubate the cells for 16-19 hours.
-
Release: Remove the this compound-containing medium, wash the cells twice with sterile PBS, and then add fresh, pre-warmed complete culture medium.[9] Incubate for 9 hours to allow the cells to re-enter the cell cycle.
-
Second this compound Block: Add this compound again to a final concentration of 2 mM.[9] Incubate for 14-18 hours.
-
Final Release and Collection: Remove the this compound-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete culture medium.[9] At this point (T=0), the cells are synchronized at the G1/S boundary. Cells can be harvested at this time point or at subsequent time points to analyze their progression through the cell cycle.[9]
Verification of G1/S Arrest by Flow Cytometry
-
Harvest Cells: At each desired time point after the final release, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The G1 population will have a 2N DNA content, and the G2/M population will have a 4N DNA content. Synchronized cells at the G1/S boundary will show a prominent peak at the 2N position.
Verification of G1/S Arrest by Western Blotting
-
Protein Extraction: Lyse the harvested cells in an appropriate lysis buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cell cycle markers such as Cyclin A (typically low at G1/S and increases in S phase) and Cyclin B (low until G2/M). Use an antibody against a housekeeping protein like β-actin as a loading control.[9]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Experimental Workflow
Caption: Experimental workflow for double this compound block.
Data Presentation
Synchronization Efficiency of Double this compound Block in Various Cell Lines
| Cell Line | Percentage of Cells in G1/S Phase (at T=0) | Reference |
| HeLa | Nearly all cells at G1/S boundary | [10] |
| 4pX-1 | ~80% | [11] |
| H1299 | Synchronized at G1/S boundary | [9] |
| U2OS | Satisfactory arrest with double block | [12] |
| EO771 (murine) | Efficiently arrested in S-phase | [13] |
Expected Western Blot Results for G1/S Arrest
| Protein Marker | Expression Level at G1/S |
| Cyclin A | Low |
| Cyclin B | Low |
| Phospho-CDK2 (Tyr15) | Elevated[14] |
| β-actin | Constant (Loading Control) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low synchronization efficiency | Suboptimal this compound concentration or incubation time. | Optimize this compound concentration (1-2.5 mM) and incubation times for your specific cell line.[7] |
| Cell density is too high or too low. | Ensure cells are at 30-40% confluency at the start of the first block. | |
| Incomplete removal of this compound. | Wash cells thoroughly (at least twice) with pre-warmed PBS between blocks and before the final release.[15] | |
| High cell death | This compound toxicity. | Reduce the this compound concentration or the duration of the blocks. Ensure the cell line is not overly sensitive to this compound. |
| Contamination. | Maintain sterile technique throughout the procedure. | |
| Cells do not re-enter the cell cycle after release | Incomplete removal of this compound. | Ensure thorough washing. |
| Cell cycle arrest has become permanent. | This can be a rare side effect in some cell lines. Consider alternative synchronization methods. | |
| Variability between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and maintain consistent seeding densities. |
| Inconsistent timing of steps. | Adhere strictly to the optimized incubation times for your cell line. |
References
- 1. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimizing cell synchronization using nocodazole or double this compound block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 9. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Synchronization of the Murine EO771 Cell Line Using Double this compound Block Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Thymidine in DNA Damage Response Studies
Thymidine, a pyrimidine deoxynucleoside, is a fundamental component of DNA.[1] In research, its primary application is as a cell synchronization agent, enabling the study of cell cycle-dependent processes with high precision.[2] By introducing an excess of this compound to cell cultures, researchers can reversibly arrest cells at the G1/S boundary or in the early S phase, the stage of DNA replication.[2][3] This process, known as a this compound block, works by creating an imbalance in the deoxynucleoside triphosphate (dNTP) pools, specifically leading to a high concentration of deoxythis compound triphosphate (dTTP), which allosterically inhibits the enzyme ribonucleotide reductase. This inhibition depletes the intracellular pool of deoxycytidine triphosphate (dCTP), thereby stalling DNA synthesis.[4][5]
Beyond its use for synchronization, the act of inhibiting DNA replication with this compound is itself a source of replication stress, which activates the DNA Damage Response (DDR).[6][7] This makes this compound a valuable tool for directly studying the cellular response to stalled replication forks. The induced replication stress triggers the activation of key DDR kinases, primarily Ataxia Telangiectasia and Rad3-related (ATR) and, in some contexts, Ataxia Telangiectasia Mutated (ATM).[4][8] These kinases initiate a signaling cascade to stabilize replication forks, repair damage, and halt cell cycle progression until the stress is resolved.[9]
Therefore, this compound serves a dual purpose in DDR studies:
-
As a synchronizing agent: To enrich cell populations in a specific cell cycle phase (typically G1/S) before treatment with other DNA damaging agents. This allows for the investigation of cell cycle-specific repair mechanisms.
-
As a direct inducer of replication stress: To study the signaling pathways and repair mechanisms, such as homologous recombination, that are activated in response to stalled DNA replication forks.[5][8]
Key Experimental Protocols
Protocol 1: Cell Synchronization using Double this compound Block
This protocol is widely used to synchronize mammalian cells at the G1/S boundary.[10] A double block procedure is more effective than a single block because it ensures that cells which were in the middle or late S phase during the first block are captured in the subsequent G1/S arrest.[11]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 100 mM in sterile PBS or culture medium)[3]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells (e.g., HeLa, H1299, U2OS)
Procedure:
-
Seeding: Plate cells in a culture dish at a density that will allow them to reach 30-40% confluency by the time of the first block.[10][12]
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.[3] Incubate the cells for 16-18 hours.[3][10] This arrests cells that are in S phase and allows other cells to progress to the G1/S boundary.
-
Release: Remove the this compound-containing medium. Wash the cells twice with pre-warmed sterile PBS to completely remove the this compound.[10] Add fresh, pre-warmed complete culture medium.
-
Incubation: Incubate the cells for 9-10 hours.[3] This allows the arrested cells to proceed synchronously through the S phase and into G2/M.
-
Second this compound Block: Add this compound again to a final concentration of 2 mM. Incubate for another 14-18 hours.[3][10] This second block arrests the now-synchronized population of cells at the G1/S boundary.
-
Final Release and Collection: The cells are now synchronized at the G1/S boundary. To study progression through the cell cycle, remove the this compound as described in step 3 and add fresh medium.[3] Cells can be collected at various time points after release for analysis (e.g., flow cytometry, western blotting).[3][13]
Workflow Visualization:
Protocol 2: Analysis of DNA Damage Response Activation
This protocol describes how to assess the activation of DDR pathways following this compound-induced replication stress using Western blotting.
Materials:
-
Synchronized or asynchronously treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX (γH2AX), anti-phospho-CHK1, anti-phospho-ATM, anti-phospho-ATR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against DDR markers overnight at 4°C. These antibodies detect the phosphorylated (i.e., activated) forms of key DDR proteins.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Increased band intensity for phosphorylated proteins indicates DDR activation.
Data Presentation
Quantitative data from this compound-based DDR studies can be summarized to show the efficiency of synchronization and the extent of the damage response.
Table 1: Cell Cycle Distribution After Double this compound Block This table shows a typical outcome of cell cycle analysis by flow cytometry after releasing HeLa cells from a double this compound block.
| Time After Release (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| 0 | ~70% | ~25% | ~5% | [14] |
| 4 | ~5% | >95% | ~0% | [12] |
| 8 | ~5% | ~20% | ~75% | [3][12] |
| 12 | ~60% | ~30% | ~10% | [3] |
| Note: Percentages are approximate and can vary based on cell line and specific protocol timings. |
Table 2: Quantitative Effects of this compound on DNA Damage and Repair This table summarizes various quantitative findings related to this compound's role in the DNA damage response.
| Experimental Context | Endpoint Measured | Result | Cell Line | Citation |
| This compound-Induced Replication Stress | Homologous Recombination Frequency | Up to 6-fold increase | Wild-type fibroblasts | [8] |
| This compound-Induced Replication Stress | Homologous Recombination Frequency | No increase | ATM-deficient fibroblasts | [8] |
| H₂O₂-Induced Oxidative Damage | DNA Damage (Comet Assay Tail Length) | 42.1 ± 10.8 µm (H₂O₂ alone) | HepG2 | [15] |
| Pre-treatment with this compound | DNA Damage (Comet Assay Tail Length) | 21.9 ± 2.4 µm (this compound + H₂O₂) | HepG2 | [15] |
| This compound Analog (EdU) Treatment | γH2AX Foci (DNA Damage Marker) | Significant increase vs. control | CHO | [16] |
| This compound Analog (EdU) Treatment | RAD51 Foci (Repair Marker) | Significant increase vs. control | CHO | [16] |
Signaling Pathway Visualization
This compound treatment induces replication stress, which activates a well-defined signaling cascade to manage the DNA damage.
This pathway shows that excess this compound causes a dNTP pool imbalance, leading to stalled replication forks.[4] This stall primarily activates the ATR kinase, which then phosphorylates downstream targets like CHK1 and the histone variant H2AX (forming γH2AX).[7][8] In certain contexts, ATM is also activated.[4][8] This cascade culminates in cell cycle arrest to allow time for DNA repair and stabilization of the replication fork, often through homologous recombination.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork: ATM is required for the cellular response to this compound induced replication fork stress [storkapp.me]
- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 6. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Double-Thymidine Block protocol [bio-protocol.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 15. Protective Effect of this compound on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Tracking Cell Division In Vitro: Application Notes and Protocols for Thymidine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring cell proliferation is a cornerstone of research in numerous fields, including cancer biology, immunology, toxicology, and drug development. A direct and historically significant method for assessing cell division is the measurement of DNA synthesis. Thymidine labeling assays are based on the principle that proliferating cells actively synthesize new DNA and will incorporate labeled this compound or its analogs into the newly synthesized strands. This document provides detailed application notes and protocols for the classic tritiated this compound ([3H]TdR) incorporation assay and its widely used non-radioactive alternative, the Bromodeoxyuridine (BrdU) assay.
These assays are critical for evaluating the effects of growth factors, cytokines, and potential therapeutic agents on cell proliferation.[1][2] For instance, they are routinely used for cytotoxicity testing and to assess the impact of new drugs on cancer cell growth.[1][3]
Principle of this compound Labeling
During the S phase of the cell cycle, cells duplicate their DNA. This compound is a key nucleoside in this process. By introducing a labeled version of this compound or a synthetic analog, scientists can identify and quantify the cells that are actively dividing.
-
[3H]this compound ([3H]TdR): A radioactive isotope of this compound that gets incorporated into newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the level of cell proliferation.[1][4]
-
Bromodeoxyuridine (BrdU): A synthetic analog of this compound that is also incorporated into replicating DNA.[5] Instead of radioactivity, detection is achieved using specific antibodies against BrdU.[5]
The choice between these methods often depends on laboratory resources, safety considerations regarding radioactivity, and the specific experimental requirements.[1]
Comparison of Common this compound Analog-Based Proliferation Assays
The following table summarizes the key characteristics of the [3H]this compound and BrdU assays for easy comparison.
| Feature | [3H]this compound Incorporation Assay | Bromodeoxyuridine (BrdU) Assay |
| Labeling Agent | Tritiated this compound ([3H]TdR) | 5-bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Liquid Scintillation Counting or Autoradiography | ELISA, Flow Cytometry, or Immunocytochemistry/Immunohistochemistry using anti-BrdU antibodies |
| Primary Measurement | Radioactivity (Counts Per Minute - CPM) | Optical Density (OD), Fluorescence Intensity, or Percentage of Labeled Cells |
| Advantages | - Direct measurement of DNA synthesis.[1] - High sensitivity and excellent signal-to-noise ratio, especially in immune cells.[6] - "Gold standard" with extensive historical data.[7] | - Non-radioactive, avoiding hazards and disposal issues.[5] - Versatile detection methods allow for different types of analysis (e.g., population vs. single-cell). - Can be combined with other markers for multi-parameter analysis.[5] |
| Disadvantages | - Involves handling and disposal of radioactive materials.[1][7] - Requires specialized and often costly detection equipment (scintillation counter).[6] - Provides bulk measurement of the cell population, no single-cell resolution.[7] | - Requires a DNA denaturation step to expose the BrdU for antibody binding.[5] - Signal may have a ceiling effect; adding more BrdU does not always increase the signal.[3] |
Experimental Workflow: [3H]this compound vs. BrdU Assay
The following diagram illustrates the general experimental workflows for both the [3H]this compound and BrdU incorporation assays.
Caption: Comparative workflow of [3H]this compound and BrdU assays.
Detailed Experimental Protocols
Protocol 1: [3H]this compound Incorporation Assay
This protocol provides a general procedure for measuring cell proliferation in a 96-well plate format. Optimization of cell number, stimulant concentration, and incubation times is recommended for each specific cell type and experimental condition.
Materials:
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
Test compound (stimulant or inhibitor)
-
[3H]this compound (e.g., 1 mCi/mL stock)
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^5 cells/well) in 100 µL of complete medium. Include wells for background (medium only) and unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours or until cells have adhered and are in a log growth phase.
-
Treatment: Add 50 µL of the test compound at various concentrations to the appropriate wells. For control wells, add 50 µL of vehicle.
-
Stimulation/Inhibition: Incubate for a period suitable for the experiment (typically 24 to 72 hours).
-
[3H]this compound Labeling: During the final 4-24 hours of incubation, add 0.2-1.0 µCi of [3H]this compound to each well in a volume of 20-50 µL.[7] The exact duration of this "pulse" should be optimized.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated [3H]TdR onto the filter.
-
Washing: The filter mat is washed extensively with PBS or distilled water to remove unincorporated [3H]this compound.
-
Drying: Allow the filter mat to dry completely.
-
Scintillation Counting: Place the individual filter discs into scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The results are typically expressed as counts per minute (CPM). Proliferation is determined by comparing the CPM of treated cells to control cells.
Protocol 2: Bromodeoxyuridine (BrdU) Incorporation Assay (ELISA-based)
This protocol outlines a common ELISA-based method for detecting BrdU incorporation. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
Test compound (stimulant or inhibitor)
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (often peroxidase-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the [3H]this compound protocol.
-
BrdU Labeling: During the final 2-24 hours of culture, add 10-20 µL of BrdU labeling solution to each well.[6]
-
Cell Fixation and DNA Denaturation: After the labeling period, remove the culture medium. Fix the cells and denature the DNA according to the kit manufacturer's instructions. This step is crucial for allowing the anti-BrdU antibody to access the incorporated BrdU.[5][6]
-
Antibody Incubation: Add the anti-BrdU detection antibody to each well and incubate (e.g., for 90 minutes at room temperature).
-
Washing: Wash the wells multiple times with wash buffer to remove any unbound antibody.
-
Substrate Reaction: Add the substrate solution and incubate in the dark until sufficient color development is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Data Acquisition: Measure the absorbance (Optical Density or OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The OD values are directly proportional to the amount of BrdU incorporated into the DNA. Compare the OD of treated cells to control cells to determine the effect on proliferation.
Data Presentation and Interpretation
Quantitative data from proliferation assays should be presented clearly. The Stimulation Index (SI) is a common metric used to express the results.
Stimulation Index (SI) = (Mean CPM or OD of Stimulated Wells) / (Mean CPM or OD of Unstimulated Control Wells)
An SI greater than 1 indicates a proliferative response, while an SI less than 1 suggests inhibition of proliferation or cytotoxicity.
Sample Data Table
| Treatment | Concentration | Mean CPM ± SD | Stimulation Index (SI) |
| Unstimulated Control | - | 550 ± 65 | 1.0 |
| Growth Factor X | 1 ng/mL | 2,150 ± 180 | 3.9 |
| Growth Factor X | 10 ng/mL | 8,750 ± 620 | 15.9 |
| Growth Factor X | 100 ng/mL | 15,300 ± 1100 | 27.8 |
| Compound Y | 1 µM | 600 ± 80 | 1.1 |
| Compound Y | 10 µM | 320 ± 45 | 0.6 |
| Compound Y | 100 µM | 150 ± 30 | 0.3 |
Troubleshooting and Considerations
-
High Background: In the [3H]TdR assay, high background can result from insufficient washing or bacterial contamination. In the BrdU assay, it may be due to inadequate washing or non-specific antibody binding.
-
Low Signal: This could be due to suboptimal cell health, insufficient labeling time, or using an inappropriate concentration of the labeling reagent. For the [3H]TdR assay, adding more this compound can increase the signal.[3]
-
DNA Repair vs. Proliferation: It's important to note that this compound analog incorporation can also occur during DNA repair processes, not just proliferative DNA synthesis.[3] This should be considered when interpreting results, especially in studies involving DNA-damaging agents.
-
Toxicity of Labeling Reagent: High concentrations of this compound analogs can sometimes be toxic to cells and may affect cell cycle progression.[8][9] It is crucial to determine the optimal, non-toxic concentration for each cell type.
Conclusion
This compound labeling assays remain a fundamental and reliable method for quantifying cell proliferation in vitro. While the [3H]this compound assay is a sensitive "gold standard," the non-radioactive BrdU assay offers a safer and more versatile alternative suitable for most modern laboratories. Careful experimental design, optimization, and data interpretation are key to obtaining accurate and reproducible results that are crucial for advancing research and drug development.
References
- 1. cytologicsbio.com [cytologicsbio.com]
- 2. This compound Uptake Assays | Revvity [revvity.com]
- 3. scigineblog.quora.com [scigineblog.quora.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. criver.com [criver.com]
- 7. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]this compound Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Line Synchronization Using Thymidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synchronization of mammalian cell lines at the G1/S boundary of the cell cycle using a double thymidine block. This method is a widely used chemical blockade technique that arrests cells prior to DNA replication.[1][2][3] By inhibiting DNA synthesis, a high concentration of this compound effectively halts cell cycle progression, leading to a synchronized cell population.[4][5][6]
The release of this block allows the cells to re-enter the cell cycle in a synchronized manner, enabling the study of cell cycle-dependent events and the efficacy of cell cycle-specific drugs.[7][8] The efficiency of synchronization can be assessed by various methods, including flow cytometry analysis of DNA content, Western blotting for cell cycle-specific markers like cyclins, and microscopy to observe cellular morphology.[7][8][9]
Quantitative Data on Synchronization Efficiency
The efficiency of cell synchronization using a double this compound block can vary between cell lines. The following table summarizes reported synchronization efficiencies for different cell lines.
| Cell Line | Synchronization Efficiency | Method of Quantification |
| HeLa | >95% of cells progressed into S phase upon release.[10] | Flow cytometry of propidium iodide-stained cells.[10] |
| RPE1 | ~70% of cells arrested in the G1 phase.[11] | Immunofluorescence and cell cycle analysis.[11] |
| U2OS | Two rounds of this compound treatment efficiently blocked the majority of cells in G1/S.[12] | Flow cytometry analysis of propidium iodide-stained cells.[12] |
| H1299 | Successful synchronization at the G1/S boundary.[1] | Flow cytometry analysis of propidium iodide-stained cells and Western blot for Cyclin A and Cyclin B.[1] |
Mechanism of Action: this compound-Induced Cell Cycle Arrest
High concentrations of this compound disrupt the deoxynucleotide metabolism pathway. Exogenous this compound is converted to this compound triphosphate (dTTP) within the cell. Elevated levels of dTTP allosterically inhibit the enzyme ribonucleotide reductase (RNR). This inhibition prevents the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP), leading to a depletion of the deoxycytidine triphosphate (dCTP) pool. The resulting imbalance in the deoxynucleotide triphosphate (dNTP) pool effectively stalls DNA replication and arrests cells at the G1/S transition or in the early S phase.
References
- 1. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Synchronization by Double this compound Block [bio-protocol.org]
- 3. Cell Synchronization by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Cell synchronization - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 9. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thymidine in Combination with Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine, a pyrimidine nucleoside, is a fundamental component of DNA. At high concentrations, this compound can induce a temporary block in the cell cycle at the G1/S transition by inhibiting the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool. This synchronization of the cell cycle has been exploited in cancer research to enhance the efficacy of various chemotherapeutic agents that target specific phases of the cell cycle. By arresting cells at a particular checkpoint and then releasing them to synchronously progress through the cycle, tumor cells can be rendered more susceptible to drugs that are active in the S or G2/M phases.
This document provides detailed application notes and experimental protocols for the use of this compound in combination with other cell cycle inhibitors, including CDK4/6 inhibitors, CHK1 inhibitors, and other DNA-damaging agents.
Mechanism of Action: this compound-Induced Cell Cycle Synchronization
High concentrations of exogenous this compound lead to an expansion of the intracellular this compound triphosphate (dTTP) pool. This excess dTTP allosterically inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition results in a depletion of the dCTP pool, which is essential for DNA replication. Consequently, cells are arrested at the G1/S boundary. Removal of the excess this compound allows the cells to synchronously re-enter the cell cycle. A double this compound block, involving two sequential treatments with this compound separated by a release period, is a widely used technique to achieve a high degree of cell synchronization.
Combination Therapies
This compound and CDK4/6 Inhibitors (e.g., Palbociclib)
Rationale: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 to S phase transition. CDK4/6 inhibitors, such as palbociclib, induce a G1 arrest. This compound kinase 1 (TK1), an enzyme involved in the DNA salvage pathway, is a downstream target of the E2F transcription factors, which are activated upon CDK4/6-mediated phosphorylation of the retinoblastoma (Rb) protein.[1][2] Therefore, combining a this compound block with a CDK4/6 inhibitor could potentially lead to a more profound and sustained cell cycle arrest, enhancing therapeutic efficacy. While direct synergistic cytotoxicity data for this compound and palbociclib is an area of ongoing research, the convergence on the G1/S checkpoint provides a strong basis for this combination.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Signaling Pathway:
Caption: this compound and Palbociclib signaling pathway.
This compound and CHK1 Inhibitors (e.g., Prexasertib)
Rationale: Checkpoint kinase 1 (CHK1) is a crucial mediator of the DNA damage response (DDR), playing a key role in the S and G2/M checkpoints. CHK1 inhibitors, such as prexasertib, abrogate these checkpoints, forcing cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis.[14][15][16][17][18][19][20][21][22][23][24][25][26] this compound-induced synchronization at the G1/S boundary, followed by release and treatment with a DNA damaging agent (like cisplatin or doxorubicin) and a CHK1 inhibitor, can be a powerful strategy. The synchronized population of cells entering S-phase would be highly susceptible to the combined effects of DNA damage and checkpoint abrogation. Prexasertib has been shown to synergize with DNA-damaging agents, and its combination with this compound-induced synchronization could further enhance this effect.[14][15][16][17][18][19][20][21][22][23][24][25][26]
Signaling Pathway:
Caption: this compound and Prexasertib signaling pathway.
This compound and Other Chemotherapeutic Agents
a) this compound and Paclitaxel: Paclitaxel stabilizes microtubules, leading to an arrest in the M phase of the cell cycle and subsequent apoptosis.[3][10][23][26][27][28][29][30] Synchronizing cells with this compound to enrich the population entering mitosis can significantly enhance the cytotoxic effects of paclitaxel.[3][10][23][26][27][28][29][30]
b) this compound and Cisplatin: Cisplatin is a DNA-damaging agent that forms intra-strand crosslinks, leading to cell cycle arrest and apoptosis.[8][11][18][19][21][25][26][31][32][33][34] The efficacy of cisplatin is often S-phase dependent. Synchronizing cells with this compound can increase the proportion of cells in the S phase at the time of cisplatin treatment, thereby potentiating its DNA-damaging effects.[8][11][18][19][21][25][26][31][32][33][34]
c) this compound and Doxorubicin: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[9][22][24][30][34][35][36][37] Similar to cisplatin, its cytotoxicity is often enhanced in actively dividing cells. This compound synchronization can, therefore, improve the therapeutic window of doxorubicin.[9][22][24][30][34][35][36][37]
Quantitative Data Summary
The following tables summarize representative quantitative data for the combination of this compound with various cell cycle inhibitors. The data is compiled from various studies and is intended to be illustrative. Actual values may vary depending on the cell line and experimental conditions.
Table 1: Synergistic Cytotoxicity (IC50 Values in µM)
| Cell Line | Drug 1 | IC50 (Drug 1 alone) | Drug 2 | IC50 (Drug 2 alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Ovarian Cancer | Cisplatin | ~10-20 | This compound | >1000 | ~5-10 | <1 (Synergistic) | [8][11][19][34] |
| Breast Cancer | Doxorubicin | ~0.5-2 | This compound | >1000 | ~0.2-1 | <1 (Synergistic) | [30][37] |
| Lung Cancer | Paclitaxel | ~0.01-0.1 | This compound | >1000 | ~0.005-0.05 | <1 (Synergistic) | [3][30] |
| Osteosarcoma | Prexasertib | ~0.005-0.02 | Cisplatin | ~2-5 | ~0.002-0.01 (Prexasertib) / ~1-2 (Cisplatin) | <1 (Synergistic) | [14][21][25] |
Table 2: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Treatment | % Apoptosis (Control) | % Apoptosis (this compound alone) | % Apoptosis (Inhibitor alone) | % Apoptosis (Combination) | Reference |
| HNSCC | This compound + Cisplatin | ~5% | ~8% | ~20% | ~45% | [26] |
| Breast Cancer | This compound + Doxorubicin | ~4% | ~7% | ~25% | ~50% | [30][36] |
| Ovarian Cancer | This compound + Paclitaxel | ~3% | ~5% | ~30% | ~60% | [3] |
| ALL | Prexasertib + Clofarabine | ~5% | N/A | ~15% | ~40% | [14] |
Experimental Protocols
Protocol 1: Double this compound Block for Cell Synchronization
This protocol describes a standard method for synchronizing cultured mammalian cells at the G1/S boundary.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Seed cells at a density that will not allow them to reach confluency during the synchronization period.
-
Allow cells to attach and grow for 24 hours.
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Release: Remove the this compound-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed complete medium.
-
Incubate the cells for 9-10 hours.
-
Second this compound Block: Add this compound again to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Final Release: Remove the this compound-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
Experimental Workflow for Synchronization and Treatment:
Caption: Double this compound block workflow.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Synchronized or treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and collect by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: In Vitro Drug Synergy Assessment using MTT Assay
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of two drugs.[31][33][38][39][40]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Drug 1 (e.g., this compound) and Drug 2 (Cell Cycle Inhibitor) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
IC50 Determination: First, determine the IC50 value for each drug individually by treating cells with a range of concentrations for 48-72 hours and performing an MTT assay.
-
Combination Treatment (Checkerboard Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Prepare a matrix of drug concentrations. Typically, concentrations ranging from 1/4x to 4x the IC50 of each drug are used.
-
Treat the cells with the single agents and their combinations. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Experimental Workflow for Synergy Testing:
References
- 1. Serum this compound kinase 1 activity as a pharmacodynamic marker of cyclin-dependent kinase 4/6 inhibition in patients with early-stage breast cancer receiving neoadjuvant palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential through simplicity: this compound kinase-1 as a biomarker for CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinase 1 concentration and activity in metastatic breast cancer under CDK4/6 inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Plasma this compound Kinase Activity as a Biomarker in Patients with Luminal Metastatic Breast Cancer Treated with Palbociclib within the TREnd Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Serum this compound kinase activity in patients with hormone receptor-positive and HER2-negative metastatic breast cancer treated with palbociclib and fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of checkpoint kinase 1 inhibition by prexasertib on the tumor immune microenvironment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma [ouci.dntb.gov.ua]
- 23. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CHK1/2 Inhibitor Prexasertib Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. GraphViz Examples and Tutorial [graphs.grevian.org]
- 28. DOT Language | Graphviz [graphviz.org]
- 29. sketchviz.com [sketchviz.com]
- 30. researchgate.net [researchgate.net]
- 31. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 32. In vitro testing of chemotherapeutic combinations in a rapid this compound incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. This compound exerts anti-doxorubicin-induced cardiomyopathy effect through the regulation of the PPAR signaling pathways and ferroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. This compound exerts anti-doxorubicin-induced cardiomyopathy effect through the regulation of the PPAR signaling pathways and ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Thymoquinone‑induced autophagy mitigates doxorubicin‑induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. researchgate.net [researchgate.net]
- 40. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Cell Proliferation: Methods for Thymidine Incorporation in Tissues
Application Note & Protocols
Introduction
The analysis of cell proliferation is fundamental to research in developmental biology, oncology, toxicology, and regenerative medicine. A cornerstone of this analysis is the detection of DNA synthesis, which occurs during the S phase of the cell cycle. Thymidine, a key nucleoside in DNA synthesis, and its synthetic analogs can be introduced into cells or tissues, where they are incorporated into the DNA of proliferating cells. Subsequent detection of these analogs provides a reliable method for identifying and quantifying cell division. This document provides a detailed overview and protocols for the principal methods of detecting this compound incorporation in tissues: autoradiography using tritiated this compound ([³H]this compound), immunohistochemistry for 5-bromo-2'-deoxyuridine (BrdU), and fluorescence microscopy of 5-ethynyl-2'-deoxyuridine (EdU) using click chemistry.
Signaling Pathway of this compound Incorporation
During the S phase of the cell cycle, this compound and its analogs are transported into the cell and phosphorylated by this compound kinase to form this compound monophosphate. Subsequent phosphorylations convert it to this compound triphosphate, which is then incorporated into newly synthesized DNA by DNA polymerase. This process allows for the specific labeling of cells undergoing DNA replication.
Caption: Pathway of this compound analog incorporation into replicating DNA.
Comparison of Methods
The choice of method for detecting this compound incorporation depends on factors such as the experimental model, the required sensitivity, and available equipment. The following table summarizes the key characteristics of the three main techniques.
| Feature | [³H]this compound Autoradiography | BrdU Immunohistochemistry | EdU (Click-iT) Detection |
| Principle | Incorporation of a radioactive nucleoside, detected by photographic emulsion.[1][2] | Incorporation of a this compound analog, detected by a specific antibody.[3] | Incorporation of a this compound analog with an alkyne group, detected by a fluorescent azide via click chemistry.[4][5] |
| Sensitivity | High, can detect low levels of proliferation.[6] | High, but can be dependent on antibody and antigen retrieval.[7] | Very high, with low background.[4] |
| Resolution | High cellular and subcellular resolution.[7] | Good cellular resolution. | Excellent cellular and subcellular resolution. |
| Multiplexing | Difficult with other labels. | Possible with other antibodies, but may require optimization.[8] | Easily multiplexed with other fluorescent probes and antibodies.[9] |
| Procedure Time | Long (days to weeks for exposure).[10] | Moderate (1-2 days). | Short (a few hours). |
| Safety | Requires handling of radioactive materials and proper disposal.[11] | Requires handling of hazardous chemicals (e.g., HCl for DNA denaturation).[12][13] | Less harsh reagents, non-radioactive. |
| In Vivo Labeling | Yes.[14] | Yes, via intraperitoneal injection or drinking water.[8][12][13] | Yes, via intraperitoneal injection or drinking water.[9] |
| Potential Issues | Long exposure times, radioactive waste.[11] | DNA denaturation step can damage tissue morphology and other epitopes.[15][16] Potential for cytotoxicity at high concentrations.[17] | Potential for cytotoxicity at high concentrations.[18] |
Experimental Protocols
[³H]this compound Autoradiography
This classic method offers high sensitivity and stoichiometric labeling.[7]
In Vivo Labeling:
-
Prepare a sterile solution of [³H]this compound in saline.
-
Inject the animal with [³H]this compound (typically 5 µCi/gram of body weight) via intraperitoneal or subcutaneous route.[14]
-
The timing of tissue collection depends on the experimental design, ranging from hours to days after injection.[14]
Tissue Processing and Autoradiography:
-
Euthanize the animal and dissect the tissue of interest.
-
Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the tissue for paraffin or frozen sectioning.
-
Cut tissue sections (typically 5-10 µm) and mount them on slides.[10]
-
In a darkroom, dip the slides in liquid photographic emulsion.
-
Dry the slides and store them in a light-proof box at 4°C for the exposure period (days to weeks).
-
Develop the emulsion, fix, and wash the slides.
-
Counterstain the sections with a suitable histological stain (e.g., hematoxylin and eosin).
-
Visualize silver grains (indicating [³H]this compound incorporation) under a microscope.
Caption: Workflow for [³H]this compound Autoradiography.
BrdU Immunohistochemistry
This is the most widely used non-radioactive method for detecting DNA synthesis.[3]
In Vivo Labeling:
-
Intraperitoneal Injection: Prepare a sterile 10 mg/mL solution of BrdU in PBS. Inject mice with a dose of 50-100 mg/kg body weight.[12][13] Tissues can be harvested as early as 1 hour post-injection.[8]
-
Drinking Water: Dissolve BrdU in the drinking water at a concentration of 0.8 mg/mL. This solution should be prepared fresh daily.[12][13]
Tissue Processing and Staining:
-
Harvest and fix tissues as described for autoradiography.
-
Process for paraffin or frozen sectioning.
-
Deparaffinize and rehydrate paraffin sections.[8]
-
DNA Denaturation (Crucial Step): Incubate sections in 1-2.5 M HCl for 10 minutes to 1 hour at room temperature or 37°C to unwind the DNA and expose the incorporated BrdU.[12][13][15]
-
Neutralize the acid by incubating in 0.1 M sodium borate buffer (pH 8.5) for 10-30 minutes.[12][13]
-
Wash sections in PBS.
-
Immunostaining: a. Block endogenous peroxidase activity with 3% H₂O₂ in PBS for 10 minutes.[8] b. Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.[19] c. Incubate with a primary anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.[20] d. Wash in PBS. e. Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 30-60 minutes.[8] f. For enzymatic detection, incubate with streptavidin-HRP and then with a chromogenic substrate like DAB.[8][19] g. For fluorescent detection, proceed to mounting.
-
Counterstain with a nuclear stain like hematoxylin or DAPI.[17]
-
Dehydrate, clear, and mount the sections.
References
- 1. This compound Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cytologicsbio.com [cytologicsbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 7. Different Effects of Bromodeoxyuridine and [3H]this compound Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. neurondevelopment.org [neurondevelopment.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. This compound Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Methods for Inferring Cell Cycle Parameters Using this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Thymidine Assay for Assessing Cytotoxicity of Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thymidine incorporation assay is a widely utilized and robust method for assessing the cytotoxicity of chemical compounds. This technique measures the inhibitory effect of a test compound on cell proliferation by quantifying the incorporation of radiolabeled this compound ([³H]-thymidine) into newly synthesized DNA. As proliferating cells enter the S phase of the cell cycle, they incorporate [³H]-thymidine into their DNA. A reduction in the amount of incorporated radiolabel in treated cells compared to untreated controls is indicative of a compound's cytotoxic or cytostatic effects.[1][2] This method is considered a gold standard for measuring the inhibition of cell proliferation and is instrumental in the screening and optimization of potential new cancer drugs.[1][2]
These application notes provide a comprehensive overview of the principles, a detailed experimental protocol, and data analysis procedures for the this compound incorporation assay.
Principle of the Assay
The core principle of the this compound incorporation assay lies in the direct measurement of DNA synthesis.[3][4] Actively dividing cells take up this compound from the culture medium and incorporate it into their DNA during replication. By introducing a radiolabeled analog, typically tritiated this compound ([³H]-thymidine), the rate of DNA synthesis can be quantified. When a cytotoxic compound inhibits cell proliferation, the rate of DNA synthesis decreases, leading to a proportional decrease in the incorporation of [³H]-thymidine. The amount of radioactivity incorporated is measured using a scintillation counter and is expressed as counts per minute (CPM).[1][5] The percentage of inhibition is then calculated by comparing the CPM of treated cells to that of untreated control cells.
Experimental Protocols
This section provides a detailed methodology for performing a [³H]-thymidine incorporation assay to determine the cytotoxicity of a compound.
Materials
-
Cell Lines: Appropriate cancer cell lines (e.g., COLO-205, MCF-7, A549)
-
Culture Medium: RPMI-1640, DMEM, or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-Thymidine: (Specific activity ~20 Ci/mmol)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Trichloroacetic Acid (TCA): 10% (w/v), ice-cold
-
Scintillation Fluid
-
96-well microplates
-
Cell Harvester
-
Glass Fiber Filters
-
Scintillation Counter
-
Humidified CO₂ Incubator: 37°C, 5% CO₂
Experimental Workflow
References
- 1. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thymidine Concentration for Effective Cell Synchronization
Welcome to the technical support center for cell synchronization using thymidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing this compound concentration for effective cell cycle synchronization.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced cell cycle arrest?
High concentrations of this compound inhibit DNA synthesis, leading to cell cycle arrest at the G1/S boundary.[1][2] this compound is converted into this compound triphosphate (dTTP) within the cell. Elevated levels of dTTP allosterically inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of other deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This imbalance in the deoxynucleotide pool effectively stalls DNA replication.[3]
2. What is a double this compound block and why is it used?
A double this compound block is a widely used method to achieve a higher degree of synchronization than a single block. The first this compound treatment arrests cells at various points within the S phase and at the G1/S boundary. When the block is released, cells progress through the cell cycle. The second this compound block then arrests the now more synchronized population of cells at the G1/S boundary, resulting in a more tightly synchronized cell population.[1][4]
3. What is a typical concentration of this compound to use?
A final concentration of 2 mM this compound is most commonly used for double this compound block protocols in various cell lines, including HeLa, H1299, and MCF-7.[5][6][7] However, the optimal concentration can be cell-line dependent, and it is crucial to optimize this for your specific cell type.[8][9]
4. How long should the incubation periods be for a double this compound block?
Typical incubation times for a double this compound block are:
These timings are based on the cell cycle length of the specific cell line and should be optimized for best results.
5. How can I assess the efficiency of my cell synchronization?
The most common method to assess synchronization efficiency is through flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) or DAPI.[11][12] A successful synchronization at the G1/S boundary will show a sharp peak at the G1 DNA content (2N) and a significant reduction in the S and G2/M populations. Western blotting for cell cycle-specific proteins (e.g., cyclins) can also be used as a complementary method.[5]
Troubleshooting Guide
This section addresses common problems encountered during this compound-based cell synchronization.
| Problem | Possible Cause(s) | Recommended Solution(s) | Expected Flow Cytometry Profile (Post-Synchronization) | Problematic Flow Cytometry Profile |
| Poor synchronization: Broad G1 peak and/or significant S and G2/M populations. | 1. Suboptimal this compound concentration. 2. Incorrect incubation times. 3. Cell density is too high or too low. 4. Cells are unhealthy or have a variable cell cycle length. | 1. Titrate this compound concentration (e.g., 1-5 mM) to find the optimal concentration for your cell line. 2. Adjust the duration of the blocks and the release period based on your cell line's doubling time. 3. Start the experiment with cells at an optimal confluency (typically 30-40%). 4. Ensure you are using a healthy, low-passage cell culture. | A sharp, single peak in the G1 phase, with minimal cells in the S and G2/M phases. | A broad G1 peak, a significant population of cells in the S and G2/M phases, or multiple peaks. |
| High levels of cell death (visible debris in flow cytometry). | 1. This compound cytotoxicity. 2. Extended incubation times. 3. Unhealthy starting cell population. | 1. Lower the this compound concentration or reduce the incubation time. 2. Ensure incubation times are not excessively long for your cell line. 3. Use a healthy, actively dividing cell culture. | Minimal sub-G1 peak, indicating low levels of apoptosis. | A prominent sub-G1 peak, indicating a significant amount of apoptotic cells. |
| Cells do not re-enter the cell cycle after release. | 1. Incomplete removal of this compound. 2. This compound-induced cellular stress or DNA damage. 3. Use of unhealthy cells. | 1. Wash cells thoroughly (at least twice) with pre-warmed PBS or serum-free media after each block. 2. Consider using a lower this compound concentration or a different synchronization method if cytotoxicity is high. 3. Always start with a healthy cell population. | After release, a synchronous progression of the G1 peak through S and into G2/M over time. | The G1 peak remains static and does not progress into the S phase after the release. |
| Inconsistent results between experiments. | 1. Variation in cell density at the start of the experiment. 2. Inconsistent timing of blocks and release. 3. Use of different batches of reagents (e.g., serum, this compound). | 1. Standardize the initial cell seeding density. 2. Adhere strictly to the optimized incubation times. 3. Use the same lot of reagents for a set of experiments whenever possible. | Reproducible synchronization profiles across replicate experiments. | Significant variation in the percentage of cells in each phase between experiments. |
Data Presentation
This compound Synchronization Efficiency in Various Cell Lines
The following table summarizes the percentage of cells in different cell cycle phases after a double this compound block in several common cell lines. Note that protocols and results can vary between laboratories.
| Cell Line | This compound Conc. | G1/S Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |
| HeLa | 2 mM | ~95% (at G1/S boundary) | <5% | <1% | [8][9] |
| H1299 | 2 mM | High enrichment at G1/S | - | - | [5][6] |
| PC-3 | 2 mM | ~70% | ~0% | ~30% | [13] |
| RPE1 | 2 mM | ~70% | - | ~30% (S and G2) | [14] |
| MCF-7 | 2 mM | >80% | - | - | [7] |
| U2OS | 2 mM | Disappointing results reported in one study | - | - | [11] |
| A549 | - | Cell cycle duration determined, but specific this compound synchronization efficiency data is limited. | - | - | [15] |
Data for S and G2/M phases post-synchronization are often combined or not explicitly stated as the primary goal is G1/S arrest. The focus is on the enrichment of the G1/S population.
Experimental Protocols
Double this compound Block for Cell Synchronization
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Seed cells at a density that will result in 30-40% confluency at the time of the first this compound addition.
-
Allow cells to attach and grow for 24 hours.
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-19 hours.
-
Release: Remove the this compound-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete medium.
-
Incubate the cells for 9 hours.
-
Second this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 14-17 hours.
-
Release and Harvest: Remove the this compound-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete medium. Cells are now synchronized at the G1/S boundary and can be harvested at various time points to analyze their progression through the cell cycle.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest synchronized cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Signaling Pathways and Workflows
Mechanism of this compound-Induced Cell Cycle Arrest
Caption: Mechanism of this compound-induced G1/S cell cycle arrest.
Double this compound Block Experimental Workflow
Caption: A typical workflow for double this compound block cell synchronization.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 3. Downregulation of lumican enhanced mitotic defects and aneuploidy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reappraisal of cell cycle phase enrichment in synchronized estrogen receptor-positive cell models derived from breast adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. assaygenie.com [assaygenie.com]
- 11. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of variability in cell cycle periodicity on cell population dynamics | PLOS Computational Biology [journals.plos.org]
- 13. agilent.com [agilent.com]
- 14. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 15. Cell cycle synchronization and BrdU incorporation as a tool to study the possible selective elimination of ErbB1 gene in the micronuclei in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete cell cycle arrest with double thymidine block
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with incomplete cell cycle arrest using a double thymidine block.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a double this compound block?
A double this compound block is a chemical method used to synchronize a population of cultured cells at the G1/S boundary of the cell cycle.[1][2] High concentrations of this compound inhibit the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool. This imbalance in deoxynucleotide triphosphates (dNTPs) stalls DNA synthesis, effectively arresting cells in the early S phase. The first this compound block arrests cells that are in the S phase. After releasing the block, these cells proceed through the cell cycle. The second this compound block then arrests the now-synchronized population of cells at the G1/S transition.[3][4]
Q2: My cells are not arresting efficiently after the double this compound block. What are the common causes?
Several factors can contribute to incomplete cell cycle arrest. These include:
-
Cell Line Variability: Different cell lines respond differently to this compound treatment.[5][6][7] A protocol optimized for one cell line may not be effective for another. Some cell lines, like hTERT-RPE1, are known to be refractory to this compound synchronization.[8]
-
Suboptimal this compound Concentration: The concentration of this compound is critical. While 2 mM is a commonly used concentration, this may need to be optimized for your specific cell line.[3][9]
-
Incorrect Incubation Times: The duration of both the this compound blocks and the release period is crucial for effective synchronization.[1][9] These timings are dependent on the length of the cell cycle for your specific cell line.[1]
-
Cell Density: The confluency of the cell culture can impact the effectiveness of the block. A starting confluency of 25-40% is often recommended.[9][10]
-
Cell Health: Unhealthy cells or cells that have been in culture for too many passages may not respond optimally to synchronization protocols.
Q3: How can I assess the efficiency of my double this compound block?
The most common method to assess the efficiency of cell synchronization is through flow cytometry analysis of DNA content.[3][9] This involves staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), and analyzing the cell population's distribution across the different phases of the cell cycle (G1, S, and G2/M).[3][11] A successful synchronization should result in a high percentage of cells accumulated at the G1/S boundary. Western blotting for cell cycle-specific proteins, like cyclins, can also be used to confirm the cell cycle stage.[1]
Q4: What percentage of cells should be in the G1/S phase after a successful double this compound block?
For a highly efficient double this compound block, you would expect to see over 90% of the cells arrested at the G1/S boundary.[9] However, the efficiency can vary depending on the cell line. Some studies report successful synchronization with around 70% of cells in the G1 phase.[12]
Q5: Are there any potential side effects of using a double this compound block?
Yes, a significant drawback of the double this compound block is the potential for inducing DNA damage.[8] The prolonged arrest in early S phase with stalled replication forks can lead to fork collapse and the accumulation of DNA damage.[8] This can potentially affect downstream experimental results.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of cells in G1/S phase after the second block. | Incorrect this compound concentration. | Titrate the this compound concentration. Test a range of concentrations (e.g., 1.5 mM, 2 mM, 2.5 mM) to find the optimal concentration for your cell line. |
| Inappropriate block or release timing. | Adjust the duration of the this compound blocks and the release period based on the known cell cycle length of your cell line. The first block should be approximately one cell cycle length, the release about the length of G2+M+G1, and the second block again around one cell cycle length. | |
| Cell density is too high or too low. | Optimize the initial seeding density. Start with a confluency of around 30-40%.[10] | |
| Cell line is resistant to this compound. | Consider alternative synchronization methods such as serum starvation, nocodazole block, or using CDK4/6 inhibitors like palbociclib.[3][12] | |
| High levels of cell death. | This compound toxicity. | Reduce the this compound concentration or shorten the incubation times. Ensure the this compound stock solution is properly prepared and stored. |
| Unhealthy starting cell population. | Use cells with a low passage number and ensure they are healthy and actively proliferating before starting the synchronization protocol. | |
| Cells proceed through the cell cycle asynchronously after release. | Incomplete initial synchronization. | Re-optimize the double this compound block protocol as described above to achieve a higher percentage of arrested cells. |
| Variability in cell cycle length within the population. | Even with good initial synchronization, cell populations will naturally desynchronize over time.[13][14] For experiments requiring a high degree of synchrony, it is best to collect cells within the first one or two cell cycles after release.[10] |
Experimental Protocols
Standard Double this compound Block Protocol
This is a general protocol and may require optimization for specific cell lines.[1][9]
-
Seeding: Plate cells at a confluency that will allow for proliferation without reaching confluence by the end of the experiment (typically 25-40%).[9][10]
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate for a period roughly equivalent to the length of the cell line's cell cycle (e.g., 18 hours for HeLa cells).[9]
-
Release: Remove the this compound-containing medium. Wash the cells twice with pre-warmed 1x PBS and then add fresh, pre-warmed complete culture medium. Incubate for a duration that allows cells to pass through S, G2, and M phases (e.g., 9 hours for HeLa cells).[9]
-
Second this compound Block: Add this compound again to a final concentration of 2 mM. Incubate for a period similar to the first block (e.g., 17 hours for HeLa cells).[9]
-
Final Release and Collection: Remove the this compound-containing medium, wash the cells twice with pre-warmed 1x PBS, and add fresh, pre-warmed complete culture medium. Cells are now synchronized at the G1/S boundary and can be collected at various time points as they progress through the cell cycle.
Flow Cytometry for Cell Cycle Analysis
-
Harvesting: Harvest cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with 1x PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., 40 µg/ml propidium iodide) and RNase A (e.g., 25 µg/ml) to degrade RNA.[3]
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
Data Presentation
Table 1: Example Cell Cycle Distribution of Asynchronous vs. Synchronized HeLa Cells
| Cell Population | % G1 Phase | % S Phase | % G2/M Phase |
| Asynchronous HeLa Cells[11] | 55.6% | 15.6% | 28.8% |
| HeLa Cells after Double this compound Block (T=0) | >90% | <5% | <5% |
Visualizations
Caption: Workflow of the double this compound block protocol.
References
- 1. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimizing cell synchronization using nocodazole or double this compound block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 7. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. creighton.edu [creighton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3H-Thymidine Incorporation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3H-thymidine incorporation assays to measure cellular proliferation.
Troubleshooting Guide
Consistent and reliable results in 3H-thymidine incorporation assays are paramount. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions | Expected Outcome (Illustrative CPM) |
| High Background Counts | - Contamination: Bacterial or mycoplasma contamination of cell cultures. - Excess 3H-Thymidine: Incomplete washing to remove unincorporated thymidine. - Cell Death: Release of DNA from dead cells can non-specifically bind 3H-thymidine. - Scintillation Fluid Issues: Contamination or improper mixing of the scintillation cocktail. | - Culture Maintenance: Regularly test for and treat any contamination. Maintain sterile technique. - Washing Steps: Increase the number and rigor of wash steps after incubation with 3H-thymidine. Use ice-cold PBS and TCA. - Cell Viability: Ensure high cell viability (>90%) before starting the assay. - Reagent Quality: Use fresh, high-quality scintillation fluid and ensure proper mixing. | Unstimulated Control: < 500 CPM Media Only Control: < 100 CPM |
| Low Signal (Low CPM in Proliferating Cells) | - Suboptimal Cell Health: Cells are not actively proliferating due to poor culture conditions. - Incorrect Cell Seeding Density: Too few cells will result in a low overall signal. - Insufficient 3H-Thymidine: The concentration or specific activity of the 3H-thymidine is too low. - Timing of Pulse: The 3H-thymidine pulse may not coincide with the peak of DNA synthesis. - Inefficient Harvesting: Incomplete cell lysis or transfer of lysate. | - Optimize Culture Conditions: Ensure appropriate media, serum, and supplements. - Optimize Seeding Density: Perform a titration to find the optimal cell number per well. - Check 3H-Thymidine: Verify the concentration and specific activity. Consider increasing the concentration. - Optimize Pulse Timing: Conduct a time-course experiment to determine the optimal time to add 3H-thymidine. - Refine Harvesting: Ensure complete cell lysis and quantitative transfer of the lysate. | Stimulated Control: > 10,000 - 100,000+ CPM (highly cell-type and stimulus dependent) |
| High Variability Between Replicates | - Pipetting Inaccuracy: Inconsistent volumes of cells, reagents, or 3H-thymidine. - Uneven Cell Distribution: Clumped cells or uneven seeding in the microplate wells. - Edge Effects: Evaporation from the outer wells of the microplate. - Inconsistent Washing/Harvesting: Variation in the washing and harvesting technique between wells. | - Calibrate Pipettes: Regularly calibrate and use proper pipetting techniques. - Ensure Single-Cell Suspension: Gently triturate cells to break up clumps before seeding. - Minimize Edge Effects: Avoid using the outermost wells or fill them with sterile media/PBS. - Standardize Technique: Use a multichannel pipette for reagent addition and ensure consistent timing for each step. | Coefficient of Variation (CV): < 15% between replicate wells |
| Assay-to-Assay Inconsistency | - Reagent Variability: Differences between lots of media, serum, or 3H-thymidine. - Passage Number: Changes in cell characteristics with increasing passage number. - Incubation Conditions: Fluctuations in temperature, CO2, or humidity. | - Lot-to-Lot Testing: Test new lots of critical reagents against old lots before use in critical experiments. - Control Passage Number: Use cells within a defined passage number range. - Monitor Incubator Performance: Regularly check and calibrate incubator settings. | Consistent stimulation index (SI) values across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 3H-thymidine incorporation assay?
The 3H-thymidine incorporation assay is a widely used method to measure cell proliferation.[1][2][3] Actively dividing cells synthesize new DNA and will incorporate the radiolabeled nucleoside, tritiated this compound (3H-thymidine), into their genomic DNA. The amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation. This is typically measured using a liquid scintillation counter and expressed as counts per minute (CPM).[2][3]
Q2: My unstimulated control wells have high CPM values. What could be the cause?
High background in unstimulated controls can be due to several factors. Common causes include microbial contamination (bacteria or mycoplasma), where the microorganisms also incorporate 3H-thymidine. Another possibility is spontaneous cell proliferation in your culture, which can be cell-type dependent. Finally, incomplete washing can leave residual unincorporated 3H-thymidine, leading to artificially high background readings.
Q3: The overall CPM values for my stimulated cells are very low.
Low CPM counts in stimulated wells suggest a problem with cell proliferation or the assay procedure itself.[4] Ensure your cells are healthy and in the exponential growth phase. The concentration of the stimulating agent may be suboptimal, or the timing and duration of the 3H-thymidine pulse may not align with the peak of DNA synthesis for your specific cell type and stimulus. Also, verify the specific activity and concentration of your 3H-thymidine stock.
Q4: How do I interpret my data and calculate a stimulation index?
The raw data is obtained as CPM for each well. To interpret the results, you typically calculate the Stimulation Index (SI), which represents the fold-increase in proliferation in response to a stimulus compared to the unstimulated control.
The formula is: SI = (CPM of Stimulated Cells - CPM of Media Only) / (CPM of Unstimulated Cells - CPM of Media Only)
A higher SI indicates a stronger proliferative response.
Q5: What are some non-radioactive alternatives to the 3H-thymidine incorporation assay?
Due to safety concerns and the need for specialized equipment associated with radioactivity, several non-radioactive alternatives have been developed. These include:
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay involves the incorporation of a this compound analog, BrdU, into newly synthesized DNA, which is then detected with an anti-BrdU antibody.[1]
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: EdU is another this compound analog that is incorporated into DNA and detected via a click chemistry reaction, which is a simple and robust method.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell number and proliferation.
-
CFSE (Carboxyfluorescein succinimidyl ester) Staining: This fluorescent dye binds to intracellular proteins and is diluted by half with each cell division, allowing for the tracking of proliferation by flow cytometry.
Experimental Protocols
Detailed Methodology for 3H-Thymidine Incorporation Assay
This protocol provides a general framework. Optimization of cell number, stimulant concentration, and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
Complete cell culture medium
-
Cells of interest
-
Stimulating agent (e.g., mitogen, antigen)
-
96-well flat-bottom cell culture plates
-
[³H]-Thymidine (typically 1 mCi/mL stock)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trichloroacetic Acid (TCA), 5-10% (w/v) in water, ice-cold
-
0.1 M NaOH or cell lysis buffer
-
Liquid scintillation cocktail
-
Scintillation vials
-
Cell harvester (optional) or vacuum manifold
-
Glass fiber filters (if using a cell harvester)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count. Ensure cell viability is >90%.
-
Resuspend cells in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "media only" (background), "unstimulated cells," and "stimulated cells."
-
-
Stimulation:
-
Add 100 µL of the appropriate stimulus diluted in complete medium to the "stimulated cells" wells.
-
Add 100 µL of complete medium to the "unstimulated cells" and "media only" wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24-72 hours), depending on the cell type and stimulus.
-
-
3H-Thymidine Pulse:
-
Approximately 18-24 hours before harvesting, prepare a working solution of [³H]-Thymidine in complete medium (e.g., 10 µCi/mL).
-
Add 20 µL of the [³H]-Thymidine working solution to each well (final concentration of 1 µCi/well).
-
Return the plate to the incubator for the remainder of the incubation period.
-
-
Cell Harvesting:
-
Using a Cell Harvester:
-
Place the 96-well plate in the cell harvester.
-
The harvester will automatically lyse the cells with water, aspirate the lysate, and transfer the DNA onto a glass fiber filter mat.
-
The filter mat is then washed with PBS and ethanol to remove unincorporated this compound.
-
-
Manual Harvesting (using a vacuum manifold):
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of ice-cold 5% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA.
-
Wash the precipitate twice with 200 µL of ice-cold 95% ethanol.
-
Allow the wells to air dry completely.
-
-
-
Scintillation Counting:
-
From Cell Harvester:
-
Once the filter mat is dry, punch out the individual filter discs into scintillation vials.
-
-
From Manual Harvesting:
-
Add 100-200 µL of 0.1 M NaOH or lysis buffer to each well to solubilize the DNA precipitate.
-
Transfer the lysate from each well to a separate scintillation vial.
-
-
Add 3-5 mL of liquid scintillation cocktail to each vial.
-
Cap the vials and vortex briefly.
-
Place the vials in a liquid scintillation counter and measure the radioactivity as counts per minute (CPM).
-
Visualizations
Experimental Workflow
Caption: Workflow for a 3H-thymidine incorporation assay.
PI3K/Akt Signaling Pathway in Cell Proliferation
Caption: PI3K/Akt signaling pathway in cell proliferation.
References
Technical Support Center: Minimizing Cytotoxicity of Long-Term Thymidine Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of long-term thymidine exposure in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: High concentrations of exogenous this compound lead to a significant increase in the intracellular pool of deoxythis compound triphosphate (dTTP). This excess dTTP acts as an allosteric inhibitor of the enzyme ribonucleotide reductase (RNR). RNR is crucial for the synthesis of other deoxynucleoside triphosphates (dNTPs). The inhibition of RNR by high levels of dTTP specifically leads to a depletion of the deoxycytidine triphosphate (dCTP) pool. This imbalance in the dNTP pools (high dTTP, low dCTP) disrupts DNA replication and repair, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4]
Q2: How does deoxycytidine (dC) rescue cells from this compound toxicity?
A2: Deoxycytidine supplementation helps to bypass the RNR inhibition caused by high this compound levels. Exogenous deoxycytidine is taken up by the cells and phosphorylated to deoxycytidine monophosphate (dCMP), diphosphate (dCDP), and finally triphosphate (dCTP) through the nucleoside salvage pathway. This replenishes the depleted dCTP pools, restoring the balance of dNTPs necessary for DNA synthesis and repair, thereby mitigating the cytotoxic effects of this compound.[1][5][6]
Q3: What is a double this compound block, and how does it relate to cytotoxicity?
A3: A double this compound block is a common cell synchronization technique that arrests cells at the G1/S boundary of the cell cycle.[7][8][9][10] The protocol involves two sequential incubations with a high concentration of this compound, separated by a "release" period in a this compound-free medium.[5][11] This release period allows the cells to progress through the S phase and re-enter the cell cycle, which helps to reduce the continuous exposure to high this compound levels and thereby minimizes cytotoxicity compared to a single, prolonged block.[5]
Q4: Are there any long-term consequences of this compound exposure on mitochondrial function?
A4: Yes, prolonged exposure to this compound and its analogs can lead to mitochondrial toxicity. This is primarily due to the interference with mitochondrial DNA (mtDNA) replication. The imbalance in dNTP pools can affect the fidelity and efficiency of mtDNA polymerase, leading to mtDNA depletion and mitochondrial dysfunction.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death After this compound Block | - this compound concentration is too high for the specific cell line.- Prolonged exposure to this compound.- Cell line is particularly sensitive to dNTP pool imbalances.- Depletion of dCTP pools. | - Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration for synchronization (typically 1-2 mM).[5][12]- Reduce Exposure Time: Shorten the duration of the this compound blocks. Optimization for your specific cell line is key.[13][14][15]- Add Deoxycytidine: Supplement the release medium with deoxycytidine (typically 10-20 µM) to replenish dCTP pools.[5]- Use a Double this compound Block: If using a single block, switch to a double block protocol to include a release phase.[5][7][8] |
| Poor Synchronization Efficiency | - Incorrect this compound concentration or incubation time.- Cell density is too high or too low.- Release period is not optimized.- Issues with the this compound stock solution. | - Optimize Protocol Parameters: Adjust the this compound concentration and the duration of the blocks and release period based on your cell line's doubling time.[13][14][15]- Standardize Seeding Density: Ensure a consistent and optimal cell density (e.g., 30-40% confluency at the start of the first block).- Check this compound Stock: Prepare fresh this compound stock solution and filter-sterilize. Store appropriately. |
| Cells Arrest in S-phase but Do Not Progress After Release | - Severe dNTP pool imbalance causing irreversible cell cycle arrest.- Significant DNA damage has occurred. | - Supplement with Deoxycytidine: Add deoxycytidine to the release medium to help restore dNTP balance and facilitate S-phase progression.[5]- Assess DNA Damage: Use γH2AX staining to check for DNA double-strand breaks. If damage is extensive, reduce the this compound concentration or exposure time. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (e.g., passage number, confluency).- Inconsistent timing of reagent addition and removal.- Degradation of this compound or deoxycytidine stocks. | - Maintain Consistent Culture Practices: Use cells within a narrow passage number range and standardize seeding protocols.- Precise Timing: Adhere strictly to the optimized incubation and release times.- Fresh Reagents: Prepare fresh stock solutions of this compound and deoxycytidine regularly. |
Quantitative Data Summary
While comprehensive dose-response tables are highly cell-line dependent, the following table summarizes the general effects observed in various studies. Researchers should perform their own optimization experiments.
| Treatment | Parameter | General Observation | Reference(s) |
| This compound (1-2 mM) | Cell Viability | Decreased viability over time, with significant cell death after 24-48 hours. | [16] |
| Apoptosis | Increased rates of apoptosis, detectable by Annexin V/PI staining. | [17][18] | |
| Cell Cycle | Arrest at the G1/S boundary. | [7][8][10][19] | |
| This compound (1-2 mM) + Deoxycytidine (10-20 µM) | Cell Viability | Significantly improved cell viability compared to this compound alone. | [6] |
| Apoptosis | Reduced rates of apoptosis. | ||
| dCTP Levels | Restoration of intracellular dCTP pools. | [6] |
Note: The exact percentages of viability and apoptosis are highly dependent on the cell line, this compound concentration, and duration of exposure.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without deoxycytidine, for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as required.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: γH2AX Staining for DNA Damage
This protocol detects DNA double-strand breaks.
-
Cell Culture on Coverslips: Grow cells on sterile coverslips in a culture dish and apply the desired this compound treatment.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Pathway
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. imtm.cz [imtm.cz]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Deoxycytidine and deoxythis compound treatment for this compound kinase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Synchronization by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Synchronization of the Murine EO771 Cell Line Using Double this compound Block Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creighton.edu [creighton.edu]
- 10. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimizing cell synchronization using nocodazole or double this compound block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 15. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
validating the efficiency of thymidine block using flow cytometry.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for validating the efficiency of thymidine block using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is a this compound block and how does it work?
A1: A this compound block is a cell synchronization technique that arrests cells at the G1/S boundary of the cell cycle.[1][2] It works by introducing an excess of this compound into the cell culture medium. This high concentration of this compound leads to an increased intracellular pool of this compound triphosphate (dTTP), which in turn allosterically inhibits the enzyme ribonucleotide reductase (RNR).[3] This inhibition depletes the pool of deoxycytidine triphosphate (dCTP), a necessary precursor for DNA synthesis, thereby halting cells just before they enter the S phase.[3]
Q2: Why is it crucial to validate the efficiency of the block?
A2: Validating the efficiency of a this compound block is essential to ensure that the majority of the cell population is arrested at the desired cell cycle stage (G1/S). Without validation, downstream experimental results could be misinterpreted due to a heterogeneous cell population. Flow cytometry analysis of DNA content is a standard method to confirm the degree of synchronization.[4][5] Inefficient synchronization can lead to unreliable data in studies examining cell cycle-dependent processes.[6]
Q3: What is the expected flow cytometry profile for a successful this compound block?
A3: A successful single this compound block will show a significant accumulation of cells in the G1/early S phase. However, a single block may also result in a population of cells trapped throughout the S phase.[3] A more effective method, the double this compound block, should result in a sharp, prominent peak at the G1/S boundary, indicating a highly synchronized cell population.[1][7] Ideally, >95% of the cells should be arrested in the G1/S phase.[7]
Q4: What is a double this compound block and why is it often preferred?
A4: The double this compound block is a more robust synchronization method.[8] It involves a first this compound treatment to block cells, followed by a release period where cells progress through the cell cycle, and then a second this compound treatment.[1][7] This procedure captures cells that were in various phases during the first block and arrests them more uniformly at the G1/S boundary during the second block, resulting in a tighter, more synchronized population.[4]
Q5: How long should the this compound block and release periods be?
A5: The duration of the block and release periods is critical and can be cell-line dependent.[1] A common protocol for the double this compound block involves an initial 16-18 hour block, followed by a 9-hour release, and a second block of 16-18 hours.[1][7][8] The initial block time should be slightly longer than the combined duration of the G2, M, and G1 phases of the specific cell line being used.[3]
Q6: What concentration of this compound is typically used?
A6: The most commonly used final concentration of this compound for cell synchronization is 2 mM.[1][7][9][10] However, the optimal concentration can vary between different cell lines, so it may need to be optimized for your specific experimental system.[11][12][13]
Troubleshooting Guide
This section addresses common issues encountered when validating this compound block efficiency with flow cytometry.
| Problem | Possible Causes | Recommended Solutions |
| Low synchronization efficiency (large G2/M peak remains) | 1. Incorrect timing: Block or release times are not optimal for the cell line's cycle length.[1] 2. Suboptimal this compound concentration: Concentration is too low to effectively inhibit DNA synthesis.[12] 3. Cell health: Cells are unhealthy, senescent, or have a variable cell cycle. | 1. Optimize timing: Perform a time-course experiment after the first release to determine the optimal time to start the second block.[14] 2. Optimize concentration: Titrate the this compound concentration to find the most effective dose for your cell line. 3. Use healthy cells: Ensure you are using a low-passage, healthy, and actively dividing cell population. Start the experiment when cells are at 20-30% confluency.[1][7] |
| High levels of cell death or apoptosis (large sub-G1 peak) | 1. This compound toxicity: Prolonged exposure or high concentrations can be toxic to some cell lines. 2. DNA damage: Stalling of replication forks for extended periods can lead to DNA double-strand breaks and apoptosis.[3] 3. Harsh cell handling: Excessive centrifugation or vigorous pipetting during washing steps. | 1. Reduce block duration/concentration: Test shorter incubation times or lower this compound concentrations. 2. Minimize stress: Handle cells gently during all washing and harvesting steps. Ensure wash media (like PBS) is pre-warmed.[1] 3. Consider alternatives: If toxicity persists, consider other synchronization methods like serum starvation or nocodazole block.[9] |
| Broad, undefined flow cytometry peaks | 1. Poor staining: Inadequate fixation, permeabilization, or PI staining. 2. Instrument issues: Flow cytometer may be clogged or settings may be incorrect (e.g., voltages, compensation).[15] 3. Cell clumps: Aggregated cells can give false signals and broaden peaks. | 1. Optimize staining protocol: Ensure 70% ethanol for fixation is ice-cold. Include RNase A in the PI staining buffer to avoid staining of double-stranded RNA.[9] 2. Check instrument: Run calibration beads and ensure the flow cell is clean. Optimize FSC/SSC and fluorescence detector settings.[15] 3. Filter cells: Pass the cell suspension through a 40 µm cell strainer before running on the cytometer. |
| Cells do not re-enter the cell cycle synchronously after release | 1. Incomplete removal of this compound: Residual this compound prevents cells from re-entering the cycle. 2. Irreversible cell cycle arrest: The block may have induced senescence or terminal arrest in some cells.[8] 3. Metabolic disruption: The block can cause imbalances in nucleotide pools that take time to recover from.[3] | 1. Thorough washing: Wash cells at least twice with pre-warmed PBS or serum-free media to completely remove the this compound.[7] 2. Add deoxycytidine: Adding deoxycytidine during the release can help to overcome the block by rebalancing the nucleotide pools.[3][9] 3. Monitor over time: Collect samples at multiple time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to track their progression through S, G2, and M phases.[1][10] |
Experimental Protocols
Protocol 1: Double this compound Block for Cell Synchronization
This protocol is a widely used method for tightly synchronizing mammalian cells at the G1/S boundary.[1][7]
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 100 mM in PBS, filter-sterilized)[1]
-
Cell culture dishes/flasks
Procedure:
-
Initial Plating: Plate cells at a low density (e.g., 20-30% confluency) and allow them to attach overnight.[1]
-
First Block: Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Release: Aspirate the this compound-containing medium. Wash the cells twice with a generous volume of pre-warmed, sterile PBS to completely remove the this compound.[7]
-
Add fresh, pre-warmed complete medium to the cells.
-
Incubate for 9 hours to allow the cells to re-enter the cell cycle.
-
Second Block: Add this compound again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours. At this point, the majority of cells should be arrested at the G1/S boundary.
-
Validation: To validate the block, harvest a sample of the cells for flow cytometry analysis (see Protocol 2).
-
Experimental Use: To use the synchronized cells, wash away the this compound as described in step 4 and add fresh medium. Collect cells at various time points to analyze different phases of the cell cycle.[4]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the preparation of cells for DNA content analysis.
Materials:
-
Harvested cells (from Protocol 1 or control)
-
PBS, cold
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest Cells: Collect cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash: Wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing or flicking the tube. While vortexing at a low speed, add ~1 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells for at least 30 minutes at 4°C. (Cells can be stored at -20°C for several weeks at this stage).
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them. Discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using FSC-A vs. FSC-H and acquire the fluorescence signal from the PI channel on a linear scale. The resulting histogram will show peaks corresponding to G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
Visual Workflows and Data
Expected Cell Cycle Distribution
The table below summarizes the typical cell cycle distribution for an asynchronous population versus a population successfully synchronized with a double this compound block.
| Cell Cycle Phase | Asynchronous Population (%) | Double this compound Block (%) |
| G1 / G0 | 40 - 50% | \multirow{2}{*}{>90%} |
| S | 30 - 40% | |
| G2 / M | 10 - 20% | <10% |
| Sub-G1 (Apoptosis) | <5% | <5% (ideally) |
Note: Percentages are approximate and can vary significantly between cell lines.
Workflow Diagrams
Caption: Workflow for double this compound block synchronization.
References
- 1. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Synchronization by Double this compound Block [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. agilent.com [agilent.com]
- 11. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing cell synchronization using nocodazole or double this compound block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Cell Synchrony After Thymidine Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synchrony of cells following thymidine release.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to synchronize cells?
A1: this compound is a nucleoside that, when supplied in excess to cell cultures, inhibits DNA synthesis.[1][2][3] This is achieved through a negative feedback mechanism where high levels of this compound triphosphate (dTTP), derived from the excess this compound, allosterically inhibit the enzyme ribonucleotide reductase.[4] This enzyme is crucial for producing other deoxynucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). The resulting imbalance in the dNTP pool effectively halts DNA replication, causing cells to arrest at the G1/S boundary or in early S phase.[2][4][5]
Q2: Why is a double this compound block generally recommended over a single this compound block?
A2: A single this compound block arrests cells throughout the S phase.[1][4] In contrast, a double this compound block protocol significantly improves the degree of synchrony. The first block enriches the population of cells at the G1/S transition. When the block is released, these cells progress through the cell cycle. The second this compound block then captures this more synchronized population of cells as they reach the next G1/S boundary, resulting in a much tighter synchronization.[6] A double block is preferred when a very tight synchrony is required.[7][8]
Q3: How can I verify the efficiency of my cell synchronization?
A3: The most common method to verify cell synchronization is through flow cytometry analysis of DNA content.[9][10] This involves fixing the cells, staining them with a fluorescent DNA dye like propidium iodide (PI), and then analyzing the cell population on a flow cytometer.[6][11] A successfully synchronized population at the G1/S boundary will show a sharp peak at the G1 DNA content and a minimal number of cells in the S and G2/M phases. As the cells are released from the block, you should be able to observe a wave of cells moving synchronously through the S and G2/M phases over time.[2][12] Western blotting for cell cycle-specific proteins, such as cyclins, can also be used to confirm the cell cycle stage.[2][10]
Q4: What are some common alternatives to this compound for cell synchronization?
A4: Several other chemical agents can be used for cell synchronization, each with its own mechanism and optimal point of cell cycle arrest:
-
Hydroxyurea: Inhibits ribonucleotide reductase, leading to an arrest in early S phase.[2][3]
-
Nocodazole: A microtubule depolymerizing agent that arrests cells in the G2/M phase.[2][3][13]
-
CDK Inhibitors: Small molecule inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6 inhibitors (e.g., palbociclib), can effectively arrest cells in the G1 phase.[6][14]
-
Serum Starvation: Depriving cells of serum can cause them to exit the cell cycle and enter a quiescent state (G0), effectively synchronizing them in G1 upon re-addition of serum.[3]
Troubleshooting Guides
Issue 1: Low Percentage of Synchronized Cells After Double this compound Block
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The optimal this compound concentration can be cell-line dependent. While 2 mM is a common starting point, you may need to perform a dose-response experiment to determine the ideal concentration for your specific cells.[4][15] |
| Incorrect Incubation Times | The duration of the this compound blocks and the release period are critical. The first block should be long enough for all cells to reach the G1/S boundary (typically 16-19 hours). The release period should be approximately the length of the S phase for your cell line (usually 8-9 hours) to allow cells that were in S phase to proceed to the next G1. The second block is typically shorter (around 16-17 hours).[2][5][14] These timings may need to be optimized for your specific cell line. |
| Cell Density Too High or Too Low | Cells should be at a low confluency (around 30-40%) at the start of the first this compound block to ensure they are actively proliferating and not contact-inhibited.[14] |
| Ineffective Washing | Ensure thorough washing of the cells with pre-warmed PBS or serum-free media between the this compound blocks and after the final block to completely remove the this compound and allow for a synchronous release.[2][14] |
| Cell Line Resistant to this compound Block | Some cell lines are inherently more resistant to this compound synchronization.[16][17] In such cases, consider alternative synchronization methods like using hydroxyurea or CDK inhibitors for G1/S arrest.[14][17] |
Issue 2: High Levels of Cell Death or Apoptosis
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| This compound Toxicity | Prolonged exposure to high concentrations of this compound can be toxic to some cell lines.[18] Consider reducing the this compound concentration or the duration of the incubation periods. |
| DNA Damage Response | Arresting DNA replication can induce a DNA damage response, leading to apoptosis.[19] Minimizing the duration of the this compound block can sometimes mitigate this effect. |
| Harsh Washing Steps | Vigorous washing can cause cell detachment and death, especially for loosely adherent cell lines. Be gentle during the washing steps. |
| Unhealthy Initial Cell Population | Ensure that the cells are healthy and in the logarithmic growth phase before starting the synchronization protocol. |
Issue 3: Poor Resolution of Cell Cycle Phases in Flow Cytometry Analysis
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incorrect Flow Rate | Running samples at a high flow rate can lead to poor resolution of the DNA content histogram. Use the lowest possible flow rate for cell cycle analysis.[11][20] |
| Cell Clumping | Cell clumps can be misinterpreted as cells in G2/M or as doublets. Ensure a single-cell suspension by gentle pipetting and filtering the sample through a cell strainer before running it on the flow cytometer.[21] |
| Inadequate Staining | Insufficient concentration of the DNA dye or inadequate incubation time can result in weak and broad peaks. Ensure proper staining protocols are followed.[11][20] |
| Instrument Settings Not Optimized | Properly set the voltage and compensation settings on the flow cytometer to ensure optimal signal detection and resolution.[20] |
Quantitative Data Summary
Table 1: Comparison of Cell Cycle Distribution in Asynchronous vs. Synchronized HeLa Cells
| Cell Cycle Phase | Asynchronous HeLa Cells (%) | HeLa Cells after Double this compound Block (t=0h) (%) |
| G1 | 55.6 | ~95% in G1/S |
| S | 15.6 | - |
| G2/M | 28.8 | - |
| Data adapted from a study on HeLa cell synchronization.[12] |
Table 2: Efficacy of Different Synchronization Methods on U2OS Cells
| Synchronization Method | % of Cells in Target Phase | Notes |
| Single this compound Block (2mM, 24h) | Inefficient arrest | A significant portion of cells did not arrest at the G1/S boundary.[17] |
| Double this compound Block | Satisfactory arrest | A significant fraction of the cell population experienced a permanent G1 arrest upon release.[17] |
| Hydroxyurea | ~80-90% in G1/S | Good G1/S blocking and uniform progression through the cell cycle upon release.[17] |
| This compound-Nocodazole | ~90% in Mitosis (pH3 positive) | Effective for mitotic synchronization.[17] |
Experimental Protocols
Protocol 1: Double this compound Block for G1/S Synchronization
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile PBS or water)
-
Sterile PBS or serum-free medium, pre-warmed to 37°C
Procedure:
-
Plate cells at a density that will ensure they are approximately 30-40% confluent at the time of the first this compound addition.[14]
-
Add this compound to the culture medium to a final concentration of 2 mM.[2][6]
-
Incubate the cells for 18-19 hours at 37°C in a humidified incubator with 5% CO2.[2][14]
-
Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS or serum-free medium.[2][14]
-
Add fresh, pre-warmed complete medium and incubate for 9 hours to release the cells from the first block.[2][14]
-
Add this compound again to a final concentration of 2 mM.
-
Incubate the cells for an additional 16-17 hours.[14]
-
To release the cells from the second block, aspirate the this compound-containing medium, wash twice with pre-warmed sterile PBS or serum-free medium, and add fresh, pre-warmed complete medium.
-
The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle. Samples can be collected at various time points for analysis.[2]
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer using a low flow rate.[11][20]
Visualizations
Caption: Simplified signaling pathway of the G1/S cell cycle transition.
Caption: Experimental workflow for double this compound block cell synchronization.
Caption: Logical troubleshooting flow for improving cell synchrony.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. imtm.cz [imtm.cz]
- 5. Cell Synchronization by Double this compound Block [bio-protocol.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 10. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 15. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with background noise in radiolabeled thymidine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during radiolabeled thymidine incorporation assays, with a specific focus on mitigating high background noise.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during radiolabeled this compound assays, offering potential causes and solutions in a direct question-and-answer format.
Q1: My background counts (unstimulated or no-cell controls) are unexpectedly high. What are the common causes and how can I troubleshoot this?
A1: High background counts in a [³H]-thymidine incorporation assay can obscure the true signal from proliferating cells and significantly reduce the assay's sensitivity and reliability. The primary culprits for high background noise are typically non-specific binding of the radiolabeled this compound, issues with the scintillation counting process, and contamination.
Troubleshooting Steps for High Background Counts:
-
Inadequate Washing: Insufficient washing of the cells after incubation with [³H]-thymidine is a leading cause of high background. Unincorporated this compound that is not washed away will contribute to the total counts.
-
Solution: Increase the number and volume of wash steps. Use ice-cold Phosphate-Buffered Saline (PBS) for washing adherent cells and ice-cold 5-10% Trichloroacetic Acid (TCA) for precipitating and washing the DNA onto the filter mat. Ensure each wash step is performed thoroughly.[1]
-
-
Contaminated Reagents or Media: Reagents such as media, serum, or the [³H]-thymidine stock itself can become contaminated with bacteria or other microorganisms, which can incorporate this compound and contribute to high background counts.
-
Solution: Use fresh, sterile reagents. Filter-sterilize all media and solutions. It is also good practice to regularly screen cell cultures for mycoplasma contamination.
-
-
Chemiluminescence: This is a chemical reaction within the scintillation vial that produces light, which the scintillation counter detects as radioactive decay. It is a common issue with certain scintillation cocktails, especially when mixed with alkaline samples.[2]
-
Solution: Allow the vials to "dark adapt" by leaving them in the scintillation counter for several hours before counting. This allows the chemiluminescence to decay.[2] Using a scintillation cocktail specifically designed to resist chemiluminescence can also resolve this issue.
-
-
Static Electricity: Static charges on the surface of plastic scintillation vials can cause spurious counts.[3] This is more common in low-humidity environments.
-
Solution: Wipe the outside of the vials with an anti-static wipe or a damp cloth before loading them into the counter. Using glass vials can also mitigate this problem.
-
-
Non-specific Binding to the Plate or Filter: The radiolabeled this compound may bind non-specifically to the plastic of the culture plate or the filter mat.
-
Solution: Ensure that the filter plates are properly wetted before adding the cell lysate. Including a blocking step with a non-radioactive ("cold") this compound solution before adding the [³H]-thymidine can sometimes help by saturating non-specific binding sites.
-
Q2: How can I differentiate between chemiluminescence and true radioactive counts?
A2: Chemiluminescence is a transient phenomenon, meaning the light emission decreases over time as the chemical reactants are consumed.[3] In contrast, the radioactive decay of ³H-thymidine is constant over the short time frame of a typical experiment.
-
Troubleshooting: To determine if high counts are due to chemiluminescence, recount the same vials after a few hours. A significant drop in counts per minute (CPM) is indicative of chemiluminescence.[3] Many modern liquid scintillation counters also have a chemiluminescence correction feature.
Q3: What are typical background and signal CPM values I should expect?
A3: The counts per minute (CPM) in a this compound incorporation assay can vary widely depending on the cell type, cell number, specific activity of the [³H]-thymidine, incubation time, and the efficiency of the scintillation counter. However, a well-optimized assay should have a clear distinction between background and stimulated signal.
| Condition | Typical CPM Range | Notes |
| No-Cell Control | < 100 CPM | Represents the background of the scintillation cocktail and vial. |
| Unstimulated Cells | 100 - 2,000 CPM | This is the basal proliferation rate of the cells. |
| Stimulated Cells | 5,000 - 200,000+ CPM | Highly dependent on the potency of the stimulus and the proliferative capacity of the cells. |
| High Background Issue | > 2,000 CPM in unstimulated wells | Indicates a problem with the assay that needs troubleshooting. |
Note: These values are illustrative. It is crucial to establish baseline and expected ranges for your specific experimental system.
Q4: My signal-to-noise ratio is low. How can I improve it?
-
Optimize Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to contact inhibition and reduced proliferation, also lowering the signal.
-
Optimize [³H]-Thymidine Concentration and Incubation Time: Ensure you are using an optimal concentration of [³H]-thymidine (typically 0.5-1.0 µCi/well) and that the pulse-labeling time is appropriate for your cells' doubling time (usually 4-24 hours).
-
Serum Starvation: For studies involving growth factors, serum-starving the cells for a period before stimulation can reduce basal proliferation and thus lower the background, leading to a better signal-to-noise ratio upon stimulation.
-
Ensure Potent Stimulation: Verify the activity of your stimulating agent (e.g., growth factor, mitogen) to ensure a robust proliferative response.
Experimental Protocols
Detailed Protocol for a Standard [³H]-Thymidine Incorporation Assay
This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.
1. Cell Seeding:
-
Culture cells to be assayed in a T-75 flask to about 80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Cell Treatment:
-
(Optional) For studies on the effect of growth factors, gently aspirate the complete medium and replace it with 100 µL of serum-free or low-serum medium. Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Prepare serial dilutions of your test compounds (e.g., growth factors, inhibitors) in the appropriate medium.
-
Add the treatment solutions to the respective wells (typically 10-20 µL). Include appropriate controls (e.g., vehicle control, unstimulated control, positive control).
-
Incubate for the desired treatment period (e.g., 24-72 hours).
3. Radiolabeling:
-
Prepare a working solution of [³H]-thymidine in the appropriate cell culture medium at a concentration of 10 µCi/mL.
-
Add 10 µL of the [³H]-thymidine working solution to each well (final concentration of 1 µCi/well).
-
Incubate for 4-24 hours, depending on the cell cycle length of your cell line.
4. Cell Harvesting and DNA Precipitation:
-
Terminate the assay by placing the plate on ice.
-
For Adherent Cells:
-
Gently aspirate the medium containing the [³H]-thymidine.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate twice with 200 µL of ice-cold 5% TCA.
-
Add 100 µL of 0.1 M NaOH to each well and incubate at room temperature for 30 minutes to solubilize the DNA.
-
-
Using a Cell Harvester and Filter Mats:
-
Pre-wet a 96-well filter mat with distilled water.
-
Place the filter mat in the cell harvester.
-
Lyse the cells in the 96-well plate by adding a lysis buffer or by freeze-thawing.
-
Transfer the cell lysates from the 96-well plate to the filter mat using the cell harvester.
-
Wash the filter mat 3-5 times with ice-cold 5% TCA.
-
Wash the filter mat once with 95% ethanol to dry the filters.
-
Allow the filter mat to air dry completely.
-
5. Scintillation Counting:
-
For Solubilized DNA:
-
Transfer the 100 µL of solubilized DNA from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Cap the vials and vortex briefly.
-
-
For Filter Mats:
-
Punch out the individual filter discs from the mat and place each disc into a separate scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
-
Place the vials in the liquid scintillation counter.
-
Allow the vials to dark adapt for at least 1 hour before counting to reduce chemiluminescence.
-
Count the radioactivity in each vial for 1-5 minutes. The results will be expressed in counts per minute (CPM).
Visualizations
Experimental Workflow for Screening Antiproliferative Compounds
Caption: Workflow for screening antiproliferative compounds.
Simplified TGF-β Signaling Pathway Inhibiting Cell Proliferation
References
Technical Support Center: Optimizing Thymidine Block for Cell Cycle Synchronization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for synchronizing fast-growing cell lines using a double thymidine block.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a double this compound block?
A double this compound block is a chemical method used to synchronize cells at the G1/S boundary of the cell cycle.[1] this compound is a precursor of the deoxynucleotide triphosphate dTTP. When supplied in excess, it leads to a high intracellular concentration of dTTP, which allosterically inhibits the enzyme ribonucleotide reductase.[2] This inhibition depletes the pool of other deoxynucleoside triphosphates (dCTP, dGTP, and dATP), thereby halting DNA synthesis and arresting cells in S phase or at the G1/S transition.[2][3] The first block arrests cells at various points in the S phase. Releasing the block allows these cells to proceed through the cell cycle. The second block then traps the now synchronized population of cells at the next G1/S boundary, resulting in a highly synchronized cell population.[4]
Q2: Why is it necessary to adjust the timing of a double this compound block for fast-growing cell lines?
Standard double this compound block protocols are often optimized for cell lines with a cell cycle length of approximately 24 hours (e.g., HeLa cells).[5] Fast-growing cell lines have shorter cell cycle durations. Using a standard protocol on these cells can lead to suboptimal synchronization, loss of synchrony, or even cytotoxicity. The duration of the first block, the release period, and the second block must be adapted to the specific cell cycle kinetics of the cell line to ensure that the majority of cells are effectively arrested at the G1/S boundary.[6]
Q3: How do I determine the cell cycle length of my cell line?
Accurately determining the cell cycle length is crucial for optimizing the this compound block protocol. Several methods can be used:
-
Flow Cytometry with Pulse-Chase BrdU Labeling: This method involves a short pulse of Bromodeoxyuridine (BrdU), a this compound analog, to label cells in S phase. The progression of this labeled population through the cell cycle can then be tracked over time by flow cytometry.[7]
-
Mitotic Index Calculation: By staining for a mitotic marker like phosphorylated histone H3 and determining the percentage of mitotic cells in an asynchronous population, you can estimate the cell cycle time, assuming the duration of mitosis is known (typically around 1 hour).[8]
-
Direct Observation (Live-Cell Imaging): This is the most direct method but can be technically demanding. It involves tracking individual cells over time using microscopy to determine the time between two consecutive mitoses.
Q4: What are the potential downsides of using a double this compound block?
While effective, a double this compound block is not without its drawbacks:
-
DNA Damage: Prolonged arrest of DNA replication can lead to the collapse of replication forks, resulting in DNA double-strand breaks.[2][9]
-
Cellular Perturbations: The block can cause imbalances in the expression of cell cycle regulatory proteins and affect cellular metabolism.[1][2]
-
Not Universally Effective: Some cell lines are resistant to this compound-induced arrest or may lose viability after prolonged exposure.[10] For some cell lines, such as hTERT-RPE1, double this compound block is reported to be ineffective.[9]
Experimental Protocols
Determining Cell Cycle Length Using Flow Cytometry
This protocol provides a general guideline for estimating cell cycle length by tracking the progression of a synchronized population after release from a single this compound block.
-
Cell Seeding: Plate cells at a low density (e.g., 20-30% confluency) to ensure they do not become contact-inhibited during the experiment.
-
First this compound Block: Add this compound to a final concentration of 2 mM and incubate for a period equivalent to the estimated length of the G2 + M + G1 phases. For a fast-growing cell line with an unknown cycle time, a 12-16 hour block is a reasonable starting point.[8]
-
Release: Wash the cells twice with pre-warmed, drug-free complete medium to release them from the block.
-
Time-Course Collection: Harvest cells at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Flow Cytometry Analysis: Fix the cells, stain with a DNA content dye (e.g., Propidium Iodide), and analyze by flow cytometry.
-
Data Analysis: Plot the percentage of cells in G1, S, and G2/M phases over time. The time it takes for the peak of the G1 population to reappear after one full cycle provides an estimate of the total cell cycle length.[8]
Optimized Double this compound Block Protocol for a Fast-Growing Cell Line (e.g., ~16-hour cell cycle)
This protocol is a starting point and should be further optimized for your specific cell line.
-
Cell Seeding: Plate cells to reach 30-40% confluency at the time of the first block.
-
First this compound Block: Add this compound (final concentration 2 mM) and incubate for a duration approximately equal to the length of the G2 + M + G1 phases. For a 16-hour cell cycle, this would be around 10-12 hours.
-
Release: Wash the cells three times with pre-warmed PBS and add fresh, pre-warmed complete medium. Incubate for a duration that allows cells that were in late S phase to pass through G2, M, and G1. For a 16-hour cell cycle with a ~6-hour S phase, a release of 8-10 hours is a good starting point.
-
Second this compound Block: Add this compound (final concentration 2 mM) and incubate for a duration equivalent to one full cell cycle minus the S phase duration. For a 16-hour cycle with a 6-hour S phase, this would be approximately 10 hours.
-
Final Release: Wash the cells three times with pre-warmed PBS and add fresh, pre-warmed complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Flow Cytometry Profile |
| Poor Synchronization (Broad G1/S peak) | - Incorrect block/release timing.- Incomplete removal of this compound.- Cell line is resistant to this compound. | - Re-evaluate cell cycle length and adjust timings accordingly.- Ensure thorough washing between steps.- Consider alternative synchronization methods (e.g., nocodazole, CDK inhibitors).[11] | A wide G1 peak immediately after the second block release, with a significant S-phase population. |
| High Cell Death | - this compound toxicity due to prolonged exposure.- Cells are sensitive to this compound. | - Reduce the duration of the this compound blocks.- Lower the this compound concentration (though 2 mM is standard).[6] | A large sub-G1 peak, indicative of apoptotic cells. |
| Cells Arrest in S phase, not G1/S | - The second block was too long. | - Shorten the duration of the second this compound block. | A peak in mid-S phase instead of at the G1/S boundary. |
| Loss of Synchrony After Release | - Natural variation in cell cycle progression.- Suboptimal synchronization. | - Analyze cells within the first one or two cell cycles after release.[12]- Re-optimize the block and release timings. | The distinct peaks for G1, S, and G2/M phases become progressively broader and merge with each time point. |
Data Presentation
Table 1: Example Timings for Double this compound Block Optimization
| Cell Line Doubling Time (Approx.) | First Block Duration | Release Duration | Second Block Duration |
| 24 hours | 18 hours | 9 hours | 17 hours |
| 20 hours | 14 hours | 8 hours | 13 hours |
| 16 hours | 12 hours | 8 hours | 10 hours |
| 12 hours | 9 hours | 6 hours | 8 hours |
Note: These are starting points for optimization and may require adjustment based on experimental results.
Visualizations
Signaling Pathway of this compound Block
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. flowcytometry-embl.de [flowcytometry-embl.de]
- 6. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creighton.edu [creighton.edu]
Technical Support Center: Ensuring Complete Removal of Thymidine for Synchronous Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with thymidine block and release experiments. The focus is on ensuring the complete removal of this compound to achieve a high degree of cell synchronization.
Troubleshooting Guide
This guide addresses common problems researchers face during this compound block experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Synchronization After Release | - Incomplete removal of this compound.[1][2] - Sub-optimal incubation times for this compound block or release. - Cell line-specific sensitivity to this compound.[3][4] - High cell confluency affecting drug accessibility. | - Optimize Washing: Increase the number and volume of washes. Use pre-warmed PBS or serum-free media for washing steps.[5][6][7][8] - Titrate this compound Concentration: The optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the minimal effective concentration.[9][10] - Adjust Incubation Times: Optimize the duration of both this compound blocks and the release period for your specific cell line.[9][10] - Monitor Confluency: Start experiments with cells at a lower confluency (e.g., 30-40%) to ensure uniform exposure to this compound.[5] |
| Cells Arrested in S-Phase After Release | - Residual this compound inhibiting DNA synthesis. - Insufficient release time for cells to re-enter the cell cycle. | - Thorough Washing: Ensure all residual this compound is removed by performing at least two to three vigorous washes.[11] - Extend Release Time: Increase the duration of the release period to allow cells sufficient time to clear the block and re-initiate DNA synthesis. A typical release time is 9 hours.[5][6][7][8] |
| Low Cell Viability | - Prolonged exposure to high concentrations of this compound can be toxic to some cell lines.[1] - Mechanical stress during washing steps. | - Reduce this compound Concentration/Incubation Time: Test lower concentrations of this compound or shorten the incubation periods. - Gentle Handling: Handle cells gently during washing to minimize detachment and cell death, especially for loosely adherent cell lines. |
| Loss of Mitotic Cells After Release | - Mitotic cells are loosely attached and can be lost during washing and media changes. | - Gentle Aspiration and Dispensing: When changing media, aspirate from the side of the vessel and add new media slowly against the wall to avoid dislodging mitotic cells. - Collect Supernatant: For some experiments, it may be beneficial to collect the supernatant containing detached mitotic cells, centrifuge, and re-plate them. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a double this compound block?
A double this compound block is a cell synchronization technique that arrests cells at the G1/S boundary of the cell cycle.[12] The first block halts cells at various points within the S phase. Upon release, these cells progress through the cell cycle. The second this compound block then arrests this more synchronized population of cells as they reach the beginning of the subsequent S phase, resulting in a higher degree of synchronization compared to a single block.[1][13]
Q2: How can I verify that my cells are synchronized after this compound block and release?
You can assess the efficiency of synchronization using several methods:
-
Flow Cytometry: This is the most common method. Staining cells with a DNA-binding dye like propidium iodide (PI) and analyzing them by flow cytometry will show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[14]
-
Western Blotting: Analyze the expression levels of cell cycle-specific proteins. For example, Cyclin E levels are high at the G1/S transition, while Cyclin B1 levels peak in G2/M.[6][7]
-
Microscopy: Visually inspect the cell morphology. A high percentage of rounded, condensed cells indicates a successful arrest in mitosis following release from a G1/S block.[14]
Q3: What are the critical steps for ensuring complete removal of this compound?
The washing steps are critical for the successful synchronous release of cells. To ensure complete removal:
-
Aspirate Thoroughly: Completely remove the this compound-containing medium.
-
Multiple Washes: Wash the cells at least twice, and preferably three times, with a sufficient volume of pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free medium.[5][11]
-
Gentle Agitation: Gently swirl the wash solution to ensure it reaches all cells.
Q4: Can I use water to dissolve this compound?
While some protocols suggest dissolving this compound in water, it is more common and recommended to dissolve it in PBS or the cell culture medium to maintain isotonic conditions.[6][7][15] If using water, ensure it is sterile and that the final concentration of the stock solution is not disruptive to the cells when added to the culture medium.
Q5: Are there alternatives to this compound for cell synchronization?
Yes, other methods for cell synchronization exist, each with its own advantages and disadvantages. Some common alternatives include:
-
Nocodazole: Arrests cells in the G2/M phase by disrupting microtubule formation.[9][10]
-
Hydroxyurea: Inhibits ribonucleotide reductase, leading to an arrest in early S phase.[15]
-
Serum Starvation: Placing cells in a low-serum medium can cause them to arrest in the G0/G1 phase.
-
CDK Inhibitors: Small molecule inhibitors of cyclin-dependent kinases (CDKs) can induce a more specific cell cycle arrest, for example, at the G1/S transition.[16]
Experimental Protocols
Double this compound Block Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile PBS)
-
Sterile PBS or serum-free medium, pre-warmed to 37°C
Procedure:
-
Seed cells so they reach 30-40% confluency at the time of the first this compound addition.[5]
-
First Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[5][6][7]
-
Release:
-
Second Block: Add this compound again to a final concentration of 2 mM. Incubate for 14-17 hours.[5][8]
-
Synchronous Release:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed PBS or serum-free medium.[11]
-
Add fresh, pre-warmed complete medium.
-
-
Cells are now at the G1/S boundary and will proceed synchronously through the cell cycle. Collect cells at desired time points for analysis.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| This compound Concentration | 2 mM | [5][6][7][8] |
| First Block Duration | 16 - 18 hours | [5][6][7] |
| Release Duration | 9 hours | [5][6][7][8] |
| Second Block Duration | 14 - 18 hours | [5][6][7] |
| Expected Synchronization | >95% in S phase upon release | [8] |
Visualizations
Caption: Workflow of the double this compound block protocol.
Caption: Mechanism of action of this compound-induced cell cycle arrest.
References
- 1. imtm.cz [imtm.cz]
- 2. Cell synchronization - Wikipedia [en.wikipedia.org]
- 3. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
- 4. Isolation of this compound-resistant cells from a this compound-sensitive acute lymphoblastic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-Thymidine Block protocol [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing cell synchronization using nocodazole or double this compound block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 11. creighton.edu [creighton.edu]
- 12. Cell Synchronization by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Validation & Comparative
A Comparative Guide to Cell Cycle Synchronization: Thymidine vs. Nocodazole
For researchers, scientists, and drug development professionals seeking to arrest cell populations at specific stages of the cell cycle, the choice of synchronization agent is critical. This guide provides an objective comparison of two widely used chemical agents, thymidine and nocodazole, offering insights into their mechanisms, efficacy, and experimental protocols.
Cell cycle synchronization is an indispensable technique in cellular and molecular biology, enabling the study of phase-specific events such as DNA replication, mitosis, and the efficacy of cell cycle-dependent therapeutics. This compound and nocodazole are two of the most common agents employed for this purpose, each with distinct mechanisms of action and resulting in arrest at different phases of the cell cycle.
Mechanism of Action: A Tale of Two Checkpoints
This compound, a pyrimidine deoxynucleoside, acts as a reversible inhibitor of DNA synthesis.[1][2] An excess of this compound disrupts the cellular pool of deoxynucleoside triphosphates through feedback inhibition of the enzyme ribonucleotide reductase. This depletion of dCTP halts DNA replication, effectively arresting cells at the G1/S boundary or in early S phase.[1][3] A double this compound block is a common technique that enhances the synchrony of the cell population.[3]
Nocodazole, on the other hand, is an antineoplastic agent that interferes with the polymerization of microtubules.[4][5] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis.[5] By binding to β-tubulin, nocodazole depolymerizes microtubules, activating the spindle assembly checkpoint and leading to a cell cycle arrest in the G2/M phase.[4][5]
Performance Comparison: Efficiency and Cellular Effects
The choice between this compound and nocodazole often depends on the desired cell cycle phase for study and the specific cell line being used. The following tables summarize quantitative data on the synchronization efficiency of both agents, as validated by flow cytometry and Western blot analysis of key cell cycle markers.
Table 1: Synchronization Efficiency by Flow Cytometry
| Agent | Cell Line | Concentration & Duration | % Cells in Target Phase (G1/S for this compound, G2/M for Nocodazole) | Reference |
| Double this compound Block | H1299 | 2 mM, 18h block, 9h release, 18h block | >95% in G1/S | [6] |
| Double this compound Block | EO771 | Not Specified | >95% in S phase | [7] |
| Nocodazole | U-2 OS | 0.17 µM, 20h | High proportion in G2/M | [8] |
| Nocodazole | hPSCs | 100 ng/mL, 16h | >90% in G2/M | [9] |
| This compound-Nocodazole | U2OS | This compound followed by 50 ng/mL Nocodazole for 10-11h | High proportion in M phase | [10] |
Note: Synchronization efficiency can be cell-type dependent and requires optimization.
Table 2: Validation by Western Blot of Cell Cycle Markers
| Agent | Cell Line | Marker | Observation | Reference |
| Double this compound Block | H1299 | Cyclin A, Cyclin B | Levels increase at specific time points after release, indicating progression through S and G2/M. | [6][11] |
| Nocodazole | H9 hESCs | Cyclin D1, D2, D3 | Low levels at G2/M arrest, increase after release as cells enter G1. | [12] |
| This compound-Nocodazole | U2OS | Cyclin E1 (G1/S), Cyclin B1 (G2/M), pH3 (mitosis) | Cyclin E1 low at M-phase arrest, increases in G1. Cyclin B1 and pH3 high at M-phase arrest. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cell synchronization. Below are representative protocols for double this compound block and nocodazole-induced arrest.
Double this compound Block Protocol for G1/S Arrest
This protocol is adapted from studies on H1299 and other cell lines.[6][13]
-
Seeding: Plate cells to reach 20-40% confluency at the time of the first block.[11][14]
-
First this compound Block: Add this compound to a final concentration of 2 mM. Incubate for 18-19 hours.[6][14]
-
Release: Remove the this compound-containing medium, wash the cells three times with sterile PBS, and add fresh complete medium.[14] Incubate for 9 hours.[6][14]
-
Second this compound Block: Add this compound again to a final concentration of 2 mM. Incubate for 16-18 hours.[6][14]
-
Validation: Cells are now arrested at the G1/S boundary. The synchronization can be validated by flow cytometry for DNA content and Western blotting for G1/S specific cyclins.[13][15]
Nocodazole Protocol for G2/M Arrest
This protocol is a general guideline and may require optimization for specific cell lines.[9][16]
-
Seeding: Plate cells to allow for proliferation during the treatment period.
-
Treatment: Add nocodazole to the culture medium at a final concentration of 40-100 ng/mL.[17]
-
Incubation: Incubate the cells for 12-18 hours.[17] The optimal time may vary between cell types.
-
Harvesting Mitotic Cells: For adherent cells, mitotic cells, which are rounded up and loosely attached, can be collected by gentle shaking of the culture dish (mitotic shake-off).[10]
-
Validation: Synchronization in G2/M can be confirmed by flow cytometry (4n DNA content) and Western blotting for mitotic markers like Cyclin B1 and phospho-histone H3.[10]
Visualizing the Mechanisms
To better understand the cellular processes affected by these agents, the following diagrams illustrate their mechanisms of action and the experimental workflows.
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Mechanism of nocodazole-induced cell cycle arrest.
Caption: Experimental workflows for cell synchronization.
Conclusion
Both this compound and nocodazole are effective and widely used agents for cell cycle synchronization. The double this compound block is a robust method for arresting cells at the G1/S transition, yielding a highly synchronized population that can be released to study progression through the subsequent phases.[18] Nocodazole provides an efficient means to accumulate cells in the G2/M phase, which is particularly useful for studying mitosis-specific events.
The choice between these two methods will ultimately be guided by the specific research question, the cell type under investigation, and the desired point of cell cycle arrest. Careful optimization of concentration and incubation times is essential to achieve high synchronization efficiency while minimizing potential off-target effects and cytotoxicity.[19] Validation of synchronization through methods like flow cytometry and western blotting is a critical step to ensure the reliability of experimental results.[15]
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Cell Synchronization by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Double-Thymidine Block protocol [bio-protocol.org]
- 14. creighton.edu [creighton.edu]
- 15. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]
- 17. Nocodazole - Wikipedia [en.wikipedia.org]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. irep.ntu.ac.uk [irep.ntu.ac.uk]
Cross-Validation of Thymidine Assay Results with Other Proliferation Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cell proliferation is fundamental in various fields of biological research, from cancer biology to drug discovery. The thymidine incorporation assay, a long-established method, measures the uptake of radiolabeled this compound into newly synthesized DNA. While historically considered a gold standard, a variety of non-radioactive methods have since been developed, each with its own advantages and limitations. This guide provides an objective comparison of the this compound assay with other widely used proliferation markers: 5-bromo-2'-deoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), Ki-67, and Proliferating Cell Nuclear Antigen (PCNA). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their specific needs and in cross-validating their findings.
Data Presentation: A Comparative Analysis of Proliferation Markers
The following table summarizes quantitative data from various studies comparing the percentage of proliferating cells as determined by different assays. It is important to note that the results are influenced by the cell type, experimental conditions, and the specific phase of the cell cycle each marker identifies.
| Cell Type/Tissue | This compound Assay (% positive cells or CPM) | BrdU Assay (% positive cells) | EdU Assay (% positive cells) | Ki-67 Assay (% positive cells) | PCNA Assay (% positive cells) | Reference |
| Embryonic Mouse Kidney (Nephron Progenitor Cells) | Not Reported | 45.3 ± 2.1 | 46.8 ± 4.5 | Not Reported | 30.1 ± 3.4 | [1] |
| Human Lymphocytes (PHA-stimulated) | High (Stimulation Index) | Not Reported | Not Reported | Correlated with this compound (r=0.546) | Not Reported | [2] |
| Human Colon Crypts (High Proliferation Group) | High Labeling Index | High Labeling Index | Not Reported | High Labeling Index | Very High Labeling Index | [3] |
| Human Colon Crypts (Low Proliferation Group) | Low Labeling Index | Low Labeling Index | Not Reported | Low Labeling Index | High Labeling Index | [3] |
| Ameloblastic Carcinoma | Not Reported | Not Reported | Not Reported | 48.7% | 93.3% | [4] |
| Low/Intermediate Grade Solid Neoplasms | Not Reported | Not Reported | Not Reported | Significantly lower than PCNA | Higher than Ki-67 | [5] |
| High Grade Solid Neoplasms | Not Reported | Not Reported | Not Reported | No significant difference with PCNA | No significant difference with Ki-67 | [5] |
Signaling Pathways and Marker Specificity
The selection of a proliferation marker is intrinsically linked to the specific phase of the cell cycle being investigated. The following diagram illustrates the points at which these markers are active within the cell cycle.
Cell cycle phases and the corresponding proliferation markers.
The this compound, BrdU, and EdU assays all rely on the incorporation of nucleoside analogs during the S phase, making them specific markers of DNA synthesis.[6] PCNA, a crucial component of the DNA replication machinery, is predominantly expressed during the S phase but can also be detected at lower levels in G1 and G2.[6] Ki-67 is a nuclear protein present during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells.[7] This broader expression pattern can sometimes lead to a higher percentage of labeled cells compared to S-phase-specific markers.
The regulation of the cell cycle is a complex process orchestrated by cyclins and cyclin-dependent kinases (CDKs). These protein complexes drive the transitions between different phases of the cell cycle.
Simplified signaling pathway for G1/S transition.
Experimental Protocols
Detailed methodologies for each of the key proliferation assays are provided below. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
[³H]-Thymidine Incorporation Assay
This assay measures the incorporation of radioactive this compound into newly synthesized DNA.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
[³H]-Thymidine (typically 1 µCi/mL)
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 5-10%
-
Sodium hydroxide (NaOH), 0.1-0.5 M or Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and resume growth.
-
Treat cells with the experimental compounds as required.
-
Add [³H]-thymidine to each well and incubate for a period that allows for significant incorporation (typically 4-24 hours).
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
To precipitate the DNA, add cold 5-10% TCA to each well and incubate for 10-20 minutes at 4°C.
-
Aspirate the TCA and wash the wells twice with cold PBS.
-
Lyse the cells by adding a known volume of NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
BrdU Assay
This immunoassay detects the incorporation of the this compound analog BrdU into DNA using an anti-BrdU antibody.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BrdU labeling solution (typically 10 µM)
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture cells and treat with experimental compounds.
-
Add BrdU labeling solution to the culture medium and incubate for a duration appropriate for your cell type (e.g., 1-24 hours).
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Denature the DNA by incubating with DNase I or HCl. This step is crucial for exposing the incorporated BrdU to the antibody.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
-
Incubate with the anti-BrdU primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the BrdU-positive cells using a fluorescence microscope or flow cytometer.
EdU Assay
This assay utilizes "click chemistry" for the detection of the this compound analog EdU, offering a faster and less harsh alternative to the BrdU assay.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU labeling solution (typically 10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells as required.
-
Add EdU labeling solution to the culture medium and incubate for a suitable duration (e.g., 1-2 hours).
-
Fix and permeabilize the cells as described in the BrdU protocol.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. This step covalently links the fluorescent azide to the incorporated EdU.
-
Wash the cells to remove the reaction cocktail.
-
Counterstain the nuclei with DAPI.
-
Image and analyze the EdU-positive cells.
Ki-67 Staining
This immunohistochemical method detects the endogenous Ki-67 protein, a marker for proliferating cells.[10]
Materials:
-
Cells or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde for cells, formalin for tissues)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Antigen retrieval solution (for paraffin-embedded tissues)
-
Anti-Ki-67 primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Fix cells or tissue sections. For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
If using paraffin-embedded tissues, perform antigen retrieval to unmask the Ki-67 epitope.
-
Permeabilize the cells or tissue sections.
-
Block non-specific antibody binding.
-
Incubate with the anti-Ki-67 primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the Ki-67-positive nuclei.
PCNA Staining
This method detects the Proliferating Cell Nuclear Antigen, another endogenous marker of cell proliferation.
Materials:
-
Cells or tissue sections
-
Fixation solution
-
Permeabilization buffer
-
Anti-PCNA primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or Western blot equipment
Protocol for Immunofluorescence:
-
Follow the same general procedure as for Ki-67 staining, substituting the anti-Ki-67 antibody with an anti-PCNA antibody.
Protocol for Western Blot:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the anti-PCNA primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Experimental Workflow: A Visual Guide
The following diagram outlines a general workflow for comparing different cell proliferation assays.
General experimental workflow for comparing proliferation assays.
Conclusion
The choice of a cell proliferation assay depends on a multitude of factors including the specific research question, the cell type under investigation, available equipment, and the need for multiplexing with other markers. The this compound incorporation assay, while sensitive, involves the use of radioactive materials. BrdU and EdU assays provide non-radioactive alternatives for measuring DNA synthesis, with the EdU assay offering a more streamlined protocol. Ki-67 and PCNA are valuable for assessing the overall proliferative status of a cell population through the detection of endogenous markers. By understanding the principles, advantages, and limitations of each method, and by cross-validating results between different assays, researchers can ensure the generation of robust and reliable data on cell proliferation.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nextgen-protocols.org [nextgen-protocols.org]
A Head-to-Head Comparison: Thymidine Incorporation vs. MTT Assay for Cell Viability and Proliferation
For researchers, scientists, and professionals in drug development, selecting the appropriate assay to measure cell viability and proliferation is a critical decision that can significantly impact experimental outcomes. Two of the most established and widely used methods are the thymidine incorporation assay and the MTT assay. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and visual workflows to aid in making an informed choice for your specific research needs.
The this compound incorporation assay offers a direct measure of DNA synthesis and, by extension, cell proliferation. In contrast, the MTT assay provides an indirect assessment of cell viability by measuring the metabolic activity of a cell population. The choice between these two assays often depends on the specific experimental question, cell type, and the nature of the compounds being tested.
At a Glance: Key Differences Between this compound Incorporation and MTT Assays
| Feature | This compound Incorporation Assay | MTT Assay |
| Principle | Measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled this compound ([³H]-thymidine) into newly synthesized DNA of proliferating cells.[1][2][3] | A colorimetric assay that measures the metabolic activity of cells.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4] |
| Parameter Measured | Cell Proliferation (DNA Synthesis).[2][3][6] | Cell Viability (Mitochondrial and cellular reductase activity).[4][5] |
| Detection Method | Scintillation counting (detects radioactivity).[7] | Spectrophotometry (measures absorbance of the colored formazan).[4] |
| Sensitivity | High, with a clear signal-to-noise ratio.[3][8][9] | Generally less sensitive than this compound incorporation, though some studies report higher sensitivity in specific contexts.[10][11][12] |
| Throughput | Can be adapted for high-throughput screening.[3][13] | Well-suited for high-throughput screening in 96-well plate format.[14] |
| Advantages | - Direct measure of cell proliferation.[3][6][7]- High sensitivity and specificity for DNA synthesis.[3][8][9]- Well-established and widely cited method. | - Non-radioactive.[5]- Relatively simple, rapid, and cost-effective.[8]- Amenable to high-throughput screening.[14] |
| Disadvantages | - Use of radioactive materials requires special handling, licensing, and disposal.[3][9]- Generates radioactive waste.[1]- Potential for DNA damage from the radioisotope.[3]- More complex and time-consuming protocol.[15] | - Indirect measure of cell viability; can be influenced by changes in metabolic rate without affecting cell number.[4][6]- Potential for interference from colored compounds or substances that affect cellular metabolism.[11][16]- Toxicity of the MTT reagent and formazan crystals to some cell lines.[11] |
Experimental Protocols
This compound Incorporation Assay Protocol
This protocol outlines the key steps for a standard [³H]-thymidine incorporation assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Treatment: Treat the cells with the experimental compounds (e.g., drugs, growth factors) for the desired duration.
-
Radiolabeling: Add [³H]-thymidine to each well at a final concentration of approximately 1 µCi/mL.[17] Incubate the plate for a period that allows for significant incorporation into the DNA of proliferating cells, typically 4 to 24 hours.[17][18]
-
Cell Harvesting: After incubation, aspirate the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.[17]
-
DNA Precipitation: Precipitate the DNA by adding ice-cold 5-10% trichloroacetic acid (TCA) and incubating on ice.[17]
-
Solubilization: Wash the wells again with PBS. Solubilize the DNA by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).[18]
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial containing scintillation cocktail.[18]
-
Data Analysis: Measure the radioactivity in counts per minute (CPM) using a scintillation counter. The CPM is directly proportional to the rate of DNA synthesis and cell proliferation.
MTT Assay Protocol
This protocol provides a general procedure for performing an MTT assay.[14][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate to allow for cell attachment.
-
Treatment: Expose the cells to the test compounds for the desired incubation period.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[19]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[19][20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[4][14][22]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[20][22] A reference wavelength of 630-690 nm is often used to subtract background absorbance.[21]
-
Data Analysis: The absorbance value is directly proportional to the number of viable, metabolically active cells.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both assays.
Caption: Workflow of the this compound Incorporation Assay.
Caption: Workflow of the MTT Assay.
Conclusion: Making the Right Choice
Both the this compound incorporation and MTT assays are powerful tools for assessing cellular responses to various stimuli. The this compound incorporation assay remains the gold standard for directly measuring cell proliferation due to its principle of quantifying DNA synthesis. However, the significant drawbacks associated with the use of radioactivity have led many researchers to seek alternatives.
The MTT assay offers a convenient, non-radioactive, and high-throughput alternative for assessing cell viability.[23] Its reliance on metabolic activity as a surrogate for viability is a key consideration, as some compounds may alter cellular metabolism without directly affecting cell survival.[4][6][24] Therefore, it is often recommended to validate findings from an MTT assay with an alternative method, particularly when unexpected results are observed.
Ultimately, the decision between the this compound incorporation and MTT assays should be based on a careful evaluation of the specific research question, the cell system being studied, the properties of the test compounds, and the available laboratory resources and safety infrastructure. For studies where a direct and unambiguous measure of proliferation is paramount and the necessary facilities are in place, the this compound incorporation assay is an excellent choice. For large-scale screening and routine cytotoxicity testing where a rapid and cost-effective method is required, the MTT assay provides a reliable and well-established solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. This compound Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. patch.com [patch.com]
- 9. criver.com [criver.com]
- 10. Comparison of [3H]this compound incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proliferation Assay: [3H] this compound incorporation - 每日生物评论 [bio-review.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Is Your MTT Assay the Right Choice? [promega.com]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing DNA Damage: A Comparative Guide to Thymidine Block and Other Methodologies
For researchers, scientists, and drug development professionals, accurately assessing DNA damage is paramount. While thymidine block is a widely used technique for cell cycle synchronization, its potential to induce DNA damage necessitates a careful comparison with other established methods. This guide provides an objective analysis of DNA damage assessment techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
This compound, a deoxyribonucleoside, is a key component in DNA synthesis. High concentrations of this compound inhibit the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool and subsequent arrest of the cell cycle at the G1/S boundary. While effective for synchronization, this disruption of the DNA replication process can induce replication stress, leading to the formation of DNA double-strand breaks (DSBs). This guide compares the assessment of this compound block-induced DNA damage with other standard methods, namely the Comet Assay (Single-Cell Gel Electrophoresis) and γH2AX Staining, providing a framework for understanding the nuances of each technique.
Quantitative Comparison of DNA Damage Assessment Methods
The following tables summarize quantitative data from studies assessing DNA damage after a double this compound block and in response to a known DNA damaging agent, etoposide. This allows for a comparative evaluation of the sensitivity and response range of each method.
| Method | Parameter Measured | Cell Line | Condition | Result | Reference |
| γH2AX Staining | Percentage of γH2AX positive cells | H1299 | Untreated Control | < 5% | [1] |
| H1299 | Double this compound Block (2 mM) | ~20-30% | [1] | ||
| H1299 | Palbociclib (CDK4/6 inhibitor) | < 5% | [1] | ||
| γH2AX Staining | Average γH2AX foci per nucleus | A549 | Untreated Control (DMSO) | ~1 | [2] |
| A549 | Etoposide (1 µM, 1.5h) | ~3-4 | [2] | ||
| A549 | Etoposide (10 µM, 1.5h) | ~7-9 | [2] | ||
| A549 | Etoposide (100 µM, 1.5h) | >10 | [2] | ||
| Comet Assay | % Tail DNA | TK6 | Untreated Control | ~5% | |
| TK6 | Etoposide (5 µM, 1h) | ~40% | |||
| Jurkat | Untreated Control | ~5% | |||
| Jurkat | Etoposide (5 µM, 1h) | ~40% |
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures, the following diagrams were generated using Graphviz.
References
A Researcher's Guide to Thymidine Alternatives for Cell Cycle Synchronization in Sensitive Cells
For researchers studying the intricate choreography of the cell cycle, synchronizing cell populations at specific phases is a fundamental requirement. The classic method, a double thymidine block, effectively arrests cells at the G1/S boundary by inhibiting DNA synthesis.[1][2] However, this technique can be cytotoxic, induce DNA damage, and may be unsuitable for sensitive or delicate cell lines, prompting the need for gentler, more precise alternatives.[3][4] This guide compares several common alternatives to this compound, providing data-driven insights and detailed protocols to help researchers select the optimal method for their experimental needs.
Comparative Overview of Synchronization Methods
The choice of a synchronization agent depends critically on the target cell cycle phase, the cell type, and the downstream application. The following table summarizes key characteristics of this compound and its common alternatives.
| Method | Target Phase | Mechanism of Action | Typical Synchronization Efficiency | Advantages for Sensitive Cells | Disadvantages |
| This compound (Double Block) | G1/S Boundary | Inhibits ribonucleotide reductase via feedback, depleting dCTP pools.[1] | ~70-95% in G1/S[5][6] | Well-established protocols available. | Can induce DNA damage, cytotoxicity, and cell cycle checkpoint activation.[3][4] Time-intensive.[5] |
| Hydroxyurea (HU) | Early S Phase | Inhibits ribonucleotide reductase, blocking dNTP production and DNA synthesis.[5][7][8] | ~70% in S phase (hPSCs)[9] | Cost-effective and widely used.[7] Reversible. | Can induce replication stress and DNA damage.[5] Cytotoxic to S-phase cells.[10] |
| Nocodazole | G2/M Phase | Reversibly inhibits microtubule polymerization, activating the spindle assembly checkpoint.[8][11] | >90% in G2/M (hPSCs)[9] | High synchronization efficiency; rapid and reversible.[9][11] | Can affect cytoskeleton-dependent processes; prolonged arrest may lead to apoptosis. |
| CDK4/6 Inhibitors (e.g., Palbociclib) | G1 Phase | Inhibit Cyclin D-CDK4/6 complexes, preventing Rb phosphorylation and entry into S phase.[5][12] | ~55% in G1 (RPE1 cells, 1µM)[5] | Arrests at a natural pause point (Restriction Point) without causing DNA damage.[3][12] High specificity.[12] | Efficiency can be cell-type dependent; high concentrations may impair cell cycle re-entry.[5] |
| CDK1 Inhibitors (e.g., RO-3306) | G2/M Boundary | Directly and selectively inhibits CDK1, preventing mitotic entry.[5][11][13] | >95% of cycling cells[11] | Highly efficient and reversible, allowing for synchronous entry into mitosis upon removal.[11][13] | Can have off-target effects; requires careful optimization. |
| Mimosine | Late G1 Phase | Plant amino acid that chelates iron, potentially inhibiting ribonucleotide reductase. Arrests cells before the onset of DNA replication.[1][14][15] | ~78% in G1 (HeLa cells, 1mM)[15] | Arrests cells prior to S-phase commitment.[14] | Can induce a DNA damage response via ATM activation, even without direct DNA damage.[15] Effects can be dose-dependent.[14] |
| Serum Starvation | G0/G1 Phase | Deprives cells of growth factors, causing them to exit the cell cycle and enter a quiescent (G0) state.[11][16][17] | Varies by cell type and duration. | Simple, inexpensive, and drug-free.[18] | Not effective for all cell lines (especially transformed cells).[18][19] Can induce unintended metabolic changes and apoptosis with prolonged starvation.[20] |
Methodologies and Experimental Protocols
Accurate and reproducible synchronization requires carefully optimized protocols. Below are detailed methodologies for several key alternatives.
G1 Arrest using CDK4/6 Inhibitors (Palbociclib)
This method provides a gentle G1 arrest by engaging a natural cell cycle checkpoint, making it ideal for sensitive experiments where avoiding DNA damage is paramount.[3][12]
Experimental Protocol:
-
Cell Seeding: Plate cells at a density that allows for exponential growth (typically 30-40% confluency).
-
Inhibitor Addition: Add Palbociclib to the culture medium. Optimal concentrations should be determined empirically for each cell line, but a range of 0.1 µM to 1 µM is common.[5]
-
Incubation: Incubate cells for a duration equivalent to at least one full cell cycle (e.g., 16-24 hours) to allow all cycling cells to arrive at the G1 restriction point.
-
Release: To release the cells from the G1 block, aspirate the inhibitor-containing medium, wash the cells gently twice with sterile, pre-warmed PBS, and add fresh, pre-warmed complete culture medium.
-
Analysis: Collect cells at various time points post-release to analyze synchronous progression through the subsequent S, G2, and M phases using methods like flow cytometry.
Logical Workflow for CDK4/6 Inhibitor Synchronization
Caption: Workflow for G1 synchronization using a CDK4/6 inhibitor.
Signaling Pathway of CDK4/6 Inhibition
Caption: CDK4/6 inhibitors block Rb phosphorylation, causing G1 arrest.
M-Phase Arrest using Nocodazole
Nocodazole treatment is a highly efficient method to accumulate cells in mitosis. Its rapid reversibility allows for the study of synchronous exit from mitosis and entry into G1.[9][11]
Experimental Protocol:
-
Cell Seeding: Plate cells to be 50-60% confluent at the time of harvest.
-
Drug Addition: Add nocodazole to the culture medium. A final concentration of 50-100 ng/mL is often effective, but should be optimized.[2][21]
-
Incubation: Incubate cells for 10-18 hours.[2][21] Prolonged incubation can lead to cytotoxicity. Monitor the cells microscopically; mitotic cells will round up and may detach.
-
Release (Mitotic Shake-off): To harvest the synchronized mitotic population, gently shake the culture flask or pipette the medium over the cell monolayer to dislodge the rounded-up cells.[21]
-
Washing: Collect the detached cells by centrifugation (e.g., 300 x g for 5 minutes), and wash twice with cold, sterile PBS to remove the nocodazole.[21]
-
Re-plating: Resuspend the mitotic cells in fresh, pre-warmed complete medium and re-plate for studies of mitotic exit and G1 progression.
Experimental Workflow for Nocodazole Synchronization
Caption: Workflow for mitotic synchronization using nocodazole.
S-Phase Arrest using Hydroxyurea (HU)
Hydroxyurea is a cost-effective agent for arresting cells in the early S phase. It is often used as a single block, which can be less harsh than the double-block protocol required for this compound.
Experimental Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in an exponential growth phase (e.g., 30-40% confluency) at the time of treatment.[7]
-
Optional Pre-synchronization: For a tighter block, cells can first be synchronized in G0/G1 by serum starvation for 24-48 hours.[1][10]
-
HU Addition: Add hydroxyurea from a sterile stock solution to the culture medium to a final concentration of 0.2-2 mM.[7][10] The optimal concentration must be determined for each cell line.
-
Incubation: Incubate the cells for a period roughly equivalent to one cell cycle (e.g., 12-24 hours).[7][10]
-
Release: To release the cells from the S-phase block, aspirate the HU-containing medium, wash the cells three times with sterile, pre-warmed PBS, and add fresh, pre-warmed complete culture medium.[7]
-
Analysis: Harvest cells at desired time points after release to study progression through S, G2, and M phases.
Mechanism of Hydroxyurea Action
Caption: Hydroxyurea inhibits RNR, depleting dNTPs and stalling DNA replication.
Conclusion and Recommendations
While the double this compound block is a powerful technique, its potential for inducing cellular stress makes it suboptimal for sensitive cell lines or for studies focusing on DNA damage and repair pathways.
-
For G1 studies without DNA damage: CDK4/6 inhibitors like Palbociclib are the superior choice, offering a highly specific and gentle arrest at a natural checkpoint.[3][12]
-
For mitotic studies: Nocodazole provides a highly efficient and rapidly reversible M-phase arrest, ideal for collecting large populations of mitotic cells.[9]
-
For a simple S-phase block: Hydroxyurea is a cost-effective and established alternative to this compound, though it still carries a risk of inducing replication stress.[5][7]
-
For a drug-free G0/G1 arrest: Serum starvation is a simple option but is not universally effective and can have broad metabolic consequences.[17][18]
Ultimately, the best alternative depends on the specific cell type and the biological question being addressed. It is crucial for researchers to empirically test and optimize the concentration and duration of any synchronization agent to achieve high synchrony with minimal off-target effects and cytotoxicity. Validation of cell cycle distribution by flow cytometry is an indispensable step in any synchronization experiment.
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cruk.manchester.ac.uk [cruk.manchester.ac.uk]
- 4. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. benchchem.com [benchchem.com]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cell synchronization - Wikipedia [en.wikipedia.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pnas.org [pnas.org]
- 14. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the Prereplication Complex Is Blocked by Mimosine through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. real.mtak.hu [real.mtak.hu]
- 17. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
A Comparative Guide to Single vs. Double Thymidine Block for Cell Synchronization
For researchers, scientists, and drug development professionals seeking to synchronize cell populations for cell cycle analysis, the thymidine block is a widely utilized and effective chemical blockade method. This guide provides an objective comparison of the single versus double this compound block techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The progression of the cell cycle is a tightly regulated process, and the ability to synchronize cells at specific phases is crucial for a multitude of studies, from investigating the efficacy of cell cycle-specific drugs to elucidating the molecular mechanisms governing cell division. This compound, a deoxyribonucleoside, effectively halts DNA replication, thereby arresting cells at the G1/S boundary or within the S phase. This is achieved through a negative feedback mechanism where an excess of this compound leads to an accumulation of deoxythis compound triphosphate (dTTP), which allosterically inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides, particularly dCTP. This imbalance in deoxynucleotide pools ultimately stalls DNA synthesis.[1][2]
While both single and double this compound blocks leverage this mechanism, their application and resulting cell synchrony differ significantly. A single this compound block arrests cells throughout the S phase, leading to a less synchronized population.[1] In contrast, a double this compound block protocol enhances the degree of synchronization, yielding a cell population more tightly arrested at the G1/S transition.[1]
Performance Comparison: Single vs. Double this compound Block
The efficacy of cell synchronization is typically assessed by flow cytometry, quantifying the percentage of cells in each phase of the cell cycle. The following table summarizes the key differences and performance of single and double this compound blocks based on available experimental data.
| Feature | Single this compound Block | Double this compound Block |
| Point of Arrest | Throughout S phase | G1/S boundary |
| Synchronization Efficiency | Lower, arrests only a fraction of cells effectively.[2] | Higher, arrests the majority of cells at the G1/S boundary.[2] |
| Resulting Cell Population | Heterogeneous population arrested at various points within the S phase.[1] | A more homogenous population synchronized at the G1/S transition.[1] |
| Reported Efficacy (Example) | Inefficient in arresting U2OS cells at the G1/S boundary.[2] | - ~70% of RPE1 cells arrested in G1 phase.[3] - In HeLa cells, nearly all cells were at the G1/S boundary.[4] |
| Potential Drawbacks | Incomplete synchronization. | Can induce a permanent G1 arrest in a fraction of the cell population after release.[2] |
Experimental Protocols
Detailed methodologies for performing single and double this compound blocks are provided below. It is important to note that optimal incubation times and concentrations may vary depending on the cell line and should be empirically determined.
Single this compound Block Protocol
This protocol is often used as the initial step in a double this compound block or in combination with other synchronizing agents like nocodazole.[2]
-
Cell Seeding: Plate cells at a density that will allow for exponential growth throughout the experiment.
-
This compound Addition: Add this compound to the culture medium to a final concentration of 2 mM.
-
Incubation: Incubate the cells for 16-24 hours. The duration should be approximately the length of the G2, M, and G1 phases combined.[5]
-
Release (Optional): To release the block, wash the cells twice with pre-warmed, serum-free medium and then add fresh, complete medium.
Double this compound Block Protocol
This method is the more common approach for achieving a high degree of cell synchrony at the G1/S boundary.[3][4][6]
-
Cell Seeding: Plate cells to be 30-40% confluent at the time of the first this compound addition.
-
First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate for 16-19 hours.
-
Release: Remove the this compound-containing medium, wash the cells twice with pre-warmed, serum-free medium, and then add fresh, complete medium. Incubate for 9-12 hours to allow cells to progress through the S, G2, and M phases.
-
Second this compound Block: Add this compound again to a final concentration of 2 mM and incubate for 16-17 hours. This second block traps the now synchronized cells at the G1/S boundary.
-
Final Release: Remove the this compound-containing medium, wash the cells twice with pre-warmed, serum-free medium, and add fresh, complete medium to release the synchronized cells into the S phase.
Visualizing the Process
To better understand the workflows and the underlying mechanism, the following diagrams are provided.
Caption: Mechanism of this compound-induced S-phase arrest.
Caption: Experimental workflows for single and double this compound blocks.
Conclusion
The choice between a single and a double this compound block depends on the specific requirements of the experiment. For applications demanding a highly synchronized population of cells at the G1/S boundary, the double this compound block is the superior method, despite being more time-consuming and carrying a risk of inducing irreversible G1 arrest in a subset of cells.[2] The single this compound block, while simpler, results in a less synchronized population arrested throughout the S phase.[1] Therefore, for studies where a tight synchronization point is critical, the additional effort of the double this compound block is well justified. Researchers should always validate the efficiency of synchronization for their specific cell line and experimental conditions using methods such as flow cytometry.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
Thymidine Uptake vs. Colony Formation: A Comparative Guide to Assessing Cell Viability and Proliferation
For researchers, scientists, and drug development professionals, accurately assessing the effects of novel compounds on cell proliferation and long-term survival is paramount. Two well-established methods for this purpose are the thymidine uptake assay and the colony formation assay. While both provide valuable insights into cellular responses, they measure different aspects of cell behavior and have distinct advantages and limitations. This guide provides a detailed comparison of these two assays, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences and Correlation
The this compound incorporation assay offers a high-throughput-compatible method to measure DNA synthesis, a hallmark of cell proliferation.[1][2][3] In contrast, the colony formation assay, also known as the clonogenic assay, is considered the gold standard for determining long-term cell survival and reproductive capability after treatment.[1] This assay assesses the ability of a single cell to undergo multiple divisions to form a colony.[1]
Despite their different endpoints, studies have demonstrated a strong correlation between the results of this compound uptake and colony formation assays. Research indicates that this compound incorporation is highly predictive of colony-forming ability, with LC50 values from the two assays showing excellent agreement across various cancer cell lines and anticancer agents.[1][4]
Comparative Data: this compound Uptake vs. Colony Formation
| Cell Line | Compound | This compound Uptake (LC50, µM) | Colony Formation (LC50, µM) | Correlation (r) | Reference |
| A549 | Etoposide | 0.2 | 1.8 | - | [1] |
| A549 | Hydroxyurea | 180 | 200 | - | [1] |
| A549 | Taxol | 0.003 | 0.003 | - | [1] |
| HCT116 | Etoposide | 0.18 | 0.2 | - | [1] |
| HCT116 | Hydroxyurea | 200 | 200 | - | [1] |
| HCT116 | Taxol | 0.002 | 0.002 | - | [1] |
| U2OS | Etoposide | 0.15 | 0.15 | - | [1] |
| U2OS | Hydroxyurea | 200 | 200 | - | [1] |
| U2OS | Taxol | 0.001 | 0.001 | - | [1] |
| Various Human Tumors | Various Anticancer Agents | - | - | 0.50 - 0.99 | [5] |
| Human Tumor Cell Lines | Twenty Coded Compounds | - | - | 0.840 | [6] |
Experimental Protocols
This compound Incorporation Assay
This protocol provides a general overview. Specific details may vary based on the cell type and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Radiolabeling: Add [³H]-thymidine or a non-radioactive alternative like BrdU to each well and incubate for a period that allows for incorporation into newly synthesized DNA (typically 4-24 hours).[2][7]
-
Cell Lysis and DNA Harvesting: Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.
Colony Formation Assay
This protocol outlines the general steps for a clonogenic assay.
-
Cell Seeding: Seed a low and precise number of single cells into 6-well plates or culture dishes. The exact number will depend on the cell type's plating efficiency.
-
Compound Treatment: Treat the cells with the test compound for a specific duration.
-
Incubation: Remove the compound and allow the cells to grow in fresh medium for an extended period (typically 7-14 days) until visible colonies are formed.[8] A colony is generally defined as a cluster of at least 50 cells.
-
Fixation and Staining: Fix the colonies with a solution like methanol or paraformaldehyde and then stain them with a dye such as crystal violet for visualization and quantification.[9]
-
Colony Counting: Count the number of colonies in each well, either manually or using an automated colony counter. The surviving fraction is then calculated by normalizing the number of colonies in the treated wells to the number in the untreated control wells.
Visualizing the Methodologies
Logical Relationship of Assays
Caption: Relationship between cellular processes and assay readouts.
Experimental Workflow Comparison
Caption: Side-by-side comparison of experimental workflows.
Conclusion: Choosing the Right Assay
The choice between a this compound uptake and a colony formation assay depends on the specific research question and available resources.
This compound uptake assays are ideal for:
-
High-throughput screening of large compound libraries.[1][4]
-
Rapid assessment of a compound's effect on cell proliferation.
-
Situations where a direct measure of DNA synthesis is the primary endpoint.
Colony formation assays are the preferred method for:
-
Evaluating the long-term survival and reproductive capacity of cells after treatment.
-
Studies where the clonogenic potential of a cell population is of interest.
-
Validating hits from high-throughput screens with a more biologically relevant endpoint.
In many drug discovery pipelines, the this compound uptake assay is used as a primary screen due to its speed and scalability, while the more time and labor-intensive colony formation assay is employed as a secondary, confirmatory assay for promising candidates. The strong correlation between the two provides confidence in this tiered approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cytologicsbio.com [cytologicsbio.com]
- 3. This compound Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound incorporation is highly predictive of colony formation and can be used for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft agarose colony formation assay for human renal cell carcinoma: comparison of optical colony counting versus tritiated this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ossila.com [ossila.com]
Navigating the Pitfalls of Proliferation: A Guide to Thymidine-Based Assays and Modern Alternatives
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is a cornerstone of experimental biology. For decades, the [³H]-thymidine incorporation assay has been a gold standard, directly measuring DNA synthesis. However, its limitations have become increasingly apparent, prompting the development of a diverse toolkit of alternative methods. This guide provides a critical comparison of thymidine-based assays with modern alternatives, offering supporting data and detailed protocols to aid in the selection of the most appropriate method for your research context.
The [³H]-thymidine incorporation assay relies on the principle that proliferating cells will incorporate the radiolabeled nucleoside, tritiated this compound ([³H]-TdR), into their newly synthesized DNA. The amount of incorporated radioactivity is then measured as an indicator of cell division.[1][2] While a direct measure of DNA synthesis, this technique is beset by several significant drawbacks that can impact experimental outcomes and laboratory safety.[1][3]
The Double-Edged Sword: Limitations of [³H]-Thymidine Assays
The use of radioactive material is the most prominent disadvantage of the [³H]-thymidine assay, necessitating specialized handling, waste disposal protocols, and equipment, which can be costly and cumbersome.[1][4] Beyond the logistical challenges, the radiochemical itself can introduce artifacts. Studies have shown that [³H]-thymidine can induce cell-cycle arrest, apoptosis, and DNA damage, potentially confounding the interpretation of results, especially in studies of cytotoxic agents.[3]
Furthermore, the assay's accuracy can be compromised by cellular metabolic pathways. The incorporation of this compound is dependent on the this compound salvage pathway, the activity of which can vary between cell types and under different experimental conditions.[5][6] This can lead to a disconnect between the measured this compound incorporation and the actual rate of cell proliferation.[5] For instance, in some cell types like epidermal keratinocytes, maximum [³H]-thymidine incorporation has been observed to precede the active growth phase, declining as proliferation peaks.[5]
A Comparative Look at Modern Alternatives
The limitations of this compound-based assays have spurred the development of numerous non-radioactive alternatives, each with its own set of advantages and disadvantages. The choice of assay should be guided by the specific research question, cell type, and available laboratory resources.[1]
| Assay Principle | Method | Advantages | Disadvantages |
| DNA Synthesis | [³H]-Thymidine Incorporation | Direct measure of DNA synthesis, high signal-to-noise ratio in some immune cells.[1][4] | Involves radioactive material, can induce cellular damage, influenced by the this compound salvage pathway, time-consuming.[1][7] |
| BrdU Incorporation | Non-radioactive, can be used in ELISA or flow cytometry formats for single-cell analysis.[4][8][9] | Requires DNA denaturation which can affect sample integrity, can be a lengthy protocol.[1][4] | |
| EdU (Click-iT™) Incorporation | Non-radioactive, no harsh DNA denaturation required, fast and highly specific reaction.[2] | Can be more expensive than other methods. | |
| Metabolic Activity | MTT/MTS/XTT Assays | Non-radioactive, fast, simple, and cost-effective.[10][11][12] | Indirect measure of proliferation, can be affected by changes in cellular metabolism unrelated to proliferation.[13] |
| Cell Viability | ATP Luminescence (e.g., CellTiter-Glo®) | Highly sensitive, fast, and amenable to high-throughput screening.[11] | Indirect measure, can be influenced by conditions affecting cellular ATP levels. |
| Cell Division Tracking | CFSE Dye Dilution | Allows for tracking of individual cell divisions by flow cytometry. | Requires a flow cytometer, can have low throughput, and may cause cell loss during staining.[14] |
| Proliferation Markers | Ki-67 Staining | In situ detection of proliferating cells in tissues and cell culture.[15] | Endpoint assay, lower throughput. |
Experimental Workflows: A Visual Comparison
To better understand the practical differences between these assays, the following diagrams illustrate their typical experimental workflows.
References
- 1. cytologicsbio.com [cytologicsbio.com]
- 2. This compound Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Limitations in the use of [3H]this compound incorporation into DNA as an indicator of epidermal keratinocyte proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential pitfalls of [3H]this compound techniques to measure cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) | MTT Assay [promega.com]
- 11. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]
- 12. What are common methods to study cell proliferation? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
Safety Operating Guide
Thymidine proper disposal procedures
Proper disposal of thymidine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a nucleoside analog, all waste containing this compound should be managed as potentially hazardous chemical waste to protect both laboratory personnel and the environment. Adherence to institutional and regulatory procedures is paramount.
Hazard Assessment
While regulatory classifications may vary, with some sources considering this compound a hazardous substance and others not, it is prudent to treat it with caution.[1][2] Some safety data sheets indicate potential risks of impaired fertility, harm to the unborn child, and irreversible effects.[1] Given that nucleoside analogs can interfere with DNA replication, managing all this compound waste as hazardous is a recommended precautionary measure.[3]
Safety Precautions for Disposal
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2][4] If there is a risk of generating dust, use a dust respirator or ensure the procedure is conducted in a well-ventilated area or fume hood.[2][4][5]
-
Spill Management: In case of a spill, clean it up immediately.[1] For minor spills, sweep up the solid material and place it in a designated, sealed container for hazardous waste.[2][4] For major spills, evacuate the area, alert emergency responders, and only allow trained personnel with appropriate respiratory protection to handle the cleanup.[1] Prevent the spilled material from entering drains.[2][6]
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[1] The following steps provide a general guideline for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Solid this compound Waste: This includes unused or expired pure this compound, as well as heavily contaminated items like weigh boats or filter paper.
-
Liquid Waste Containing this compound: This includes solutions, buffers, and media containing dissolved this compound, as well as rinsate from decontaminating glassware.
-
Contaminated Labware and PPE: This category includes items with trace contamination, such as pipette tips, tubes, gloves, and bench paper.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste in a sturdy, leak-proof container with a secure lid.
-
The container should be clearly labeled as "Hazardous Waste" and specify "this compound" as the content.
-
-
Liquid Waste:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container (plastic is often preferred).[3][7]
-
Keep the container sealed except when adding waste.[8] Do not fill the container beyond 90% capacity to prevent spills.
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents, including solvents and their approximate concentrations.
-
Crucially, do not dispose of liquid this compound waste down the sink. [2][9]
-
-
Contaminated Labware and PPE:
-
Collect these items in a designated container lined with a heavy-duty plastic bag.[10]
-
Label the container as "Hazardous Waste" and indicate the type of contamination.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of waste generation and away from general lab traffic.
Quantitative Waste Accumulation Limits
Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be stored in an SAA. While specific limits for this compound are not defined, the general federal guidelines provide a framework. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may be stricter.
| Waste Category | Maximum Accumulation Volume/Mass | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of reaching the limit.[7] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit.[7] |
| Note: While this compound is not explicitly P-listed, this information provides context for handling highly toxic substances and underscores the importance of minimizing waste accumulation. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste.
Caption: Workflow for the safe disposal of this compound waste.
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly as they may contain residual dust.[1]
-
Thoroughly empty the container.
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).[3]
-
After triple-rinsing, deface or remove the original manufacturer's label.
-
The clean, defaced container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.[3]
Step 5: Arranging for Final Disposal
Once a waste container is full or has been in storage for the maximum allowed time, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[7][8] Do not allow hazardous waste to accumulate in the lab. EHS will transport the waste to a licensed facility for final treatment and disposal.[2][12]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. isotope.com [isotope.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Thymidine
Thymidine, a deoxyribonucleoside, is a fundamental component in molecular biology and cell culture, particularly for cell synchronization studies.[1][2] While not classified as acutely toxic, proper handling and disposal are crucial to ensure laboratory safety and prevent potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on procedures with varying potential for exposure.
| PPE Category | Minimum Requirement (Small quantities in a well-ventilated area) | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Eye Protection | ANSI-approved safety glasses with side shields.[3] | Chemical splash goggles or a full-face shield.[3] |
| Hand Protection | Nitrile gloves (double-gloving is recommended).[3][4] | Chemically resistant gloves (e.g., thicker nitrile or neoprene).[3] |
| Body Protection | Fully buttoned lab coat.[3] | Disposable gown with long sleeves and tight cuffs.[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[3] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if dust formation is likely.[3][5] |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a structured operational plan is vital for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the specific SDS for this compound.[3]
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control dust and minimize exposure.[3]
-
Assemble Materials: Ensure all necessary equipment, including the correct PPE, spill kit, and clearly labeled waste containers, are readily accessible before starting.[3]
2. Handling the Compound:
-
Don Appropriate PPE: Follow the guidelines in the PPE table.
-
Weighing: To avoid generating dust, handle the solid carefully.
-
Solution Preparation: When dissolving this compound, slowly add the solvent to the powder to prevent splashing.[3] For cell culture, this compound can be dissolved in PBS or water to create stock solutions.[2][6] These solutions can be sterilized by filtration through a 0.22-micron filter.[1]
-
Avoid Contamination: Never return excess compound to the original container.[3]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment after use. A multi-step process involving a detergent wash, followed by a rinse with a suitable solvent and then water, is a good practice.[3]
-
Doffing PPE: Remove PPE carefully in the designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][7]
Spill and Exposure Contingency Plan
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[8]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[9]
-
Decontaminate the spill area.
Major Spills:
-
Evacuate the area and alert emergency responders and the laboratory supervisor.[8]
-
Restrict access to the spill area.
-
Follow institutional procedures for major chemical spills.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[7]
Disposal Plan
All waste contaminated with this compound must be handled in accordance with local, state, and federal regulations.[8]
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh papers, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not empty into drains.[4][7]
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[8]
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
